Hexarelin acetate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[2-[2-[[(2R)-2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H58N12O6/c1-27-34(33-15-7-9-17-37(33)54-27)23-41(58-44(62)35(49)22-31-25-51-26-53-31)45(63)55-28(2)43(61)57-40(21-30-24-52-36-16-8-6-14-32(30)36)47(65)59-39(20-29-12-4-3-5-13-29)46(64)56-38(42(50)60)18-10-11-19-48/h3-9,12-17,24-26,28,35,38-41,52,54H,10-11,18-23,48-49H2,1-2H3,(H2,50,60)(H,51,53)(H,55,63)(H,56,64)(H,57,61)(H,58,62)(H,59,65)/t28?,35?,38-,39+,40?,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWNMGKSNGWLOL-UHXWJRACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H58N12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Hexarelin Acetate and the Growth Hormone Secretagogue Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of hexarelin (B1671829) acetate (B1210297) on the growth hormone secretagogue receptor (GHSR). It delves into the molecular interactions, signaling cascades, and downstream physiological effects, supported by quantitative data and detailed experimental methodologies.
Introduction to Hexarelin Acetate
Hexarelin is a synthetic hexapeptide agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1] Its structure, His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2, confers high potency and stability.[2][3] Hexarelin stimulates the release of growth hormone (GH) from the pituitary gland and has garnered significant interest for its potential therapeutic applications beyond GH deficiency, including in cardiovascular and metabolic disorders.[1][4] This guide focuses on the core molecular mechanisms governing its action on GHSR.
Interaction with the Growth Hormone Secretagogue Receptor (GHSR)
Hexarelin's primary mechanism of action is its high-affinity binding to and activation of GHSR, a G protein-coupled receptor (GPCR).[1] This interaction initiates a cascade of intracellular signaling events that culminate in the secretion of growth hormone.
Dual Receptor Engagement: GHSR and CD36
While GHSR is the principal target for hexarelin's growth hormone-releasing effects, research has revealed that hexarelin also binds to the scavenger receptor CD36, particularly in cardiovascular tissues.[4][5] This dual receptor interaction underlies some of hexarelin's pleiotropic, GH-independent effects, such as its cardioprotective actions.[6]
Quantitative Analysis of Hexarelin-Receptor Interactions
The binding affinity and functional potency of hexarelin have been quantified in various studies. The following tables summarize key quantitative data for hexarelin's interaction with GHSR and CD36, as well as its in vivo efficacy in stimulating hormone release.
| Parameter | Value | Receptor | Cell Line/System | Reference |
| Ki | Lower affinity than MK-677, GHRP-6, GHRP-2 | Human GHSR-1a | BHK and COS-7 cells | [2] |
| IC50 | 0.95 ± 0.26 µM | Rat CD36 | Rat cardiac membranes | [7] |
| ED50 (GH Release) | 0.48 ± 0.02 µg/kg | In vivo | Healthy adult males | [8] |
| ED50 (PRL Release) | 0.39 ± 0.02 µg/kg | In vivo | Healthy adult males | [8] |
Table 1: Binding Affinity and Potency of Hexarelin for GHSR and CD36.
| Dose | Peak GH Concentration (mU/L) | AUC (mU/l/120 min) | Reference |
| 0.25 µg/kg i.v. | - | 816.4 ± 235.6 | [9] |
| 0.5 µg/kg i.v. | - | 2154.6 ± 491.6 | [9] |
| 1.0 µg/kg i.v. | 140 | - | [8] |
| 2.0 µg/kg i.v. | - | 4819.2 ± 668.0 | [9] |
Table 2: Dose-Dependent Growth Hormone Release Induced by Hexarelin in Humans.
Signaling Pathways Activated by Hexarelin
Upon binding to GHSR, hexarelin initiates a series of intracellular signaling events. The primary pathway involves the activation of the Gαq/11 subunit of the heterotrimeric G protein.
The Gαq/11 - Phospholipase C (PLC) Pathway
Activation of Gαq/11 by the hexarelin-bound GHSR leads to the stimulation of phospholipase C-β (PLC-β).[10] PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The subsequent rise in intracellular Ca2+ is a critical step in the exocytosis of growth hormone-containing vesicles from somatotroph cells in the pituitary.
References
- 1. Mechanism of action of hexarelin and GHRP-6: analysis of the involvement of GHRH and somatostatin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Growth hormone-releasing activity of hexarelin in humans. A dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hexarelin, a potent GHRP analogue: interactions with GHRH and clonidine in young and aged dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights into differences in G protein activation by family A and family B GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the growth hormone-releasing peptide binding site in CD36: a photoaffinity cross-linking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hexarelin-induced growth hormone, cortisol, and prolactin release: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low hexarelin dose and pyridostigmine have additive effect and potentiate to the same extent the GHRH-induced GH response in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of phospholipase C-beta1 via Galphaq/11 during calcium mobilization by calcitonin gene-related peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures [frontiersin.org]
Hexarelin Acetate: A Technical Guide to its Chemical Structure, Signaling, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexarelin (B1671829) acetate (B1210297) is a potent, synthetic hexapeptide agonist of the growth hormone secretagogue receptor (GHSR-1a), also known as the ghrelin receptor. Its ability to stimulate robust growth hormone (GH) release has made it a subject of extensive research. Beyond its endocrine effects, Hexarelin exhibits significant, GH-independent cardiovascular activity, primarily through its interaction with the CD36 receptor. This technical guide provides an in-depth overview of the chemical properties, signaling pathways, and common experimental methodologies associated with Hexarelin acetate.
Chemical Structure and Properties
Hexarelin is a hexapeptide with the amino acid sequence His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2.[1] The acetate salt form enhances its stability and solubility.[2]
| Property | Value | Reference(s) |
| Chemical Name | L-Histidyl-2-methyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide acetate | [3] |
| Molecular Formula (Free Base) | C47H58N12O6 | [1][4][5][6] |
| Molecular Weight (Free Base) | 887.04 g/mol | [3][4][5][6] |
| CAS Number (Hexarelin) | 140703-51-1 | [1][7] |
| CAS Number (this compound) | 208251-52-9 | [2][3][4][8][9][10] |
| Amino Acid Sequence | H-His-D-2-Me-Trp-Ala-Trp-D-Phe-Lys-NH2 | [1] |
| IUPAC Name | 6-amino-2-[[2-[[2-[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | [4] |
Signaling Pathways
Hexarelin's biological effects are mediated through at least two distinct receptor systems, leading to a range of physiological responses.
GHSR-1a Mediated Growth Hormone Release
The primary mechanism of action for Hexarelin is its potent agonism of the growth hormone secretagogue receptor type 1a (GHSR-1a).[11] This G-protein coupled receptor (GPCR) is predominantly expressed in the anterior pituitary and hypothalamus. Binding of Hexarelin to GHSR-1a initiates a signaling cascade through the Gq/11 protein, activating phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger that stimulates the secretion of growth hormone from somatotroph cells.
CD36-Mediated Cardiovascular Effects
Hexarelin also exerts direct cardiovascular effects that are independent of its GH-releasing activity. These effects are primarily mediated through the scavenger receptor CD36, which is expressed in cardiomyocytes and endothelial cells. The binding of Hexarelin to CD36 is implicated in cardioprotective mechanisms, including the inhibition of apoptosis in cardiomyocytes.
Quantitative Data
The following tables summarize key quantitative parameters for this compound based on preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters
| Parameter | Species | Route | Value | Reference(s) |
| Half-life (t½) | Human | IV | ~55 minutes | |
| Rat | IV | 75.9 ± 9.3 minutes | ||
| Dog | IV | 120 minutes | ||
| Bioavailability | Rat | SC | 64% | |
| Clearance | Rat | IV | 7.6 ± 0.7 mL/min/kg | |
| Dog | IV | 4.28 mL/min/kg | ||
| Volume of Distribution (Vd) | Rat | IV | 744 ± 81 mL/kg | |
| Dog | IV | 387.7 mL/kg |
Table 2: In Vitro and In Vivo Potency
| Parameter | Assay | Species/System | Value | Reference(s) |
| ED50 (GH Release) | In vivo | Human | 0.48 ± 0.02 µg/kg | |
| EC50 (GH Release) | In vitro | Rat Pituitary Cells | 2.7 ± 1.4 nmol/L | |
| Kd (Cardiac Receptor) | Radioligand Binding | Rat Cardiac Membranes | 14.5 nmol/L | |
| IC50 (CD36 Binding) | Competition Binding | Rat Cardiac Membranes | 2.9 µmol/L |
Experimental Protocols
This section details common methodologies used to investigate the activity of this compound.
In Vivo Growth Hormone Release Assay
Objective: To determine the potency and efficacy of Hexarelin in stimulating GH release in vivo.
Methodology:
-
Subjects: Healthy human volunteers or animal models (e.g., rats, dogs).
-
Administration: Hexarelin is administered intravenously (IV) or subcutaneously (SC) at various doses. A saline control is also included.
-
Blood Sampling: Blood samples are collected at baseline and at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) post-administration.
-
GH Measurement: Plasma or serum GH concentrations are quantified using a validated immunoassay (e.g., ELISA, RIA).
-
Data Analysis: The peak GH concentration (Cmax) and the area under the curve (AUC) are calculated to assess the dose-response relationship and determine parameters like ED50.
In Vitro Cardiomyocyte Apoptosis Assay
Objective: To evaluate the cardioprotective effects of Hexarelin by measuring its ability to inhibit apoptosis in cardiomyocytes.
Methodology:
-
Cell Culture: Primary cardiomyocytes are isolated from neonatal rats and cultured.
-
Induction of Apoptosis: Apoptosis is induced by treating the cells with an agent like Angiotensin II.
-
Hexarelin Treatment: Cells are co-incubated with the apoptosis-inducing agent and various concentrations of Hexarelin.
-
Apoptosis Assessment: Apoptosis is quantified using methods such as:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay: To detect DNA fragmentation.
-
Flow Cytometry: Using Annexin V and propidium (B1200493) iodide staining to identify apoptotic and necrotic cells.
-
Caspase-3 Activity Assay: To measure the activity of a key executioner caspase.
-
-
Data Analysis: The percentage of apoptotic cells in Hexarelin-treated groups is compared to the control group to determine the anti-apoptotic effect.
GHSR-1a Radioligand Binding Assay
Objective: To determine the binding affinity of Hexarelin for the GHSR-1a receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing GHSR-1a are prepared from a suitable cell line (e.g., HEK293 or CHO cells).
-
Radioligand: A radiolabeled ligand for GHSR-1a (e.g., [125I]-Ghrelin or [35S]-MK-0677) is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Hexarelin.
-
Separation and Detection: Bound and free radioligand are separated by filtration, and the radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of Hexarelin that inhibits 50% of radioligand binding) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Inositol Monophosphate (IP-1) Accumulation Assay
Objective: To measure the functional activation of the Gq-coupled GHSR-1a by quantifying the accumulation of the downstream second messenger, IP-1.
Methodology:
-
Cell Culture: A cell line stably expressing GHSR-1a is cultured in multi-well plates.
-
Cell Stimulation: Cells are stimulated with varying concentrations of Hexarelin in the presence of lithium chloride (LiCl), which inhibits the degradation of IP-1.
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the accumulated IP-1 is measured using a competitive immunoassay, often a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
HTRF Detection: In the HTRF assay, a d2-labeled IP-1 competes with the IP-1 in the cell lysate for binding to a terbium cryptate-labeled anti-IP-1 antibody. The HTRF signal is inversely proportional to the concentration of IP-1 in the sample.
-
Data Analysis: A standard curve is used to quantify the IP-1 concentration. The data are then plotted to generate a dose-response curve and determine the EC50 value for Hexarelin-induced IP-1 accumulation.
Conclusion
This compound is a multifaceted synthetic peptide with well-characterized effects on growth hormone secretion and emerging roles in cardiovascular protection. Its dual receptor activity through GHSR-1a and CD36 presents a unique pharmacological profile. The data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of Hexarelin and related compounds. Further research is warranted to fully elucidate the clinical implications of its diverse signaling pathways.
References
- 1. Binding Domain Characterization of Growth Hormone Secretagogue Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Identification of the growth hormone-releasing peptide binding site in CD36: a photoaffinity cross-linking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hexarelin, a novel GHRP-6 analog, stimulates growth hormone (GH) release in a GH-secreting rat cell line (GH1) insensitive to GH-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hexarelin, a synthetic growth-hormone releasing peptide, shows no interaction with corticotropin-releasing hormone and vasopressin on adrenocorticotropin and cortisol secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cd36, a class B scavenger receptor, functions as a monomer to bind acetylated and oxidized low-density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and characterization of a new growth hormone-releasing peptide receptor in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The growth hormone secretagogue hexarelin stimulates the hypothalamo-pituitary-adrenal axis via arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Rapid desensitisation of the GH secretagogue (ghrelin) receptor to hexarelin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Bioactivity of Hexarelin Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexarelin acetate (B1210297), a synthetic hexapeptide growth hormone secretagogue, has demonstrated a wide range of in vitro bioactive properties that extend beyond its primary endocrine function of stimulating growth hormone release. These activities, observed in various cell types, are mediated through the growth hormone secretagogue receptor 1a (GHSR-1a) and the scavenger receptor CD36. This technical guide provides an in-depth overview of the in vitro bioactivity of Hexarelin acetate, with a focus on its cytoprotective, proliferative, and metabolic effects. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development.
Introduction
This compound is a potent, synthetic agonist of the ghrelin/growth hormone secretagogue receptor. While its primary pharmacological effect is the stimulation of growth hormone secretion from the pituitary gland, a growing body of in vitro evidence has revealed significant, direct cellular effects in a variety of tissues. These effects are of considerable interest for their therapeutic potential in cardiovascular diseases, neurodegenerative disorders, and metabolic conditions. This guide will explore the multifaceted in vitro bioactivity of this compound, providing researchers with a comprehensive resource to understand its mechanisms of action and to design further investigations.
In Vitro Bioactivities of this compound
This compound exhibits a range of biological activities in vitro, primarily centered on cell survival, proliferation, and metabolism. These effects have been most extensively studied in cardiomyocytes, but have also been observed in other cell types, including cardiac fibroblasts, pancreatic β-cells, neuroblastoma cells, and macrophages.
Cytoprotective and Anti-Apoptotic Effects
A significant body of in vitro research has highlighted the cytoprotective properties of this compound, particularly its ability to inhibit apoptosis in response to various stressors.
Hexarelin has been shown to protect cardiomyocytes from apoptosis induced by agents such as angiotensin II and doxorubicin.[1][2] This protective effect is mediated, in part, by the modulation of key apoptotic regulatory proteins. Specifically, Hexarelin has been observed to decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2, thereby shifting the Bax/Bcl-2 ratio in favor of cell survival.[2] Furthermore, Hexarelin can inhibit the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[2]
In vitro studies using the MIN6 pancreatic β-cell line have demonstrated that Hexarelin can protect against streptozotocin (B1681764) (STZ)-induced cytotoxicity.[3] This protective effect is associated with the preservation of mitochondrial function and a reduction in oxidative stress.[3]
Hexarelin has also been shown to exert neuroprotective effects in vitro. In Neuro-2A neuroblastoma cells, Hexarelin treatment was found to attenuate hydrogen peroxide (H₂O₂)-induced apoptosis.[4][5] This neuroprotective activity is linked to the modulation of the MAPK and PI3K/Akt signaling pathways.[4]
Proliferative Effects
In addition to its cytoprotective effects, Hexarelin can also stimulate cell proliferation in certain cell types.
Studies using the H9c2 cardiomyocyte cell line have shown that Hexarelin can promote cell proliferation. This effect suggests a potential role for Hexarelin in cardiac regeneration and repair.
Conversely, in cardiac fibroblasts, Hexarelin has been shown to inhibit proliferation induced by angiotensin II.[6] This anti-proliferative effect on fibroblasts, coupled with its protective effect on cardiomyocytes, suggests a beneficial role for Hexarelin in mitigating adverse cardiac remodeling.
Metabolic Effects
Hexarelin also exhibits significant metabolic effects in vitro, particularly in macrophages.
In THP-1 macrophages, Hexarelin has been shown to stimulate cholesterol efflux.[7][8] This effect is mediated through the CD36 receptor and involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ) and the subsequent upregulation of the liver X receptor alpha (LXRα) and ATP-binding cassette (ABC) transporters ABCA1 and ABCG1.[7] This pathway plays a crucial role in reverse cholesterol transport, a process that is central to the prevention of atherosclerosis.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies on this compound.
Table 1: Effects of Hexarelin on Cell Viability and Apoptosis
| Cell Type | Stressor | Hexarelin Concentration | Incubation Time | Effect | Reference |
| Neonatal Rat Cardiomyocytes | Angiotensin II (0.1 µM) | 0.1 µM | 48 hours | Decreased percentage of apoptotic cells from 24.97% to 14.25% | [2] |
| H9c2 Cardiomyocytes | Doxorubicin | Not specified | Not specified | Promotes survival | [1] |
| MIN6 Pancreatic β-Cells | Streptozotocin (1 mM) | 1 µM | 6 hours | Increased cell viability from 69.3% to 105.3% of control | [3] |
| Neuro-2A Neuroblastoma Cells | Hydrogen Peroxide (100 µM) | 1 µM | 24 hours | Improved cell viability | [4] |
Table 2: Effects of Hexarelin on Apoptotic and Signaling Proteins
| Cell Type | Stressor | Hexarelin Concentration | Effect on Protein Expression/Activity | Reference |
| Neonatal Rat Cardiomyocytes | Angiotensin II | 0.1 µM | ↓ Bax, ↑ Bcl-2, ↓ Caspase-3 activity | [2] |
| Neuro-2A Neuroblastoma Cells | Hydrogen Peroxide | 1 µM | ↓ Bax, ↑ Bcl-2, ↓ Caspase-3 & -7 mRNA | [5] |
| Neuro-2A Neuroblastoma Cells | Hydrogen Peroxide | 1 µM | ↓ p-ERK, ↓ p-p38, ↑ p-Akt | [4] |
| THP-1 Macrophages | None | 10⁻⁷ M | ↑ PPARγ, ↑ LXRα, ↑ ABCA1, ↑ ABCG1 | [7] |
Table 3: Effects of Hexarelin on Cell Proliferation
| Cell Type | Stimulus | Hexarelin Concentration | Effect | Reference |
| H9c2 Cardiomyocytes | None | Not specified | Stimulates proliferation | |
| Rat Cardiac Fibroblasts | Angiotensin II (10⁻⁷ M) | 10⁻⁷ M | Inhibits proliferation | [6] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the bioactivity of this compound.
Cell Culture
-
H9c2 Cardiomyoblasts: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.
-
Primary Neonatal Rat Cardiomyocytes: Isolate from 1-2 day old Sprague-Dawley rats and culture in DMEM/F12 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
MIN6 Pancreatic β-Cells: Culture in DMEM with 25 mM glucose, supplemented with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 70 µM β-mercaptoethanol.
-
Neuro-2A Neuroblastoma Cells: Culture in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
THP-1 Monocytes: Culture in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Differentiate into macrophages by treating with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.
Cell Viability (MTT) Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and/or the desired stressor for the specified duration.
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[9][10][11][12]
-
Apoptosis (TUNEL) Assay
-
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation that is a hallmark of apoptosis. Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-ends of DNA fragments with labeled dUTPs.
-
Protocol:
-
Culture cells on glass coverslips in a 24-well plate.
-
After treatment, fix the cells with 4% paraformaldehyde for 25 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
-
Perform the TUNEL staining using a commercially available kit according to the manufacturer's instructions. This typically involves incubating the cells with the TdT enzyme and labeled nucleotides.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.[13][14]
-
Western Blot Analysis
-
Principle: Western blotting is used to detect specific proteins in a sample. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane where they are stained with antibodies specific to the target protein.
-
Protocol:
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE on a 10-12% gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, p-ERK, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][15][16][17][18]
-
Cholesterol Efflux Assay
-
Principle: This assay measures the ability of cells, typically macrophages, to remove cholesterol and transfer it to an acceptor, such as high-density lipoprotein (HDL).
-
Protocol:
-
Differentiate THP-1 cells into macrophages in 24-well plates.
-
Label the cells with [³H]-cholesterol (1 µCi/mL) for 24-48 hours.
-
Wash the cells and equilibrate them with serum-free medium containing 0.2% BSA for 1 hour.
-
Induce cholesterol efflux by incubating the cells with HDL (50 µg/mL) in the presence or absence of Hexarelin for 4-24 hours.
-
Collect the medium and lyse the cells.
-
Measure the radioactivity in the medium and the cell lysate using a scintillation counter.
-
Calculate the percentage of cholesterol efflux as: (cpm in medium / (cpm in medium + cpm in cells)) x 100.[7][19]
-
Signaling Pathways and Mechanisms of Action
The diverse in vitro bioactivities of this compound are mediated by complex signaling pathways initiated by its binding to GHSR-1a and CD36.
Anti-Apoptotic Signaling in Cardiomyocytes
In cardiomyocytes, the anti-apoptotic effects of Hexarelin are primarily mediated through the GHSR-1a. Upon binding, Hexarelin activates downstream signaling cascades that lead to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins like Bax. This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome c from the mitochondria and inhibits the activation of the caspase cascade, ultimately leading to increased cell survival.
Caption: Anti-apoptotic signaling pathway of Hexarelin in cardiomyocytes.
CD36-Mediated Metabolic Signaling in Macrophages
In macrophages, Hexarelin's effects on cholesterol metabolism are mediated through the scavenger receptor CD36. The binding of Hexarelin to CD36 initiates a signaling cascade that leads to the activation of PPARγ. Activated PPARγ then upregulates the expression of LXRα, which in turn increases the expression of the cholesterol transporters ABCA1 and ABCG1. This pathway enhances the efflux of cholesterol from macrophages to HDL particles, a key step in preventing the formation of foam cells and the development of atherosclerosis.
Caption: CD36-mediated metabolic signaling of Hexarelin in macrophages.
PI3K/Akt and MAPK/ERK Survival Pathways
In various cell types, including neuroblastoma cells, the protective effects of Hexarelin involve the activation of the PI3K/Akt and MAPK/ERK signaling pathways. These are well-established pro-survival pathways that regulate a wide range of cellular processes, including cell growth, proliferation, and inhibition of apoptosis. Hexarelin has been shown to increase the phosphorylation and activation of Akt and ERK, which in turn can phosphorylate and inactivate pro-apoptotic proteins and activate anti-apoptotic factors.
Caption: PI3K/Akt and MAPK/ERK survival pathways activated by Hexarelin.
Experimental Workflow Example
The following diagram illustrates a general workflow for investigating the in vitro bioactivity of this compound.
Caption: General experimental workflow for in vitro bioactivity studies of Hexarelin.
Conclusion
The in vitro bioactivity of this compound is extensive and multifaceted, encompassing cytoprotective, proliferative, and metabolic effects across a range of cell types. These activities are mediated by complex signaling pathways involving the GHSR-1a and CD36 receptors. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in various pathological conditions. Future in vitro studies should continue to elucidate the precise molecular mechanisms underlying its diverse effects and explore its potential in combination with other therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Hexarelin Protects Rodent Pancreatic Β-Cells Function from Cytotoxic Effects of Streptozotocin Involving Mitochondrial Signalling Pathways In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hexarelin Modulation of MAPK and PI3K/Akt Pathways in Neuro-2A Cells Inhibits Hydrogen Peroxide—Induced Apoptotic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. TUNEL staining [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Hexarelin Acetate on Pulsatile Growth Hormone Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexarelin (B1671829) acetate (B1210297), a synthetic hexapeptide growth hormone (GH) secretagogue, has demonstrated significant potential in modulating the pulsatile release of growth hormone. This technical guide provides an in-depth analysis of Hexarelin's mechanism of action, its quantifiable effects on GH pulsatility, and the intricate signaling pathways it influences. Detailed experimental protocols from key studies are presented to facilitate reproducibility and further investigation. This document aims to serve as a comprehensive resource for professionals in the fields of endocrinology, pharmacology, and drug development.
Introduction
Hexarelin (His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) is a potent, synthetic agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] Its primary pharmacological action is the stimulation of endogenous growth hormone secretion from the anterior pituitary gland.[2] Unlike direct administration of exogenous GH, Hexarelin promotes a pulsatile release pattern that mimics the body's natural physiological rhythm, which may offer therapeutic advantages and a more favorable safety profile.[3][4] This guide delves into the core mechanisms by which Hexarelin exerts its effects on the pulsatile nature of GH secretion, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action
Hexarelin's primary mechanism of action involves binding to and activating the GHSR-1a in the pituitary and hypothalamic regions.[5] This interaction triggers a cascade of intracellular events leading to the synthesis and release of GH. The multifaceted action of Hexarelin can be summarized as follows:
-
Direct Pituitary Stimulation: Hexarelin directly stimulates somatotroph cells in the anterior pituitary to release GH.[6][7] This action is distinct from that of Growth Hormone-Releasing Hormone (GHRH), as Hexarelin can stimulate GH release even in cell lines insensitive to GHRH.[7]
-
Hypothalamic Action: Hexarelin also acts at the hypothalamic level, potentially by stimulating the release of GHRH and inhibiting the release of somatostatin (B550006), a hormone that suppresses GH secretion.[1][6] The synergistic effect observed when Hexarelin and GHRH are co-administered suggests an interplay between their respective pathways.[8][9]
-
Interaction with Somatostatin: Studies have shown that Hexarelin can counteract the inhibitory effect of somatostatin on GH secretion, providing further evidence for its complex regulatory role.[8][10]
Signaling Pathways
Upon binding to the GHSR-1a, a G-protein coupled receptor, Hexarelin initiates a downstream signaling cascade. The primary pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This increase in intracellular Ca2+ is a critical step in the exocytosis of GH-containing secretory granules from the somatotrophs.
Quantitative Effects on Pulsatile GH Secretion
Hexarelin administration leads to a significant, albeit transient, increase in pulsatile GH secretion.[5] The following tables summarize the quantitative data from key studies, illustrating the impact of Hexarelin on various parameters of GH release.
Table 1: Effect of Acute Hexarelin Administration on Pulsatile GH Secretion in Mice
| Parameter | Vehicle | Hexarelin | Fold Change | P-value | Reference |
| Peak GH Level (ng/mL) | ~5 | ~40 | ~8 | < 0.001 | [5] |
| Duration of Increased Secretion (minutes) | - | 15-30 | - | - | [5] |
Table 2: Effect of Hexarelin Treatment on Pulsatile GH Secretion in Streptozotocin-Induced Diabetic Rats (6-hour period)
| Parameter | STZ-Diabetic (Control) | STZ-Diabetic + Hexarelin | P-value | Reference |
| Total GH Secretion (ng/mL) | 356 ± 75.3 | 826 ± 197 | < 0.05 | [11] |
| Pulsatile GH Secretion (ng/mL) | 192 ± 24.6 | 524 ± 44.6 | < 0.001 | [11] |
| Basal GH Secretion (ng/mL) | 19.2 ± 9.67 | 159 ± 36.6 | < 0.01 | [11] |
| Mass of GH per Burst (ng/mL) | 118 ± 23.0 | 178 ± 28.9 | Not Significant | [11] |
Table 3: Comparative GH Response to Hexarelin and GHRH in Humans
| Parameter | GHRH (2 µg/kg) | Hexarelin (2 µg/kg) | Hexarelin + GHRH | P-value (Hex vs GHRH) | Reference |
| AUC GH (µg·min/L) | 1494 ± 102 | 4693 ± 691 | 7395 ± 450 | < 0.01 | [9] |
| Peak GH (µg/L) | 19.8 ± 2.4 | 62.6 ± 8.0 | - | < 0.01 | [12] |
Table 4: Desensitization to Hexarelin with Chronic Administration in Elderly Humans (AUC GH in µg/L/hour)
| Timepoint | AUC GH (Mean ± SEM) | P-value vs Week 0 | Reference |
| Week 0 | 19.1 ± 2.4 | - | [13] |
| Week 1 | 13.1 ± 2.3 | Not Significant | [13] |
| Week 4 | 12.3 ± 2.4 | < 0.05 | [13] |
| Week 16 | 10.5 ± 1.8 | < 0.01 | [13] |
| 4 Weeks Post-Treatment | 19.4 ± 3.7 | Not Significant | [13] |
Note: AUC refers to the Area Under the Curve, a measure of total hormone secretion over time.
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies from the cited studies.
5.1. Animal Studies
-
Study Design: Male FVB and MKR mice were treated with either vehicle (saline) or Hexarelin.[5] In another study, streptozotocin (B1681764) (STZ)-induced diabetic rats were treated with Hexarelin (100 µg/kg) daily for two weeks.[14]
-
Drug Administration: Hexarelin was administered via injection.[5]
-
Blood Sampling: For pulsatile GH assessment, whole blood (2 µL) was collected from the tail vein at -15, 0, 15, 30, 45, 60, 75, 90, 105, and 120 minutes relative to the injection.[5] In the diabetic rat study, blood samples were collected over a 6-hour period to analyze pulsatility.[11]
-
GH Measurement: Plasma GH concentrations were measured using an in-house mouse GH enzyme-linked immunosorbent assay (ELISA).[5]
5.2. Human Studies
-
Subjects: Healthy adult male volunteers were recruited for acute administration studies.[9] Elderly individuals were enrolled in the chronic desensitization study.[13]
-
Drug Administration: Hexarelin was administered intravenously (IV) at doses ranging from 0.25 to 2 µg/kg.[9][15] For the chronic study, twice-daily subcutaneous injections were given.[13]
-
Blood Sampling: Blood samples for GH measurement were collected at regular intervals (e.g., every 15-30 minutes) for a period of 2 to 4 hours post-administration.
-
GH Measurement: Serum GH concentrations were measured by immunoradiometric assay (IRMA) or radioimmunoassay (RIA).[8][16]
Desensitization and Reversibility
Chronic administration of Hexarelin can lead to a partial and reversible desensitization of the GH response.[13] Studies in elderly individuals have shown a significant decrease in the GH area under the curve (AUC) after 4 and 16 weeks of continuous treatment.[13] However, this attenuation is not complete, and the GH response returns to baseline levels after a washout period, indicating that the desensitization is not permanent.[13] Intermittent treatment schedules may mitigate this effect.[17]
Conclusion
Hexarelin acetate is a potent secretagogue that significantly enhances the pulsatile secretion of growth hormone. Its dual action on the pituitary and hypothalamus, coupled with its ability to counteract somatostatin's inhibitory effects, underscores its complex and powerful regulatory role in the GH axis. While chronic administration can lead to partial and reversible desensitization, its ability to induce a physiological, pulsatile pattern of GH release makes it a valuable tool for research and a potential therapeutic agent for conditions associated with GH deficiency. The data and protocols presented in this guide provide a solid foundation for further exploration of Hexarelin's therapeutic potential.
References
- 1. Exploring the Multifaceted Research Potential of Hexarelin Peptide | Iredell Free News [iredellfreenews.com]
- 2. onlytest.org [onlytest.org]
- 3. ironoverload.io [ironoverload.io]
- 4. The Safety and Efficacy of Growth Hormone Secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hexarelin, a Growth Hormone Secretagogue, Improves Lipid Metabolic Aberrations in Nonobese Insulin-Resistant Male MKR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of Hexarelin. I. Growth hormone-releasing activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hexarelin, a novel GHRP-6 analog, stimulates growth hormone (GH) release in a GH-secreting rat cell line (GH1) insensitive to GH-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of the growth hormone releasing peptide hexarelin with somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of growth hormone-releasing activity of hexarelin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of cortistatin-14 and somatostatin-14 on the endocrine response to hexarelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Metabolic modulation of the growth hormone-releasing activity of hexarelin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Does desensitization to hexarelin occur? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhanced Pulsatile Growth Hormone Secretion and Altered Metabolic Hormones by in Vivo Hexarelin Treatment in Streptozotocin-Induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Low hexarelin dose and pyridostigmine have additive effect and potentiate to the same extent the GHRH-induced GH response in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of repeated administration of hexarelin, a growth hormone releasing peptide, and growth hormone releasing hormone on growth hormone responsivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Hexarelin Acetate: An In-depth Technical Guide to its In Vivo Pharmacokinetics and Half-Life
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and half-life of Hexarelin (B1671829) acetate, a synthetic hexapeptide growth hormone secretagogue. The information presented herein is curated from a range of preclinical and clinical studies to support research and development activities.
Core Pharmacokinetic Parameters
Hexarelin acetate's pharmacokinetic profile is characterized by rapid absorption and a relatively short half-life, with biliary excretion being a primary route of elimination. The following tables summarize the key quantitative data from in vivo studies across different species and routes of administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Sprague-Dawley)
| Parameter | Intravenous (IV) - 5 µg/kg | Subcutaneous (SC) - 5, 10, 50 µg/kg |
| Half-life (t½) | 75.9 ± 9.3 min | Not explicitly stated, but kinetics are first-order up to 50 µg/kg |
| Systemic Clearance (CL) | 7.6 ± 0.7 mL/min/kg | Clearance/F: 12-15 mL/min/kg (dose-independent) |
| Volume of Distribution (Vd) | 744 ± 81 mL/kg | Volume of distribution/F: 1208-1222 mL/kg (dose-independent) |
| Bioavailability (F) | - | 64%[1][2] |
| Area Under the Curve (AUC) | - | 477-3826 pmol·min/mL (dose-dependent)[1] |
Table 2: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Intravenous (IV) - 1 µg/kg | Subcutaneous (SC) - 1, 10, 100 µg/kg |
| Half-life (t½) | 120 min[3] | Not explicitly stated |
| Fractional Plasma Clearance | 4.28 mL/min/kg[3] | 3.93-5.17 mL/min/kg (dose-independent)[3] |
| Volume of Distribution (Vd) | 387.7 mL/kg[3] | 316-544 mL/kg (dose-independent)[3] |
Table 3: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Humans
| Parameter | Intravenous (IV) | Subcutaneous (SC) | Intranasal | Oral |
| Half-life (t½) of GH response | ~55 min[4][5][6] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Peak GH Concentration | ~30 minutes post-administration[4][5][6] | Dose-dependent GH response[7][8] | Similar to 1 µg/kg IV[7][8] | Dose-related increase in GH levels[7][8] |
| Biological Bioavailability | - | 77.0 ± 10.5%[7][8] | 4.8 ± 0.9%[7][8] | 0.3 ± 0.1%[7][8][9] |
Experimental Protocols
The pharmacokinetic data presented above were derived from meticulously designed in vivo experiments. Below are detailed methodologies from key cited studies.
Protocol 1: Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats.[1]
-
Dosing and Administration:
-
Sample Collection and Analysis:
-
Blood samples were collected at various time points post-administration.
-
For metabolism studies, bile duct-exteriorized rats were used to quantify biliary and urinary excretion of radiolabeled hexarelin.[1]
-
Hexarelin concentrations were determined using high-pressure liquid chromatography (HPLC).[1]
-
-
Pharmacokinetic Analysis: Parameters such as half-life, clearance, and volume of distribution were calculated from the concentration-time data.[1]
Protocol 2: Pharmacokinetic Study in Humans (GH Response)
-
Study Design: Double-blind, placebo-controlled, rising-dose study.[5][6]
-
Dosing and Administration:
-
Sample Collection and Analysis:
-
Analytical Method: Plasma GH levels were determined by immunoassay.
Protocol 3: Metabolism and Excretion Study in Humans
-
Subjects: One volunteer for each growth hormone-releasing peptide (GHRP).[10]
-
Dosing and Administration: Nasal administration of Hexarelin.[10]
-
Sample Collection and Analysis:
-
Urine samples were collected for 2 days post-administration.[10]
-
Samples were processed by solid-phase extraction on weak cation exchange cartridges.[10]
-
Analysis was performed using nano-liquid chromatography-high resolution mass spectrometry (nano-LC-HRMS) to identify parent compound and metabolites.[10]
-
Signaling Pathways and Mechanisms of Action
Hexarelin exerts its primary effects by acting as a potent agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[4] This interaction triggers a signaling cascade that leads to the release of growth hormone from the pituitary gland. Additionally, Hexarelin is suggested to have a dual mechanism of action, which includes inhibiting somatostatin, a hormone that suppresses GH release.[11]
Below is a diagram illustrating the primary signaling pathway of Hexarelin.
Caption: Hexarelin-induced GHSR1a signaling cascade leading to Growth Hormone release.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of Hexarelin.
Caption: A generalized workflow for determining the pharmacokinetic profile of Hexarelin in vivo.
Metabolism and Excretion
Studies in rats have shown that biliary excretion is the primary route of elimination for Hexarelin, with approximately 60% of the administered dose being excreted in the bile.[1][2] A significant portion of the excreted substance is unchanged Hexarelin, indicating a notable stability against proteolytic enzymes.[1][2] Urinary and fecal excretion account for about 22% and 10% of the dose, respectively.[1] In humans, metabolism of nasally administered Hexarelin is intensive, with the parent compound and several metabolites being detected in urine.[10] One identified metabolite is Hexarelin (1-3) free acid.[10]
Conclusion
This technical guide has synthesized key in vivo pharmacokinetic data for this compound, providing researchers and drug development professionals with a consolidated resource. The provided data tables, detailed experimental protocols, and visual diagrams of the signaling pathway and experimental workflow offer a comprehensive understanding of Hexarelin's behavior in biological systems. The notable differences in bioavailability across various administration routes underscore the importance of delivery-method considerations in the development of Hexarelin-based therapeutics.
References
- 1. Kinetics and disposition of hexarelin, a peptidic growth hormone secretagogue, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radioimmunoassay for hexarelin, a peptidic growth hormone secretagogue, and its pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Growth hormone-releasing activity of hexarelin in humans. A dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Growth hormone-releasing activity of hexarelin, a new synthetic hexapeptide, after intravenous, subcutaneous, intranasal, and oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hexarelin--evaluation of factors influencing oral bioavailability and ways to improve absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of growth hormone releasing peptides metabolites in human urine after nasal administration of GHRP-1, GHRP-2, GHRP-6, Hexarelin, and Ipamorelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the Multifaceted Research Potential of Hexarelin Peptide | Iredell Free News [iredellfreenews.com]
An In-depth Technical Guide on the Off-Target Receptor Binding of Hexarelin Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexarelin acetate (B1210297), a synthetic hexapeptide growth hormone secretagogue, is primarily recognized for its potent agonistic activity at the growth hormone secretagogue receptor (GHSR-1a), also known as the ghrelin receptor. However, a growing body of evidence reveals that Hexarelin also interacts with off-target receptors, most notably the scavenger receptor CD36. This binding to CD36 mediates a range of pharmacological effects, particularly in the cardiovascular system, independent of its growth hormone-releasing properties. This technical guide provides a comprehensive overview of the off-target receptor binding of Hexarelin acetate, focusing on quantitative binding data, detailed experimental methodologies, and the associated signaling pathways.
Introduction
Hexarelin (His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) is a potent synthetic peptide that stimulates the release of growth hormone (GH) [17, 25]. Its primary mechanism of action involves binding to the G-protein coupled receptor GHSR-1a, mimicking the action of the endogenous ligand ghrelin [1, 14]. Beyond its endocrine effects, Hexarelin exhibits significant cardioprotective and metabolic activities [1, 10, 26]. These non-GH-mediated effects are largely attributed to its interaction with the scavenger receptor CD36, a key off-target receptor [1, 2, 10]. Understanding the binding characteristics and downstream consequences of Hexarelin's interaction with both its primary and off-target receptors is crucial for the development of more selective and therapeutically optimized analogs.
Quantitative Receptor Binding Data
The binding affinity of Hexarelin for its primary target, GHSR-1a, and its key off-target receptor, CD36, has been characterized using various in vitro assays. The following tables summarize the available quantitative data.
| Ligand | Receptor | Assay Type | Cell/Tissue Source | IC50 (µM) | Reference |
| Hexarelin | CD36 | Competition Binding Assay | Rat Cardiac Membranes | 0.95 ± 0.26 | [1] |
| GHRP-2 | CD36 | Competition Binding Assay | Rat Cardiac Membranes | 1.79 ± 0.47 | [1] |
| GHRP-6 | CD36 | Competition Binding Assay | Rat Cardiac Membranes | 2.03 ± 1.36 | [1] |
| Ghrelin | CD36 | Competition Binding Assay | Rat Cardiac Membranes | >10 | [1] |
Table 1: Comparative IC50 values of Hexarelin and other growth hormone secretagogues for the off-target receptor CD36.
| Ligand | Receptor | Assay Type | Cell/Tissue Source | Kd (nmol/L) | Bmax (fmol/mg protein) | Reference |
| [125I]Tyr-Bpa-Ala-hexarelin | Hexarelin Receptor (CD36) | Saturation Binding Assay | Rat Cardiac Membranes | 14.5 | 91 | [2] |
Table 2: Saturation binding parameters of a Hexarelin analog for its cardiac receptor, later identified as CD36.
Experimental Protocols
Radioligand Competition Binding Assay for CD36
This protocol is adapted from studies investigating the binding of Hexarelin to CD36 in rat cardiac membranes[1].
Objective: To determine the half-maximal inhibitory concentration (IC50) of Hexarelin and other compounds for the binding of a radiolabeled ligand to the CD36 receptor.
Materials:
-
Rat cardiac membranes (prepared as described in section 3.3)
-
[125I]Tyr-Bpa-Ala-hexarelin (photoactivatable radioligand)
-
This compound and other test compounds
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Bovine Serum Albumin (BSA)
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw frozen rat cardiac membrane aliquots on ice. Resuspend the membranes in assay buffer to a final protein concentration of approximately 100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
25 µL of assay buffer (for total binding) or 25 µL of a high concentration of unlabeled Hexarelin (e.g., 10 µM, for non-specific binding).
-
25 µL of increasing concentrations of the competitor compound (Hexarelin, GHRP-2, GHRP-6, or ghrelin) ranging from 10⁻¹⁰ M to 10⁻⁵ M.
-
50 µL of [125I]Tyr-Bpa-Ala-hexarelin (final concentration ~0.1 nM).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value using non-linear regression analysis.
Workflow for Radioligand Competition Binding Assay.
Photoaffinity Labeling of CD36 with a Hexarelin Derivative
This protocol is based on the methodology used to identify the Hexarelin binding site on CD36[1][3].
Objective: To covalently label the Hexarelin binding site on the CD36 receptor using a photoactivatable Hexarelin analog.
Materials:
-
Rat cardiac membranes
-
[125I]Tyr-Bpa-Ala-hexarelin (photoactivatable derivative of Hexarelin)
-
UV lamp (365 nm)
-
SDS-PAGE equipment
-
Phosphorimager
-
Enzymes for peptide mapping (e.g., Endoproteinase Glu-C)
-
Chemical cleavage reagents (e.g., Cyanogen (B1215507) bromide)
Procedure:
-
Binding: Incubate rat cardiac membranes (2 mg of protein) with [125I]Tyr-Bpa-Ala-hexarelin (0.1 nM) in the dark for 60 minutes at room temperature.
-
Photocrosslinking: Transfer the incubation mixture to a petri dish on ice and irradiate with a UV lamp at 365 nm for 30 minutes.
-
SDS-PAGE: Solubilize the membranes and separate the proteins by SDS-PAGE.
-
Autoradiography: Dry the gel and expose it to a phosphor screen to visualize the radiolabeled protein band.
-
Peptide Mapping (for binding site identification):
-
Excise the labeled protein band from the gel.
-
Perform in-gel digestion with a specific protease (e.g., Endoproteinase Glu-C).
-
Alternatively, perform chemical cleavage (e.g., with cyanogen bromide) to cleave at specific amino acid residues.
-
Analyze the resulting peptide fragments by SDS-PAGE and autoradiography to identify the labeled fragment.
-
Further analysis by mass spectrometry can pinpoint the exact amino acid residue of covalent attachment.
-
Workflow for Photoaffinity Labeling of CD36.
Signaling Pathways
GHSR-1a (Primary Target) Signaling Pathway
Hexarelin, upon binding to GHSR-1a, primarily activates the Gq/11 protein pathway[4][5]. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the secretion of growth hormone from the pituitary gland.
Hexarelin Signaling via the GHSR-1a Receptor.
CD36 (Off-Target) Signaling Pathway
The interaction of Hexarelin with CD36 initiates a distinct signaling cascade that is independent of GH release and is particularly relevant in cardiovascular and metabolic tissues[6][7]. This pathway involves the activation of peroxisome proliferator-activated receptor-gamma (PPARγ)[8][9][10]. Activation of CD36 by Hexarelin leads to the transcriptional activation of PPARγ. Activated PPARγ then forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of Liver X Receptor alpha (LXRα), which in turn increases the expression of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1[1][11][12]. These transporters play a crucial role in reverse cholesterol transport, promoting cholesterol efflux from cells, which is a key mechanism behind Hexarelin's anti-atherosclerotic effects.
Hexarelin's Off-Target Signaling via the CD36 Receptor.
Conclusion
This compound exhibits a dual receptor binding profile, acting as a potent agonist at its primary target, the GHSR-1a, and also engaging the off-target scavenger receptor CD36. While its interaction with GHSR-1a is responsible for its growth hormone-releasing effects, its binding to CD36 mediates distinct and therapeutically relevant cardiovascular and metabolic effects. The activation of the PPARγ-LXRα-ABC pathway via CD36 provides a molecular basis for the observed anti-atherosclerotic and cardioprotective properties of Hexarelin. A comprehensive understanding of these parallel mechanisms is essential for the rational design of future Hexarelin analogs with improved receptor selectivity and optimized therapeutic profiles for a range of clinical applications, from growth disorders to cardiovascular and metabolic diseases. Further research is warranted to obtain direct comparative binding affinities of Hexarelin for GHSR-1a and CD36 to better elucidate its receptor preference and dose-dependent effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the growth hormone-releasing peptide binding site in CD36: a photoaffinity cross-linking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. cusabio.com [cusabio.com]
- 6. CD36 actions in the Heart: lipids, calcium, inflammation, repair and more? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aginganddisease.org [aginganddisease.org]
- 8. researchgate.net [researchgate.net]
- 9. Hexarelin Signaling to PPARgamma in Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A growth hormone-releasing peptide that binds scavenger receptor CD36 and ghrelin receptor up-regulates sterol transporters and cholesterol efflux in macrophages through a peroxisome proliferator-activated receptor gamma-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Hexarelin Acetate: A Technical Guide to Core Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexarelin (B1671829) is a synthetic hexapeptide, composed of the amino acids His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH₂, recognized for its potent ability to stimulate growth hormone (GH) secretion.[1][2] As a member of the growth hormone secretagogue (GHS) family, it mimics the action of ghrelin by binding to the growth hormone secretagogue receptor type 1a (GHS-R1a).[3][4] However, its biological activities extend far beyond the hypothalamic-pituitary axis. Extensive research has revealed that Hexarelin exerts significant pleiotropic effects, particularly in the cardiovascular system, through pathways independent of GH release.[5][6] These effects are primarily mediated by a secondary receptor, the scavenger receptor CD36.[5][7]
This technical guide provides an in-depth exploration of the core cellular signaling pathways activated by Hexarelin acetate (B1210297). It is designed to serve as a comprehensive resource, detailing the molecular mechanisms, summarizing key quantitative findings, and providing methodologies for the experimental techniques frequently used to elucidate these pathways.
Core Signaling Receptors
Hexarelin's diverse physiological effects are initiated by its interaction with at least two distinct cell surface receptors: the canonical GHS-R1a and the non-canonical CD36.
-
Growth Hormone Secretagogue Receptor Type 1a (GHS-R1a): This G-protein-coupled receptor is the primary target for ghrelin and synthetic GHSs like Hexarelin.[8] It is predominantly expressed in the hypothalamus and pituitary gland, where its activation leads to a robust release of growth hormone.[9][10] GHS-R1a is also found in various peripheral tissues, including the heart and blood vessels, suggesting a role in Hexarelin's direct cardiovascular actions.[1][6]
-
CD36 (Scavenger Receptor Class B): Identified as a specific cardiac receptor for Hexarelin, CD36 is a transmembrane glycoprotein (B1211001) involved in fatty acid uptake, angiogenesis, and inflammation.[5][11] Its interaction with Hexarelin mediates many of the peptide's cardioprotective and metabolic effects, independent of the GH/IGF-1 axis.[5][11] This binding initiates signaling cascades that influence lipid metabolism and reduce atherosclerosis.[7][12]
Primary Downstream Signaling Pathways
Upon binding to its receptors, Hexarelin activates several key intracellular signaling cascades that govern cellular processes ranging from hormone secretion and energy metabolism to cell survival and apoptosis.
GHS-R1a-Mediated GH Release Pathway
The classical pathway initiated by Hexarelin binding to GHS-R1a in pituitary somatotrophs involves the activation of G-proteins and subsequent second messengers, culminating in the secretion of growth hormone. This mechanism is synergistic with Growth Hormone-Releasing Hormone (GHRH).[13]
Figure 1: GHS-R1a pathway for Growth Hormone release.
CD36-Mediated PPARγ Metabolic Pathway
In macrophages and hepatocytes, Hexarelin binding to CD36 triggers a metabolic cascade involving the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[12] This pathway is central to Hexarelin's anti-atherosclerotic effects, as it enhances cholesterol efflux and modulates lipid metabolism.[7][14]
Figure 2: CD36-PPARγ pathway for cholesterol efflux.
Pro-Survival and Anti-Apoptotic Pathways (PI3K/Akt & MAPK/ERK)
Hexarelin demonstrates significant cytoprotective effects in various cell types, including cardiomyocytes and neurons, by modulating key survival pathways.[15][16] It activates the PI3K/Akt pathway, which inhibits apoptosis, and modulates the MAPK/ERK pathway to protect against cellular stress.[15][17][18]
-
PI3K/Akt Pathway: Activation of this pathway by Hexarelin leads to the phosphorylation and activation of Akt (Protein Kinase B).[15] Activated Akt then phosphorylates and inactivates several pro-apoptotic targets, such as GSK-3β and Caspase-3, promoting cell survival.[18][19]
-
MAPK/ERK Pathway: In response to stressors like hydrogen peroxide, which up-regulate p-ERK and p-p38 leading to cell death, Hexarelin treatment blunts this up-regulation.[15] This inhibition of stress-induced MAPK phosphorylation is a key component of its protective mechanism.[15][17]
Figure 3: Hexarelin's modulation of pro-survival pathways.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the potent effects of Hexarelin on physiological and cellular parameters.
Table 1: In Vivo Cardiovascular and Metabolic Effects
| Parameter | Model | Treatment | Result | Reference |
|---|---|---|---|---|
| Left Ventricular Ejection Fraction (LVEF) | 7 Male Volunteers | Acute IV Hexarelin | Increased from 64.0 ± 1.5% to 70.7 ± 3.0% (P < 0.03) | [5] |
| Plasma Triglycerides | Insulin-Resistant MKR Mice | 200 µg/kg Hexarelin for 12 days | 28% reduction (P = 0.0147) | [11] |
| Liver Triglycerides | Insulin-Resistant MKR Mice | 200 µg/kg Hexarelin for 12 days | 32% reduction (P = 0.0112) | [11] |
| Atherosclerotic Lesions | ApoE-null Mice | Long-term GHRPs (inc. Hexarelin) | Markedly decreased plaque formation |[12] |
Table 2: In Vitro Cellular and Molecular Effects
| Parameter | Cell Line | Treatment | Result | Reference |
|---|---|---|---|---|
| GHS-R1a mRNA Expression | Infant Rat Pituitary | Hexarelin | Significant increase | [8][20] |
| GHS-R1a mRNA Expression | Adult Rat Pituitary | Hexarelin | No significant change | [8][20] |
| Akt Phosphorylation | Neuro-2A cells (H₂O₂-stressed) | Hexarelin + H₂O₂ | Significantly increased vs. H₂O₂ alone | [15] |
| p-ERK / p-p38 Expression | Neuro-2A cells (H₂O₂-stressed) | Hexarelin + H₂O₂ | Up-regulation induced by H₂O₂ was blunted | [15] |
| PPARγ Transcriptional Activity | Human 293 cells (transfected) | 10⁻⁷ M Hexarelin | Increased PPARγ activity with CD36 or GHS-R1a expression |[14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to study Hexarelin's signaling effects.
Western Blotting for Protein Phosphorylation (e.g., p-Akt)
This protocol is a standard method to detect and quantify the phosphorylation status of specific proteins like Akt, providing a measure of pathway activation.
Figure 4: General workflow for Western Blot analysis.
Methodology:
-
Cell Treatment and Lysis:
-
Culture cells (e.g., Neuro-2A, H9c2) to desired confluency.
-
Treat cells with Hexarelin acetate at specified concentrations and durations. Include appropriate vehicle controls.
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[21]
-
Centrifuge lysates to pellet cell debris and collect the supernatant.[21]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-phospho-Akt Ser473) overnight at 4°C.
-
Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.
-
To normalize data, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Akt).
-
Immunoprecipitation (IP) for Receptor Interaction
Immunoprecipitation is used to isolate a specific protein (and its binding partners) from a complex mixture, such as a cell lysate. This can be used to study the interaction of Hexarelin-activated proteins.
Methodology:
-
Lysate Preparation:
-
Prepare cell lysates from Hexarelin-treated and control cells as described for Western Blotting, often using a less stringent lysis buffer (e.g., without SDS) to preserve protein-protein interactions.[21]
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., anti-CD36) for several hours to overnight at 4°C with gentle rotation.[22]
-
Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.[23]
-
Pellet the beads by centrifugation and wash them several times with ice-cold lysis buffer to remove non-specifically bound proteins.[21]
-
-
Analysis:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against a suspected interacting partner to confirm the interaction.
-
Competitive RT-PCR for mRNA Expression
This technique is used to measure the relative abundance of specific mRNA transcripts, such as GHS-R1a, in response to Hexarelin treatment.
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells or tissues as required.
-
Extract total RNA using a suitable method (e.g., TRIzol reagent).
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
-
Competitive PCR:
-
Perform a polymerase chain reaction (PCR) using primers specific for the target gene (e.g., GHS-R1a).[8][20]
-
Include a known amount of a competitor template in the reaction. The competitor is designed to be amplified by the same primers but is distinguishable from the target transcript by size.
-
Amplify both the target and competitor DNA in the same reaction.
-
Separate the PCR products by agarose gel electrophoresis.
-
Quantify the band intensity for both the target and competitor. The ratio of the target to the competitor band is used to determine the initial amount of the target mRNA in the sample.
-
Conclusion
This compound is a multifaceted peptide that engages a sophisticated network of cellular signaling pathways. Its primary interactions with the GHS-R1a and CD36 receptors initiate cascades that regulate not only growth hormone secretion but also critical processes in cell survival, metabolism, and cardiovascular health. The activation of the PI3K/Akt pathway and the protective modulation of the MAPK/ERK pathway underscore its significant cytoprotective and anti-apoptotic potential.[15][18] Furthermore, the engagement of the CD36-PPARγ axis provides a molecular basis for its beneficial effects on lipid metabolism and its potential as a therapeutic agent against atherosclerosis.[12][14] A thorough understanding of these core pathways is essential for researchers and drug developers seeking to harness the full therapeutic potential of Hexarelin and its analogs.
References
- 1. Exploring the Multifaceted Research Potential of Hexarelin Peptide | Iredell Free News [iredellfreenews.com]
- 2. particlepeptides.com [particlepeptides.com]
- 3. corepeptides.com [corepeptides.com]
- 4. pinnaclepeptides.com [pinnaclepeptides.com]
- 5. The cardiovascular action of hexarelin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. A growth hormone-releasing peptide that binds scavenger receptor CD36 and ghrelin receptor up-regulates sterol transporters and cholesterol efflux in macrophages through a peroxisome proliferator-activated receptor gamma-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hexarelin modulates the expression of growth hormone secretagogue receptor type 1a mRNA at hypothalamic and pituitary sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is Hexarelin Peptide? - Creative Peptides [creative-peptides.com]
- 10. Hexarelin Modulates the Expression of Growth Hormone Secretagogue Receptor Type 1a mRNA at Hypothalamic and Pituitary Sites: AGOSR [agosr.com]
- 11. Hexarelin, a Growth Hormone Secretagogue, Improves Lipid Metabolic Aberrations in Nonobese Insulin-Resistant Male MKR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mechanism of action of Hexarelin. I. Growth hormone-releasing activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Hexarelin Modulation of MAPK and PI3K/Akt Pathways in Neuro-2A Cells Inhibits Hydrogen Peroxide—Induced Apoptotic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptidesciences.com [peptidesciences.com]
- 17. Hexarelin modulation of mapk and pi3k/akt pathways in neuro-2a cells inhibits hydrogen peroxide-induced apoptotic toxicity [boa.unimib.it]
- 18. researchgate.net [researchgate.net]
- 19. Growth hormone-releasing peptide hexarelin reduces neonatal brain injury and alters Akt/glycogen synthase kinase-3beta phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. protocols.io [protocols.io]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Immunoprecipitation Techniques [sigmaaldrich.com]
Hexarelin Acetate and Pituitary Somatotrophs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexarelin (B1671829) acetate (B1210297), a synthetic hexapeptide growth hormone (GH) secretagogue, has demonstrated potent and efficacious stimulation of GH release from pituitary somatotrophs. This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and quantitative effects of hexarelin on these specialized endocrine cells. It is designed to serve as a comprehensive resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development. This document summarizes key quantitative data in structured tables, details experimental protocols from pivotal studies, and visualizes complex signaling and experimental workflows using Graphviz diagrams.
Introduction
Hexarelin (His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2) is a member of the growth hormone-releasing peptide (GHRP) family, recognized for its robust ability to stimulate the secretion of endogenous GH.[1] Its mechanism of action is multifaceted, involving direct effects on the pituitary gland and indirect actions at the hypothalamic level.[2][3] Hexarelin binds with high affinity to the growth hormone secretagogue receptor 1a (GHSR-1a), the same receptor as the endogenous ligand ghrelin.[1][4] This interaction triggers a cascade of intracellular signaling events within the somatotrophs, culminating in the release of GH. Understanding the precise effects and pathways of hexarelin is crucial for its potential therapeutic applications and for dissecting the complex regulation of the somatotropic axis.
Mechanism of Action at the Pituitary Level
Hexarelin's primary direct action on pituitary somatotrophs is initiated by its binding to the G-protein coupled receptor, GHSR-1a.[5] This binding event activates downstream signaling pathways that lead to an increase in intracellular calcium concentrations and subsequent exocytosis of GH-containing secretory granules.
Signaling Pathways
The intracellular signaling cascade initiated by hexarelin in somatotrophs involves multiple key players:
-
Phospholipase C (PLC) Activation: Upon receptor binding, the activated G-protein (specifically Gq/11) stimulates phospholipase C.[5]
-
Inositol (B14025) Trisphosphate (IP3) and Diacylglycerol (DAG) Production: PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[6] This initial transient rise in intracellular calcium is a critical step.[6]
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates protein kinase C.[7] PKC activation has been shown to be involved in the stimulatory effect of hexarelin on GH secretion.[7]
-
Calcium Influx: The initial release of intracellular calcium is followed by a more sustained phase of elevated calcium levels, which is dependent on the influx of extracellular calcium through voltage-gated calcium channels.[6]
The following diagram illustrates the primary signaling pathway of hexarelin in pituitary somatotrophs.
Caption: Hexarelin signaling pathway in pituitary somatotrophs.
Quantitative Data on Hexarelin's Effects
The following tables summarize the quantitative data from various studies on the effects of hexarelin administration.
Table 1: Dose-Response of Intravenous Hexarelin on Peak Plasma GH, Prolactin, and Cortisol in Healthy Adult Males
| Hexarelin Dose (µg/kg) | Peak GH (mU/L) | Max % Rise in Prolactin | Max % Rise in Cortisol |
| 0 (Placebo) | - | - | - |
| 0.125 | - | - | No rise |
| 0.25 | - | - | - |
| 0.5 | - | - | ~40% |
| 1.0 | Plateau at 140 | Plateau at 180% | - |
Data extracted from a dose-response study.[8] The ED50 for GH release was 0.48 ± 0.02 µg/kg, and for prolactin release was 0.39 ± 0.02 µg/kg.[8]
Table 2: Peak Plasma GH Concentrations after Single Intravenous Bolus of Hexarelin in Healthy Adult Males
| Hexarelin Dose (µg/kg) | Mean Peak Plasma GH (ng/mL) |
| 0 (Placebo) | 3.9 |
| 0.5 | 26.9 |
| 1.0 | 52.3 |
| 2.0 | 55.0 |
Data from a double-blind, placebo-controlled, rising-dose study.[9] The calculated ED50 for peak GH concentration was 0.50 µg/kg.[9]
Table 3: In Vitro GH Release from Normal and GH1 Rat Pituitary Cells
| Cell Type | Hexarelin Concentration (µM) | GH Release (% of control) |
| Normal Rat Pituitary Cells | 1 | 185 ± 23 |
| GH1 Rat Tumor Cells | 1 | 155 ± 25 |
Data from a study comparing hexarelin's effect on GHRH-sensitive and insensitive cells.[10]
Table 4: GH Response (AUC) to Different Administration Routes of Hexarelin in Healthy Young Volunteers
| Administration Route | Dose | AUC (µ g/min ·L) |
| Intravenous (IV) | 1 µg/kg | 3175 ± 506 |
| Intravenous (IV) | 2 µg/kg | 4422 ± 626 |
| Subcutaneous (SC) | 1.5 µg/kg | 3180 ± 392 |
| Subcutaneous (SC) | 3 µg/kg | 4459 ± 566 |
| Intranasal | 20 µg/kg | 2642 ± 452 |
| Oral | 20 mg | 2278 ± 442 |
| Oral | 40 mg | 4079 ± 514 |
Data from a study evaluating different administration routes.[11][12] For comparison, the AUC for 1 µg/kg IV GHRH was 1544 ± 161 µ g/min ·L.[11]
Table 5: Desensitization of GH Response (AUC) to Long-Term Hexarelin Therapy in Elderly Individuals
| Time Point | AUC GH (µg/L/hour) |
| Week 0 (Baseline) | 19.1 ± 2.4 |
| Week 1 | 13.1 ± 2.3 |
| Week 4 | 12.3 ± 2.4 |
| Week 16 | 10.5 ± 1.8 |
| 4 Weeks Post-Treatment | 19.4 ± 3.7 |
Data from a study on the effects of twice-daily subcutaneous hexarelin injections.[13]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to investigate the effects of hexarelin.
In Vitro Pituitary Cell Culture and GH Secretion Assay
This protocol is fundamental for studying the direct effects of hexarelin on pituitary cells.
Objective: To determine the effect of hexarelin on GH secretion from primary pituitary cell cultures.
Methodology:
-
Cell Preparation: Anterior pituitary glands are dissected from rats. The tissue is enzymatically dispersed to obtain a single-cell suspension.
-
Cell Culture: The cells are plated in culture wells and maintained in a suitable medium (e.g., DMEM with fetal bovine serum) for a period to allow for attachment and recovery.
-
Treatment: The culture medium is replaced with a serum-free medium containing various concentrations of hexarelin (e.g., 0.01-1 µM). Control wells receive the vehicle solution.[10]
-
Incubation: The cells are incubated for a defined period (e.g., 15-60 minutes).
-
Sample Collection: The culture medium is collected to measure the amount of secreted GH.
-
GH Measurement: GH concentrations in the collected medium are determined using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of GH released is normalized to the total protein content of the cells in each well or expressed as a percentage of the control.
Caption: Experimental workflow for in vitro GH secretion assay.
In Vivo Studies in Animal Models
In vivo studies are essential to understand the physiological effects of hexarelin in a complex biological system.
Objective: To investigate the in vivo GH-releasing activity of hexarelin and its interaction with the hypothalamus.
Methodology:
-
Animal Model: Adult male rats are commonly used.[2] Some studies utilize models with surgical ablation of the mediobasal hypothalamus (MBH) or passive immunization against GHRH to distinguish between pituitary and hypothalamic sites of action.[2]
-
Drug Administration: Hexarelin is administered via various routes, such as intravenous (i.v.) or subcutaneous (s.c.) injection, at different doses.[2][14]
-
Blood Sampling: Blood samples are collected at multiple time points before and after hexarelin administration. This is often done via an indwelling cannula to minimize stress.[14]
-
Hormone Measurement: Plasma GH concentrations are measured using a specific assay.
-
Data Analysis: The GH response is typically quantified by calculating the area under the curve (AUC) or the peak GH concentration.
Human Clinical Trials
Human studies are critical for determining the clinical relevance and safety of hexarelin.
Objective: To assess the dose-response relationship and safety of hexarelin in human subjects.
Methodology:
-
Study Design: Double-blind, placebo-controlled, rising-dose studies are often employed.[9]
-
Subjects: Healthy volunteers or specific patient populations (e.g., individuals with GH deficiency) are recruited.[9][15]
-
Drug Administration: Hexarelin is administered, typically intravenously, at escalating doses.[9]
-
Blood Sampling: Frequent blood samples are taken over several hours to measure plasma concentrations of GH, prolactin, cortisol, and other hormones.[8][9]
-
Safety Monitoring: Subjects are monitored for any adverse effects.
-
Pharmacokinetic and Pharmacodynamic Analysis: The relationship between the hexarelin dose and the hormonal response is analyzed to determine parameters like ED50 and maximal effect.[9]
Hypothalamic and Pituitary Interplay
Hexarelin's potent GH-releasing effect is not solely due to its direct action on the pituitary. It also acts at the hypothalamic level, although the direct pituitary action is significant.[2] Studies have shown that hexarelin can amplify the GH response to GHRH, suggesting a synergistic or additive effect.[10][16] Furthermore, some of hexarelin's in vivo effects may be mediated by stimulating the release of GHRH or inhibiting the release of somatostatin, a hormone that inhibits GH secretion.[3][17] The ability of hexarelin to stimulate GH release even in GHRH-insensitive cell lines provides strong evidence for a distinct mode of action at the pituitary level.[10]
Desensitization and Receptor Regulation
Chronic administration of hexarelin can lead to a partial and reversible desensitization of the GH response.[13][18] This attenuation is likely due to downregulation or desensitization of the GHSR-1a receptors on the somatotrophs.[4] However, this desensitization is not complete, and a significant GH response can still be elicited.[13] Importantly, the responsiveness to hexarelin can be restored after a period of discontinuation.[13] Interestingly, prolonged treatment with hexarelin has been shown to increase GHSR-1a mRNA expression in the pituitary of infant rats, suggesting a complex regulatory mechanism.[19]
Conclusion
This compound is a powerful secretagogue that stimulates growth hormone release through a direct action on pituitary somatotrophs via the GHSR-1a receptor. Its mechanism involves the activation of the phospholipase C signaling pathway, leading to increased intracellular calcium and subsequent GH exocytosis. The quantitative data clearly demonstrate a dose-dependent effect on GH secretion, with intravenous and subcutaneous routes being highly effective. While chronic administration can lead to partial desensitization, this effect is reversible. The detailed experimental protocols provided herein offer a foundation for future research into the nuanced effects of hexarelin and other GH secretagogues. A thorough understanding of these mechanisms is paramount for the development of novel therapeutic strategies targeting the growth hormone axis.
References
- 1. onlytest.org [onlytest.org]
- 2. Mechanism of action of Hexarelin. I. Growth hormone-releasing activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Multifaceted Research Potential of Hexarelin Peptide | Iredell Free News [iredellfreenews.com]
- 4. peptideinitiative.com [peptideinitiative.com]
- 5. peptides.gg [peptides.gg]
- 6. Growth hormone-releasing hexapeptide elevates intracellular calcium in rat somatotropes by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the novel GH secretogogue, hexarelin on GH secretion and phosphatidylinositol hydrolysis by human pituitary somatotrophinomas in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hexarelin-induced growth hormone, cortisol, and prolactin release: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hexarelin, a novel GHRP-6 analog, stimulates growth hormone (GH) release in a GH-secreting rat cell line (GH1) insensitive to GH-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Growth hormone-releasing activity of hexarelin, a new synthetic hexapeptide, after intravenous, subcutaneous, intranasal, and oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Does desensitization to hexarelin occur? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hexarelin, a Growth Hormone Secretagogue, Improves Lipid Metabolic Aberrations in Nonobese Insulin-Resistant Male MKR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of hexarelin on growth hormone (GH) secretion in patients with GH deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rawamino.com [rawamino.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Desensitization from long-term intranasal treatment with hexarelin does not interfere with the biological effects of this growth hormone-releasing peptide in short children [pubmed.ncbi.nlm.nih.gov]
- 19. karger.com [karger.com]
Unraveling the Cardioprotective Mechanisms of Hexarelin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Hexarelin (B1671829), a synthetic growth hormone secretagogue (GHS), has emerged as a promising therapeutic agent with potent cardioprotective properties that extend beyond its primary function of stimulating growth hormone (GH) release. Extensive preclinical and emerging clinical research has demonstrated its efficacy in mitigating a range of cardiovascular pathologies, including myocardial ischemia-reperfusion injury, cardiac fibrosis, and cardiomyocyte apoptosis.[1][2][3] This in-depth technical guide synthesizes the foundational research on Hexarelin's cardioprotective effects, presenting key quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways to support further investigation and drug development efforts. The cardioprotective actions of Hexarelin appear to be mediated through both the canonical growth hormone secretagogue receptor 1a (GHSR-1a) and, uniquely, the scavenger receptor CD36, highlighting a multifaceted mechanism of action.[1][3][4]
Core Mechanisms of Cardioprotection
Hexarelin exerts its beneficial effects on the heart through a dual-receptor system and the subsequent modulation of downstream signaling cascades.
1. GHSR-1a-Mediated Pathways: Like other GHSs, Hexarelin binds to the GHSR-1a, a G-protein coupled receptor found in the heart.[1][4] Activation of this receptor is linked to several cardioprotective outcomes:
-
Anti-apoptotic Signaling: Hexarelin has been shown to inhibit cardiomyocyte apoptosis induced by stressors like angiotensin II.[5][6] This is achieved by modulating the expression of key apoptosis-regulating proteins, including decreasing the pro-apoptotic Bax and increasing the anti-apoptotic Bcl-2, as well as inhibiting caspase-3 activity.[2][5][6]
-
Modulation of Inflammatory Responses: In the context of ischemia-reperfusion injury, Hexarelin treatment leads to a downregulation of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[4][7] This anti-inflammatory effect is, at least in part, mediated through the GHSR-1a.[4]
-
Autophagy Regulation: Recent studies suggest that Hexarelin can protect cardiomyocytes from hypertrophy by stimulating autophagy, a cellular process for degrading and recycling damaged components. This effect is associated with the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[8][9]
2. CD36-Mediated Pathways: Uniquely among GHSs, Hexarelin also binds to the CD36 receptor in the heart, a scavenger receptor involved in fatty acid uptake and signaling.[1][3][10][11][12] This interaction is independent of GH release and contributes significantly to its cardioprotective profile.[3][11][13]
-
Vascular Effects: Activation of CD36 by Hexarelin can influence coronary perfusion pressure.[3][10][12]
-
Anti-fibrotic Effects: Hexarelin has been demonstrated to reduce cardiac fibrosis in hypertensive models by decreasing collagen deposition and the expression of pro-fibrotic factors like transforming growth factor-β1 (TGF-β1).[7][14][15] This is accompanied by an increase in the activity of matrix metalloproteinases (MMPs) that degrade excess collagen and a decrease in their inhibitors (TIMPs).[2][14]
The following diagram illustrates the key signaling pathways involved in Hexarelin's cardioprotective effects.
References
- 1. The cardiovascular action of hexarelin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hexarelin treatment preserves myocardial function and reduces cardiac fibrosis in a mouse model of acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. corepeptides.com [corepeptides.com]
- 4. The Growth Hormone Secretagogue Hexarelin Protects Rat Cardiomyocytes From in vivo Ischemia/Reperfusion Injury Through Interleukin-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Hexarelin protects rat cardiomyocytes from angiotensin II-induced apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hexarelin treatment preserves myocardial function and reduces cardiac fibrosis in a mouse model of acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptidesciences.com [peptidesciences.com]
- 9. Hexarelin protects cardiac H9C2 cells from angiotensin II-induced hypertrophy via the regulation of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. CD36: Implications in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CD36 mediates the cardiovascular action of growth hormone-releasing peptides in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Growth hormone-independent cardioprotective effects of hexarelin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Chronic administration of hexarelin attenuates cardiac fibrosis in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on Hexarelin and Muscle Wasting: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hexarelin, a synthetic hexapeptide, has emerged as a potent growth hormone secretagogue (GHS) with significant potential in mitigating muscle wasting conditions, also known as cachexia. Initial preclinical studies have demonstrated its efficacy in increasing lean body mass and protecting against muscle atrophy in various models of muscle wasting. The primary mechanism of action involves the stimulation of endogenous growth hormone (GH) release through the activation of the growth hormone secretagogue receptor 1a (GHSR-1a). This, in turn, elevates levels of insulin-like growth factor 1 (IGF-1), a key mediator of muscle protein synthesis. Furthermore, evidence suggests GH-independent mechanisms may also contribute to Hexarelin's anabolic effects, including the modulation of the CD36 receptor and the protection of mitochondria within muscle cells. This technical guide provides a comprehensive overview of the foundational research on Hexarelin's role in combating muscle wasting, detailing quantitative outcomes, experimental methodologies, and the intricate signaling pathways involved.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from initial in vivo studies investigating the effects of Hexarelin on body composition and muscle-related parameters.
Table 1: Effects of Hexarelin on Body Composition in a Mouse Model of Insulin Resistance [1]
| Parameter | Treatment Group | Vehicle Group (MKR Mice) | Hexarelin-Treated Group (MKR Mice) | Percentage Change | p-value |
| Lean Mass (% of Body Weight) | 12-day treatment | 78.2 ± 0.8 | 80.8 ± 0.7 | +3.3% | 0.0278 |
| Fat Mass (% of Body Weight) | 12-day treatment | 12.4 ± 1.1 | 10.8 ± 0.6 | -13% | 0.0278 |
Table 2: Effects of Hexarelin on Muscle Morphology in Aged Dogs
| Parameter | Finding |
| Muscular Indices | Improvement in some morphological and biochemical muscular indices observed in 3 out of 6 old dogs treated with Hexarelin for 16 weeks. |
| Muscle Fiber Cross-Sectional Area | While morphological improvements were noted, specific quantitative data on the percentage change in muscle fiber cross-sectional area was not provided in the initial studies reviewed. The established methodology for this analysis is detailed in the Experimental Protocols section. |
Experimental Protocols
This section outlines the detailed methodologies employed in the key preclinical studies investigating Hexarelin's effects on muscle wasting.
Cisplatin-Induced Cachexia Model in Rats
This model is utilized to mimic the muscle wasting seen in cancer patients undergoing chemotherapy.
-
Animal Model: Adult male Wistar rats.
-
Induction of Cachexia: Intraperitoneal (i.p.) injection of cisplatin (B142131) (1 mg/kg body weight) administered daily for three consecutive days.
-
Hexarelin Administration:
-
Dose: 160 µg/kg body weight.
-
Route: Intraperitoneal (i.p.) injection.
-
Frequency: Twice daily (b.i.d.).
-
Duration: 5 consecutive days, starting from the first day of cisplatin injection.
-
-
Outcome Measures:
-
Body Weight: Measured daily.
-
Food Intake: Monitored daily.
-
Muscle Mass: At the end of the study, specific muscles (e.g., tibialis anterior, gastrocnemius) are dissected and weighed.
-
Histological Analysis: Muscle tissue is collected, fixed in 4% paraformaldehyde, embedded in paraffin, sectioned (typically 5-7 µm), and stained with Hematoxylin and Eosin (H&E) to assess muscle fiber morphology and cross-sectional area.
-
Biochemical Analysis: Blood samples are collected to measure relevant biomarkers. Muscle tissue is processed for Western blot analysis of signaling proteins.
-
Western Blotting for Signaling Pathway Analysis in Skeletal Muscle
This protocol is a standard method to quantify the protein levels of key components in signaling pathways.
-
Tissue Homogenization: Frozen skeletal muscle tissue is homogenized in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysate is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are loaded and separated by size on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel (e.g., 10-12% acrylamide).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (GHSR, p-Akt, Akt, p-mTOR, mTOR, p-FoxO1, FoxO1) overnight at 4°C. Antibody dilutions are optimized based on the manufacturer's recommendations.
-
Washing: The membrane is washed several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and captured using a digital imaging system.
-
Quantification: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ) and normalized to a loading control protein (e.g., GAPDH or β-actin).
Muscle Fiber Cross-Sectional Area (CSA) Quantification
-
Tissue Preparation: Cryopreserved muscle samples are sectioned at the mid-belly at a thickness of 10 µm.
-
Immunofluorescence Staining: Sections are stained with an antibody against Laminin to clearly delineate the muscle fiber borders. Nuclei are counterstained with DAPI.
-
Image Acquisition: Images of the stained sections are captured using a fluorescence microscope.
-
Automated Quantification: Image analysis software (e.g., Myotally or ImageJ) is used to automatically or semi-automatically trace the outline of individual muscle fibers and calculate their cross-sectional area.
-
Data Analysis: The average CSA and the distribution of fiber sizes are calculated for each experimental group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Hexarelin and a typical experimental workflow for its study in a muscle wasting model.
Hexarelin-Mediated Signaling in Muscle Cells
Caption: Hexarelin signaling pathways in muscle tissue.
Experimental Workflow for In Vivo Studies
Caption: In vivo experimental workflow for Hexarelin.
Conclusion and Future Directions
The initial body of research strongly supports the potential of Hexarelin as a therapeutic agent for muscle wasting disorders. Its ability to stimulate the endogenous GH-IGF-1 axis, coupled with potential direct effects on muscle tissue, presents a multifaceted approach to combating muscle atrophy. The quantitative data from animal models, while promising, underscores the need for further investigation to fully elucidate the dose-response relationship and long-term efficacy and safety.
Future research should focus on:
-
Clinical Trials: Well-controlled clinical trials in human populations with cachexia are essential to translate these preclinical findings.
-
Mechanism of Action: Further studies are needed to fully understand the GH-independent mechanisms of Hexarelin, particularly its interaction with the CD36 receptor and its role in mitochondrial function in skeletal muscle.
-
Combination Therapies: Investigating the synergistic effects of Hexarelin with other therapeutic strategies, such as nutritional support and exercise, could lead to more effective treatments for muscle wasting.
-
Biomarker Discovery: Identifying reliable biomarkers to monitor the anabolic response to Hexarelin would be invaluable for optimizing treatment protocols and personalizing therapy.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon as the exploration of Hexarelin and other growth hormone secretagogues for the treatment of muscle wasting continues.
References
Hexarelin's Metabolic Applications: A Technical Guide for Researchers
An in-depth exploration of the metabolic effects of Hexarelin, detailing its mechanisms of action, experimental validation, and potential therapeutic applications in metabolic disorders.
This technical guide provides a comprehensive overview of the burgeoning research into the metabolic applications of Hexarelin, a synthetic growth hormone secretagogue. Primarily aimed at researchers, scientists, and drug development professionals, this document synthesizes key findings on Hexarelin's influence on glucose and lipid metabolism, and body composition. It delves into the underlying signaling pathways, presents quantitative data from pivotal studies in clearly structured tables, and offers detailed experimental protocols for reproducibility and further investigation.
Introduction to Hexarelin and its Metabolic Significance
Hexarelin is a potent, synthetic, six-amino acid peptide that stimulates the release of growth hormone (GH) from the pituitary gland.[1] It belongs to the family of growth hormone-releasing peptides (GHRPs) and acts on the growth hormone secretagogue receptor 1a (GHSR-1a), the same receptor as the endogenous hormone ghrelin.[1][2] While its GH-releasing properties are well-documented, a growing body of evidence highlights Hexarelin's direct and GH-independent effects on various metabolic processes.[3][4] These effects position Hexarelin as a molecule of significant interest for potential therapeutic interventions in metabolic disorders such as insulin (B600854) resistance, dyslipidemia, and obesity-related conditions.[2][5]
Research suggests that Hexarelin's metabolic influence extends beyond the GH/IGF-1 axis, notably through its interaction with the scavenger receptor CD36.[3][4][5] This dual-receptor activity unveils a complex mechanism of action that impacts lipid metabolism, glucose homeostasis, and body composition, making it a compelling subject for exploratory research.[3][4]
Core Mechanisms of Action
Hexarelin exerts its metabolic effects through two primary signaling pathways: the classical GHSR-1a pathway and a GH-independent pathway involving the CD36 receptor.
GHSR-1a-Mediated Effects
As a ghrelin receptor agonist, Hexarelin stimulates the pulsatile release of growth hormone from the pituitary gland.[1][4] This increase in circulating GH can indirectly influence metabolism by:
-
Promoting lipolysis: GH is known to stimulate the breakdown of triglycerides in adipose tissue, leading to the release of free fatty acids and glycerol.[6]
-
Enhancing protein synthesis: GH promotes the uptake of amino acids and stimulates protein synthesis in various tissues, including muscle.[6]
-
Modulating glucose metabolism: The effects of GH on glucose metabolism are complex, with both insulin-like and anti-insulin actions.
CD36-Mediated Metabolic Regulation
A significant portion of Hexarelin's metabolic benefits, particularly concerning lipid metabolism, appears to be independent of GH secretion and is mediated through its interaction with the CD36 receptor.[3][4] CD36, also known as fatty acid translocase, is a transmembrane glycoprotein (B1211001) involved in the uptake of long-chain fatty acids, oxidized lipoproteins, and apoptotic cells.[4]
The binding of Hexarelin to CD36 initiates a signaling cascade that leads to the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).[4][7] PPARγ is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and insulin sensitization.[7][8] The activation of the CD36-PPARγ pathway by Hexarelin has been shown to:
-
Enhance cholesterol efflux: By activating the PPARγ-LXRα-ABC transporter pathway, Hexarelin promotes the removal of cholesterol from macrophages, a key process in preventing the development of atherosclerosis.[9][10]
-
Improve lipid profiles: Studies have demonstrated that Hexarelin can reduce plasma and liver triglycerides.[3][5]
-
Modulate adipocyte differentiation and function: Hexarelin has been shown to influence the expression of genes involved in fatty acid oxidation and adipocyte differentiation.[3][5]
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Hexarelin, a Growth Hormone Secretagogue, Improves Lipid Metabolic Aberrations in Nonobese Insulin-Resistant Male MKR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 5. researchgate.net [researchgate.net]
- 6. medicalantiaging.com [medicalantiaging.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Hexarelin Acetate: Application Notes and Protocols for In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexarelin (B1671829) acetate (B1210297) is a synthetic hexapeptide growth hormone secretagogue that has garnered significant interest for its potential therapeutic applications beyond its primary role in stimulating growth hormone release.[1][2] It interacts with the growth hormone secretagogue receptor (GHSR-1a) and the CD36 receptor, initiating a cascade of intracellular signaling events that influence cell proliferation, apoptosis, and metabolism.[3][4] These diverse biological activities make hexarelin a compelling molecule for in vitro investigation across various fields, including cardiovascular research, neuroprotection, and metabolic studies.
This document provides detailed application notes and standardized protocols for conducting in vitro cell culture studies with hexarelin acetate. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering clear methodologies and data presentation to facilitate reproducible and robust experimental outcomes.
Mechanism of Action and Signaling Pathways
Hexarelin exerts its cellular effects through two primary receptors: GHSR-1a and CD36.[3][4]
-
GHSR-1a Activation: Binding of hexarelin to the G-protein coupled receptor GHSR-1a activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6] This results in an increase in intracellular calcium and activation of protein kinase C (PKC), which in turn can modulate various downstream pathways, including the MAPK/ERK pathway, influencing cell growth and survival.[5][7]
-
CD36 Receptor Interaction: Hexarelin also binds to the CD36 receptor, a scavenger receptor involved in fatty acid uptake and inflammation.[8][9] This interaction can lead to the activation of peroxisome proliferator-activated receptor-gamma (PPARγ) and liver X receptor alpha (LXRα), key regulators of lipid metabolism and inflammatory responses.[9][10][11] The activation of these pathways can contribute to the anti-atherosclerotic and cardioprotective effects of hexarelin.
Below are diagrams illustrating the key signaling pathways initiated by hexarelin.
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on this compound, providing a reference for experimental design.
Table 1: Effective Concentrations and Incubation Times of this compound in Different Cell Lines
| Cell Line | Effect Studied | Effective Concentration | Incubation Time | Reference |
| H9c2 Cardiomyocytes | Proliferation (Thymidine incorporation) | 3 µM (significant) - 30 µM (maximal) | 12 - 18 hours | |
| H9c2 Cardiomyocytes | Protection against doxorubicin-induced apoptosis | Not specified | Not specified | [12][13] |
| Neonatal Rat Cardiomyocytes | Protection against Ang II-induced apoptosis | 0.1 µM | 48 hours | [14][15][16] |
| HK-2 (Human Kidney) | Protection against hypoxia/reoxygenation injury | < 10⁻⁴ µmol/L | Not specified | [17] |
| GH1 (Rat Pituitary) | GH Release | 0.01 - 1 µM | Not specified | [18] |
| Human Pituitary Somatotrophinomas | GH Secretion | 0.01 - 100 nmol/L (maximal at 10 nmol/L) | Not specified | [10] |
Table 2: Observed Effects of this compound on Cellular Processes
| Cellular Process | Cell Line | Observed Effect | Key Molecules Involved | Reference |
| Proliferation | H9c2 Cardiomyocytes | Increased thymidine (B127349) incorporation | - | |
| Apoptosis | Neonatal Rat Cardiomyocytes | Decreased Ang II-induced apoptosis | ↓ Bax, ↑ Bcl-2, ↓ Caspase-3 activity | [14][15][16] |
| Apoptosis | H9c2 Cardiomyocytes | Inhibition of doxorubicin-induced apoptosis | - | [12][13] |
| Apoptosis | HK-2 (Human Kidney) | Reduced hypoxia/reoxygenation-induced apoptosis | ↑ Bcl-2, ↓ Caspase-3 | [17] |
| Hypertrophy | Cardiomyocytes | Attenuation of cardiomyocyte hypertrophy | Inhibition of mTOR signaling | [19] |
| Metabolism | Macrophages | Increased cholesterol efflux | PPARγ, LXRα, ABCA1, ABCG1 | [10][11] |
Experimental Protocols
This compound Preparation and Storage
This compound is typically supplied as a lyophilized powder.
-
Reconstitution: Reconstitute the lyophilized powder in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a stock concentration of at least 100 µg/ml.[20] For cell culture experiments, further dilutions should be made in the appropriate cell culture medium.
-
Storage:
-
Lyophilized powder: Store at -20°C for long-term stability (up to 12 months).[21] Short-term storage at 4°C is also possible.
-
Reconstituted solution: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[20] For long-term storage of the reconstituted peptide, the addition of a carrier protein (e.g., 0.1% BSA) is recommended.[20]
-
Cell Culture and Treatment
The following is a general protocol that should be optimized for specific cell lines and experimental questions.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) at a density that allows for logarithmic growth during the treatment period.
-
Cell Adherence/Synchronization: Allow cells to adhere and stabilize overnight. For some experiments, synchronization of the cell cycle may be necessary.
-
Hexarelin Treatment:
-
Prepare fresh dilutions of this compound in serum-free or complete culture medium immediately before use.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of hexarelin.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve hexarelin, if any).
-
-
Incubation: Incubate the cells for the predetermined duration (refer to Table 1 for guidance) at 37°C in a humidified incubator with 5% CO₂.
Key Experimental Methodologies
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Seed cells in a 96-well plate and treat with hexarelin as described above.
-
At the end of the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[12]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12]
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
a) TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Grow and treat cells on sterile coverslips.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) according to the manufacturer's instructions, typically for 60 minutes at 37°C in a humidified chamber.[22]
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus.
b) Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining
This method allows for the differentiation of early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Harvest cells (including any floating cells in the medium) by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[14]
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
This technique is used to detect and quantify the expression levels of specific proteins.
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
This technique is used to measure the expression levels of specific genes.
Protocol:
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a suitable kit or method (e.g., TRIzol).
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcription kit. This can be done using oligo(dT) primers, random primers, or a combination.
-
qPCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the gene of interest, and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[23][24]
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each sample.
-
Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to that of a housekeeping gene (e.g., GAPDH or ACTB).
-
Conclusion
These application notes and protocols provide a framework for investigating the in vitro effects of this compound. By adhering to these standardized methodologies, researchers can generate reliable and reproducible data, contributing to a deeper understanding of the multifaceted biological roles of this synthetic peptide and its potential as a therapeutic agent. It is crucial to optimize these protocols for the specific cell lines and experimental conditions used in your research.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. The cardiovascular action of hexarelin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. A growth hormone-releasing peptide that binds scavenger receptor CD36 and ghrelin receptor up-regulates sterol transporters and cholesterol efflux in macrophages through a peroxisome proliferator-activated receptor gamma-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - NL [thermofisher.com]
- 15. researchhub.com [researchhub.com]
- 16. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. elearning.unite.it [elearning.unite.it]
- 19. broadpharm.com [broadpharm.com]
- 20. prospecbio.com [prospecbio.com]
- 21. mybiosource.com [mybiosource.com]
- 22. file.elabscience.com [file.elabscience.com]
- 23. ffclrp.usp.br [ffclrp.usp.br]
- 24. gene-quantification.de [gene-quantification.de]
Application Notes and Protocols for Hexarelin Acetate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexarelin acetate (B1210297) is a synthetic hexapeptide growth hormone secretagogue (GHS) that has garnered significant interest in preclinical research for its potent ability to stimulate endogenous growth hormone (GH) release.[1] Its mechanism of action involves binding to the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor, in the hypothalamus and pituitary gland.[1] Beyond its effects on the GH axis, Hexarelin has demonstrated a range of other biological activities, including cardioprotective and metabolic effects, which are mediated through both GHS-R1a and other receptors like CD36.[2][3]
These application notes provide a comprehensive overview of recommended Hexarelin acetate dosages, detailed experimental protocols, and an elucidation of its primary signaling pathways for researchers utilizing rat and mouse models.
Recommended Dosages
The optimal dosage of this compound can vary depending on the research application, the animal model, and the desired biological response. The following tables summarize dosages cited in the literature for various experimental contexts.
Table 1: Recommended this compound Dosage for Rat Models
| Research Application | Dosage Range | Route of Administration | Rat Strain | Key Findings | Reference(s) |
| Growth Hormone Release | 25 µg/kg | Intravenous (IV) | Sprague-Dawley | Elicited a significant GH release. | [4] |
| 80 µg/kg (twice daily) | Subcutaneous (SC) | Not Specified | Enhanced GH response to a subsequent acute challenge. | [5] | |
| 150 µg/kg (twice daily) | Subcutaneous (SC) | Not Specified | Studied in the context of GH-releasing activity. | ||
| 300 µg/kg | Intravenous (IV) | Not Specified | Induced a greater GH response than GHRH. | ||
| Cardiovascular Studies | 80 µg/kg (twice daily) | Subcutaneous (SC) | Not Specified | Reversed signs of cardiac and endothelial dysfunction. | [6] |
| 80 µg/kg (once daily for 7 days) | Subcutaneous (SC) | Not Specified | Prevented ischemia-reperfusion damage in hypophysectomized rats. | [7] | |
| Feeding Behavior | 80 - 320 µg/kg | Subcutaneous (SC) | Not Specified | 80 µg/kg was the lowest dose to give maximal stimulation of food intake. | [8] |
Table 2: Recommended this compound Dosage for Mouse Models
| Research Application | Dosage Range | Route of Administration | Mouse Strain | Key Findings | Reference(s) |
| Metabolic Studies | 200 µg/kg (twice daily) | Intraperitoneal (IP) | MKR (non-obese, insulin-resistant) and FVB (wild-type) | Improved glucose and insulin (B600854) intolerance; decreased plasma and liver triglycerides in MKR mice. | [3] |
| Feeding Behavior | 80 - 320 µg/kg | Not Specified | FVB and MKR | Maximally stimulated food intake. | [8] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
Materials:
-
This compound (lyophilized powder)
-
Bacteriostatic water for injection or sterile physiological saline (0.9% NaCl)
-
Sterile vials
-
Syringes and needles for reconstitution and administration
Reconstitution:
-
Bring the lyophilized this compound vial and the sterile diluent to room temperature.
-
Calculate the required volume of diluent to achieve the desired final concentration. For example, to prepare a 1 mg/mL stock solution from a 2 mg vial, add 2 mL of diluent.
-
Gently inject the diluent into the Hexarelin vial, aiming the stream against the glass wall to avoid foaming.
-
Swirl the vial gently until the powder is completely dissolved. Do not shake vigorously.
-
The reconstituted solution should be clear and free of particulate matter.
Storage:
-
Lyophilized powder: Store at -20°C for long-term storage.
-
Reconstituted solution: Store at 2-8°C. The stability of the reconstituted solution can vary, so it is recommended to use it within a few days to a week. For longer-term storage of the reconstituted peptide, consult the manufacturer's instructions, as aliquoting and freezing at -20°C may be possible.
Administration:
-
Subcutaneous (SC) Injection: Pinch a loose fold of skin, typically in the dorsal neck or flank region. Insert the needle at a 45-degree angle and inject the solution.
-
Intravenous (IV) Injection: This route requires more technical skill and is typically performed via a tail vein or a catheterized vessel.
-
Intraperitoneal (IP) Injection: Hold the animal securely and tilt it slightly head-down. Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or other organs.
Protocol 2: Growth Hormone Secretion Assay in Rats
This protocol outlines a typical experiment to assess the effect of Hexarelin on GH secretion.
Animal Preparation:
-
Acclimatize male Sprague-Dawley rats to the housing conditions for at least one week before the experiment.
-
For studies requiring frequent blood sampling, surgical implantation of an indwelling jugular vein catheter is recommended to minimize stress during collection. Allow animals to recover for several days post-surgery.
Experimental Procedure:
-
Fast the rats overnight to reduce variability in baseline GH levels.
-
On the day of the experiment, connect the catheter to a syringe for blood sampling.
-
Collect a baseline blood sample (t= -15 min and t=0 min).
-
Administer this compound or vehicle control at the desired dose and route (e.g., 25 µg/kg IV).
-
Collect blood samples at regular intervals post-administration (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).[4]
-
Process the blood samples to separate plasma or serum and store at -80°C until analysis.
-
Measure GH concentrations using a species-specific ELISA or RIA kit.
Data Analysis:
-
Calculate the area under the curve (AUC) for the GH concentration-time profile.
-
Determine the peak GH concentration (Cmax) and the time to reach the peak (Tmax).
-
Compare the results between the Hexarelin-treated and vehicle-treated groups using appropriate statistical tests.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Hexarelin exerts its effects through multiple signaling pathways. The primary pathway involves the GHS-R1a, leading to GH release. Additionally, Hexarelin interacts with the CD36 receptor, particularly in cardiovascular and metabolic tissues, initiating GH-independent effects.
Caption: Hexarelin signaling through GHSR1a and CD36 receptors.
Experimental Workflow
The following diagram illustrates a general experimental workflow for a study investigating the effects of this compound in a rodent model.
Caption: General experimental workflow for a Hexarelin study in rodents.
Conclusion
This compound is a valuable tool for investigating the GH axis, cardiovascular function, and metabolic regulation in rat and mouse models. The provided dosages and protocols offer a starting point for researchers. It is crucial to optimize these parameters based on the specific experimental design and research question. Adherence to proper animal handling and ethical guidelines is paramount in all research involving animal models.
References
- 1. Exploring the Multifaceted Research Potential of Hexarelin Peptide | Iredell Free News [iredellfreenews.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Hexarelin, a Growth Hormone Secretagogue, Improves Lipid Metabolic Aberrations in Nonobese Insulin-Resistant Male MKR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GH-releasing activity of Hexarelin, a new growth hormone releasing peptide, in infant and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hexarelin stimulation of growth hormone release and mRNA levels in an infant and adult rat model of impaired GHRH function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hexarelin, a growth hormone-releasing peptide, discloses protectant activity against cardiovascular damage in rats with isolated growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Subcutaneous vs. Intravenous Administration of Hexarelin Acetate in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the subcutaneous (SC) and intravenous (IV) administration of Hexarelin (B1671829) acetate (B1210297) in a research setting. This document includes a comparative analysis of pharmacokinetic and pharmacodynamic data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction
Hexarelin is a synthetic hexapeptide that belongs to the growth hormone secretagogue (GHS) family.[1] It is recognized as one of the most potent growth hormone-releasing peptides (GHRPs) available for research.[1] Hexarelin primarily acts as a potent agonist of the growth hormone secretagogue receptor (GHSR-1a), also known as the ghrelin receptor, which is located in the hypothalamus and pituitary gland.[1][2] This interaction triggers a significant release of growth hormone (GH).[1] Beyond its effects on GH secretion, Hexarelin has been shown to exert direct cardiovascular effects, which may be mediated by receptors other than GHSR-1a, such as the CD36 receptor.[3][4]
The choice of administration route, either subcutaneous or intravenous, significantly impacts the pharmacokinetic and pharmacodynamic profile of Hexarelin acetate. This document aims to provide researchers with the necessary data and protocols to make informed decisions for their study designs.
Data Presentation: Comparative Analysis
The following tables summarize the key quantitative data comparing the subcutaneous and intravenous administration of this compound.
Pharmacokinetic Parameters
| Parameter | Subcutaneous (SC) | Intravenous (IV) | Species | Source(s) |
| Bioavailability | 64% | 100% (Reference) | Rat | [5] |
| 77.0 ± 10.5% | 100% (Reference) | Human | [6][7] | |
| Half-life (t½) | Longer than IV (not specified) | ~70-80 minutes | Preclinical Models | [3] |
| Not specified | 75.9 ± 9.3 minutes | Rat | [5] | |
| Not specified | ~55 minutes | Human | [8] | |
| Peak GH Levels | 30-60 minutes post-administration | 15-30 minutes post-administration | Preclinical Models/Human | [3][9] |
| Systemic Clearance | Clearance/F: 12-15 ml/min/kg | 7.6 ± 0.7 ml/min/kg | Rat | [5] |
| Volume of Distribution | Vd/F: 1208-1222 ml/kg | Vd at steady state: 744 ± 81 ml/kg | Rat | [5] |
Pharmacodynamic Effects (Growth Hormone Release)
| Dose | Route | Peak GH Response (Mean ± SEM) | Area Under the Curve (AUC) (mcg/min·L) (Mean ± SEM) | Species | Source(s) | |---|---|---|---|---| | 1.5 µg/kg | SC | Not specified | 3180 ± 392 | Human |[6][7] | | 3 µg/kg | SC | Not specified | 4459 ± 566 | Human |[6][7] | | 1 µg/kg | IV | Not specified | 3175 ± 506 | Human |[6][7][10] | | 2 µg/kg | IV | Not specified | 4422 ± 626 | Human |[6][7][10] |
Signaling Pathways
This compound initiates its biological effects primarily through the activation of the GHSR-1a receptor, leading to growth hormone release. Additionally, it has been shown to have direct cardiovascular effects, potentially mediated by the CD36 receptor.
References
- 1. peptideinitiative.com [peptideinitiative.com]
- 2. Hexarelin modulates the expression of growth hormone secretagogue receptor type 1a mRNA at hypothalamic and pituitary sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptides.gg [peptides.gg]
- 4. The cardiovascular action of hexarelin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics and disposition of hexarelin, a peptidic growth hormone secretagogue, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Growth hormone-releasing activity of hexarelin, a new synthetic hexapeptide, after intravenous, subcutaneous, intranasal, and oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Growth hormone-releasing activity of hexarelin, a new synthetic hexapeptide, after intravenous, subcutaneous, intranasal, and oral administration in man. [iris.unito.it]
Hexarelin Acetate: A Detailed Protocol for Laboratory Reconstitution and Storage
For research, scientific, and drug development professionals, the precise handling of synthetic peptides like Hexarelin acetate (B1210297) is paramount to ensure experimental reproducibility and integrity. This document provides a comprehensive guide to the reconstitution and storage of Hexarelin acetate for laboratory use.
This compound is a synthetic hexapeptide, a potent growth hormone secretagogue that acts by binding to the ghrelin receptor (GHSR-1a).[1] Its stability and efficacy in vitro and in vivo are highly dependent on proper handling and storage procedures. These protocols outline the recommended steps for reconstituting lyophilized this compound and storing it to maintain its biological activity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the reconstitution and storage of this compound:
| Parameter | Value | Unit | Notes |
| Reconstitution | |||
| Recommended Solvent | Bacteriostatic Water (0.9% benzyl (B1604629) alcohol), Sterile Water, or 18MΩ-cm H2O | - | The choice of solvent can depend on the intended downstream application and desired storage duration. |
| Minimum Concentration | 100 | µg/mL | Reconstituting at a concentration of not less than 100 µg/mL is recommended.[2] |
| Storage | |||
| Lyophilized Powder | -20 to -80 | °C | Store in a desiccated environment, protected from light.[3] Stable for over 24 months under these conditions. |
| Reconstituted Solution (Short-term) | 2 to 8 | °C | Stable for up to 30 days when stored in a refrigerator.[4] |
| Reconstituted Solution (Long-term) | -20 | °C | For storage beyond 30 days, it is recommended to aliquot and freeze the solution. Avoid repeated freeze-thaw cycles. |
| Stability | |||
| Half-life (in vivo) | ~70-80 | minutes | The metabolic stability is enhanced by the presence of a methylated tryptophan residue.[3] |
Experimental Protocols
I. Reconstitution of Lyophilized this compound
This protocol describes the step-by-step procedure for reconstituting lyophilized this compound powder to a working stock solution.
Materials:
-
Vial of lyophilized this compound
-
Bacteriostatic water (containing 0.9% benzyl alcohol) or sterile water for injection
-
Sterile syringes and needles
-
Alcohol swabs
-
Vortex mixer (optional)
Procedure:
-
Equilibration: Remove the vial of lyophilized this compound from the freezer and allow it to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming inside the vial upon opening.
-
Sterilization: Wipe the rubber septum of the this compound vial and the top of the solvent vial with an alcohol swab.
-
Solvent Preparation: Using a sterile syringe, draw up the calculated volume of bacteriostatic water. The volume will depend on the desired final concentration of the this compound solution. For example, to reconstitute a 2mg vial to a concentration of 1mg/mL, you would use 2mL of bacteriostatic water.
-
Reconstitution: Slowly inject the bacteriostatic water into the vial of lyophilized this compound, directing the stream of liquid against the side of the vial.
-
Dissolution: Gently swirl the vial to dissolve the powder.[5] Avoid vigorous shaking, as this can cause denaturation of the peptide. If necessary, the vial can be gently vortexed.
-
Visual Inspection: Once the powder is completely dissolved, the solution should be clear and free of any particulate matter.
II. Storage of this compound Solutions
Proper storage is critical to maintain the biological activity of the reconstituted this compound.
Short-Term Storage:
For use within 30 days, the reconstituted this compound solution can be stored at 2-8°C in a refrigerator.[4]
Long-Term Storage:
For storage longer than 30 days, it is recommended to:
-
Aliquoting: Divide the reconstituted solution into smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles the peptide is subjected to.
-
Freezing: Store the aliquots at -20°C.
-
Carrier Protein: For extended long-term storage, the addition of a carrier protein, such as 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA), can help to prevent peptide degradation and adsorption to the storage vial.
Important Considerations:
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing reconstituted this compound can lead to a significant loss of biological activity.
-
Light Protection: Store both lyophilized powder and reconstituted solutions protected from light.
Visualizations
This compound Reconstitution and Storage Workflow
The following diagram illustrates the recommended workflow for the reconstitution and storage of this compound in a laboratory setting.
Caption: Workflow for this compound Reconstitution and Storage.
Hexarelin Signaling Pathway
Hexarelin exerts its biological effects by binding to the growth hormone secretagogue receptor type 1a (GHSR-1a), a G protein-coupled receptor. The canonical signaling pathway leads to the release of growth hormone.
Caption: Hexarelin's primary signaling pathway via the GHSR-1a receptor.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Quantifying Hexarelin Acetate Purity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of purity and the quantification of Hexarelin acetate (B1210297), a synthetic growth hormone-releasing peptide. The described methodology is crucial for quality control and stability assessment in research and pharmaceutical development. This document provides a comprehensive protocol, including system suitability parameters, and illustrative data presented in tabular and graphical formats to guide researchers in implementing this analytical technique.
Introduction
Hexarelin is a synthetic hexapeptide that stimulates the release of growth hormone (GH).[1] Its chemical structure is His-D-2-Me-Trp-Ala-Trp-D-Phe-Lys-NH2, with a molecular weight of 887.04 Da.[2][3] Accurate quantification of Hexarelin acetate purity is essential to ensure its safety and efficacy in preclinical and clinical research. RP-HPLC is a widely used and reliable analytical technique for the purity assessment of peptides, offering high resolution and sensitivity.[4] This method separates Hexarelin from its impurities based on their hydrophobicity. Purity levels for this compound are typically expected to be greater than 98.0% or 99.0% as determined by HPLC analysis.[4][5][6]
Experimental Protocol
This section outlines the detailed methodology for the purity determination of this compound by RP-HPLC.
Materials and Reagents
-
This compound Reference Standard (purity ≥99%)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA), (HPLC grade)
-
Water (HPLC grade)
-
0.22 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, UV/Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 214 nm[2] |
| Injection Volume | 20 µL |
| Run Time | 30 minutes |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 22.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Sample Preparation
Reference Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in water to obtain a final concentration of 1.0 mg/mL.
Sample Solution: Accurately weigh and dissolve the this compound sample in water to achieve a final concentration of 1.0 mg/mL.
Filter all solutions through a 0.22 µm syringe filter before injection into the HPLC system.
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Hexarelin Peak / Total Area of All Peaks) x 100
Experimental Workflow and Data Presentation
Experimental Workflow Diagram
The following diagram illustrates the key steps in the HPLC analysis of this compound.
Caption: Workflow for this compound Purity Analysis by HPLC.
Quantitative Data Summary
The following table presents representative data for a typical this compound sample analysis.
Table 2: Representative Chromatographic Data
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 4.2 | 0.15 | Impurity A |
| 2 | 8.9 | 0.25 | Impurity B |
| 3 | 15.6 | 99.5 | Hexarelin |
| 4 | 18.1 | 0.10 | Impurity C |
| Total | 100.0 |
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | RSD ≤ 2.0% | 0.8% |
Stability-Indicating Method Development
To ensure that the analytical method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, forced degradation studies are recommended.
Forced Degradation Protocol
Expose the this compound sample to the following stress conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 4 hours
-
Alkaline Hydrolysis: 0.1 N NaOH at 60°C for 4 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 24 hours
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours
Analyze the stressed samples using the described HPLC method to demonstrate that the degradation products are well-resolved from the parent Hexarelin peak.
Forced Degradation Workflow
References
Application Notes and Protocols: Animal Models for Studying the Cardiovascular Effects of Hexarelin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to investigate the cardioprotective effects of Hexarelin (B1671829), a synthetic growth hormone secretagogue. Detailed protocols for key experimental procedures are included to facilitate the design and execution of preclinical studies in cardiovascular research.
Introduction
Hexarelin is a potent, synthetic hexapeptide that stimulates the release of growth hormone (GH) by acting on the growth hormone secretagogue receptor 1a (GHSR-1a).[1][2] Beyond its endocrine effects, Hexarelin has demonstrated significant, direct cardioprotective properties that are independent of GH release.[3] These effects are mediated through its interaction with cardiac receptors, including GHSR-1a and CD36.[1][2] Preclinical studies in various animal models have shown that Hexarelin can mitigate cardiac injury and improve heart function in conditions such as myocardial infarction, ischemia-reperfusion injury, and heart failure.[1][4]
Animal Models
Rats and mice are the most commonly used animal models for studying the cardiovascular effects of Hexarelin. These models allow for the investigation of Hexarelin's therapeutic potential in various pathological conditions.
Table 1: Summary of Animal Models and Cardiovascular Conditions Studied with Hexarelin
| Animal Model | Cardiovascular Condition | Key Findings with Hexarelin Treatment | Reference(s) |
| Rats (Sprague-Dawley, Wistar) | Myocardial Infarction (MI) | Improved cardiac function, reduced infarct size, attenuated cardiac remodeling, decreased cardiac fibrosis. | [4] |
| Ischemia-Reperfusion (I/R) Injury | Reduced cardiomyocyte apoptosis, preserved mitochondrial function, decreased oxidative stress, improved post-ischemic ventricular function. | [3][5] | |
| Spontaneously Hypertensive Rats (SHR) | Reduced cardiac fibrosis, improved diastolic function. | ||
| Growth Hormone Deficiency (GHD) | Reversed signs of cardiac and endothelial dysfunction. | [3] | |
| Mice (C57BL/6J) | Myocardial Infarction (MI) | Preserved left ventricular function, reduced inflammation, and favorably remodeled the fibrotic healing process. | [4] |
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key preclinical studies investigating the cardiovascular effects of Hexarelin.
Table 2: Effects of Hexarelin on Cardiac Function in a Rat Model of Myocardial Infarction
| Parameter | Control (Saline) | Hexarelin (100 µg/kg/day) | P-value | Reference(s) |
| Ejection Fraction (%) | 45.2 ± 3.1 | 58.7 ± 4.2 | < 0.05 | [4] |
| Fractional Shortening (%) | 21.3 ± 2.5 | 30.1 ± 3.3 | < 0.05 | [4] |
| Infarct Size (%) | 35.6 ± 4.8 | 22.4 ± 3.9 | < 0.01 | [4] |
Table 3: Effects of Hexarelin on Ischemia-Reperfusion Injury in Isolated Rat Hearts (Langendorff)
| Parameter | I/R Control | Hexarelin (1 µM) | P-value | Reference(s) |
| Infarct Size (%) | 52.3 ± 5.1 | 28.9 ± 4.5 | < 0.01 | [3] |
| Left Ventricular Developed Pressure (% of baseline) | 38.6 ± 4.2 | 65.7 ± 5.3 | < 0.01 | [3] |
| Apoptotic Cardiomyocytes (%) | 25.4 ± 3.7 | 10.2 ± 2.1 | < 0.01 | [6] |
Signaling Pathways
Hexarelin exerts its cardioprotective effects through the activation of two main receptors on cardiomyocytes: GHSR-1a and CD36.[1][2]
GHSR-1a Signaling Pathway
Activation of the G-protein coupled receptor GHSR-1a by Hexarelin initiates several downstream signaling cascades that contribute to cardioprotection. This includes the activation of phospholipase C (PLC), protein kinase C (PKC), and the MAPK/ERK pathway, as well as modulation of the IL-1 signaling pathway, ultimately leading to reduced inflammation and apoptosis.[5][7]
CD36 Signaling Pathway
Hexarelin also binds to the CD36 receptor, a multifunctional scavenger receptor.[1] This interaction is crucial for some of the GH-independent cardioprotective effects of Hexarelin. Activation of CD36 signaling can lead to the modulation of inflammatory responses and cellular stress pathways, contributing to the overall protective effect on the heart.
Experimental Protocols
The following are detailed protocols for key experiments used to assess the cardiovascular effects of Hexarelin in animal models.
Protocol 1: Murine Model of Myocardial Infarction by Left Coronary Artery Ligation
This protocol describes the induction of myocardial infarction in mice through the permanent ligation of the left anterior descending (LAD) coronary artery.
Materials:
-
Anesthesia machine with isoflurane (B1672236)
-
Mechanical ventilator for small rodents
-
Surgical microscope or loupes
-
Fine surgical instruments (forceps, scissors, needle holder)
-
Suture material (e.g., 8-0 silk)
-
Heating pad
-
ECG monitoring system
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Shave the chest and disinfect the surgical area.
-
Intubation and Ventilation: Intubate the mouse and connect it to a mechanical ventilator.
-
Thoracotomy: Make a small incision in the skin over the left side of the chest. Carefully dissect through the pectoral muscles to expose the ribs.
-
Exposure of the Heart: Make an incision in the fourth intercostal space to open the chest cavity. Gently retract the ribs to visualize the heart.
-
LAD Ligation: Carefully open the pericardium to expose the left ventricle and the LAD. Pass a suture (e.g., 8-0 silk) under the LAD and tie a permanent knot. Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.
-
Chest Closure: Close the chest wall in layers using appropriate suture material.
-
Post-operative Care: Discontinue anesthesia and allow the mouse to recover on a heating pad. Administer analgesics as required.
Protocol 2: Isolated Perfused Heart (Langendorff) Model of Ischemia-Reperfusion
This ex vivo model is used to study the direct effects of Hexarelin on the heart, independent of systemic influences.
Materials:
-
Langendorff apparatus
-
Krebs-Henseleit buffer
-
Heparin
-
Surgical instruments
-
Pressure transducer and data acquisition system
Procedure:
-
Heart Extraction: Anesthetize the rat and administer heparin. Perform a thoracotomy and quickly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Mount the heart on the Langendorff apparatus by cannulating the aorta.
-
Perfusion: Begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow rate.
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20 minutes).
-
Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion: Restore perfusion and continue for a specified duration (e.g., 120 minutes). Hexarelin can be added to the perfusate before ischemia (pre-conditioning) or during reperfusion.
-
Data Acquisition: Continuously record cardiac parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.
Protocol 3: Echocardiographic Assessment of Cardiac Function
Echocardiography is a non-invasive technique to assess cardiac structure and function in vivo.
Materials:
-
High-frequency ultrasound system with a small animal probe
-
Anesthesia
-
Heating platform with ECG electrodes
Procedure:
-
Anesthesia: Lightly anesthetize the animal to minimize cardiodepressive effects.
-
Positioning: Place the animal on a heated platform in the supine or left lateral decubitus position.
-
Image Acquisition: Acquire standard 2D and M-mode images from parasternal long-axis and short-axis views.
-
Measurements: Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thickness.
-
Calculations: Calculate ejection fraction (EF) and fractional shortening (FS) to assess systolic function.
Protocol 4: Histological Analysis of Cardiac Fibrosis (Masson's Trichrome Staining)
This staining technique is used to visualize and quantify collagen deposition in cardiac tissue.
Materials:
-
Formalin-fixed, paraffin-embedded heart sections
-
Masson's Trichrome stain kit
-
Microscope with a digital camera
-
Image analysis software
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate the tissue sections.
-
Staining: Follow the manufacturer's protocol for Masson's Trichrome staining. Typically, this involves sequential staining with Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, and aniline (B41778) blue.
-
Imaging: Acquire high-resolution images of the stained sections.
-
Quantification: Use image analysis software to quantify the area of blue-stained collagen relative to the total tissue area.
Protocol 5: Assessment of Cardiomyocyte Apoptosis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Paraffin-embedded or frozen heart sections
-
TUNEL assay kit
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate sections or fix frozen sections.
-
Permeabilization: Treat the sections with proteinase K to allow enzyme access to the nuclei.
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing TdT and labeled dUTP.
-
Counterstaining: Counterstain with a nuclear stain (e.g., DAPI) and a cardiomyocyte-specific marker (e.g., anti-cardiac troponin I) to identify apoptotic cardiomyocytes.
-
Imaging and Quantification: Visualize the sections using a fluorescence microscope and quantify the percentage of TUNEL-positive cardiomyocyte nuclei.
Protocol 6: Western Blot Analysis of Signaling Proteins
Western blotting is used to detect and quantify the expression of specific proteins involved in Hexarelin's signaling pathways.
Materials:
-
Cardiac tissue lysates
-
SDS-PAGE gels
-
Electroblotting apparatus
-
Primary and secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Protein Extraction: Homogenize cardiac tissue in lysis buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., phosphorylated and total forms of ERK, Akt).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., GAPDH).
Conclusion
The animal models and experimental protocols described in these application notes provide a robust framework for investigating the cardiovascular effects of Hexarelin. The data consistently demonstrate the cardioprotective potential of Hexarelin in various preclinical models of cardiac injury. Further research utilizing these methodologies will be crucial for elucidating the precise mechanisms of action and for the potential translation of Hexarelin as a therapeutic agent for cardiovascular diseases.
References
- 1. The cardiovascular action of hexarelin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. corepeptides.com [corepeptides.com]
- 3. Growth hormone-independent cardioprotective effects of hexarelin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One dose of oral hexarelin protects chronic cardiac function after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Growth Hormone Secretagogue Hexarelin Protects Rat Cardiomyocytes From in vivo Ischemia/Reperfusion Injury Through Interleukin-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hexarelin protects H9c2 cardiomyocytes from doxorubicin-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Hexarelin Acetate: Application Notes and Protocols for Long-Term Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Hexarelin (B1671829) acetate (B1210297) in long-term animal studies. Hexarelin, a synthetic hexapeptide, is a potent growth hormone secretagogue (GHS) that has garnered significant interest for its potential therapeutic applications in cardiovascular, metabolic, and age-related conditions. This document outlines its mechanism of action, summarizes key quantitative data from various animal models, and provides detailed experimental protocols to guide researchers in their study design.
Mechanism of Action
Hexarelin acetate primarily exerts its effects through two main pathways:
-
Growth Hormone (GH)-Dependent Pathway : Hexarelin binds to the growth hormone secretagogue receptor 1a (GHSR-1a) in the pituitary gland and hypothalamus, stimulating the release of growth hormone.[1] This mimics the action of the endogenous ligand, ghrelin. The released GH then acts on target tissues, influencing growth, metabolism, and body composition.[2]
-
GH-Independent Pathway : Hexarelin also has direct effects on various tissues, independent of GH secretion. Notably, it binds to the CD36 receptor (also known as scavenger receptor class B) in the heart and other tissues.[3][4] This interaction is believed to mediate many of its cardioprotective and metabolic effects.[2][4]
Quantitative Data Summary
The following tables summarize quantitative data from various long-term animal studies involving this compound administration.
Table 1: this compound Administration Parameters in Long-Term Animal Studies
| Animal Model | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |
| Mice (C57BL/6J) | 0.3 mg/kg/day | Not Specified | Daily | 21 days | Preserved myocardial function, reduced cardiac fibrosis post-myocardial infarction. | [5] |
| Mice (MKR) | 200 µg/kg | Intraperitoneal (IP) | Twice daily | 12 days | Improved glucose and insulin (B600854) tolerance, decreased plasma and liver triglycerides. | [3][6] |
| Rats | 100 µg/kg/day | Subcutaneous (s.c.) | Daily | 5 weeks | Reduced cardiac fibrosis in spontaneously hypertensive rats. | [4] |
| Rats | 200 µg/kg/day | Subcutaneous (s.c.) | Daily | 3 weeks | Alleviated left ventricular dysfunction and pathological remodeling in pressure-overload heart failure. | [4] |
| Rats (GH-deficient) | 80 µg/kg | Subcutaneous (s.c.) | Twice daily | 15 days | Restored somatotropic function and reversed cardiovascular dysfunction. | [7] |
| Rats (Aged) | 80 µg/kg | Subcutaneous (s.c.) | Daily | 30 and 60 days | Normalized some biological indices of somatotrophic function. | [8] |
| Rats (Aged) | 80 µg/kg | Subcutaneous (s.c.) | Daily | 8 weeks | Maintained a persistent orexigenic (appetite-stimulating) action without affecting body weight gain. | [9] |
| Dogs (Aged Beagle) | 500 µg/kg/day | Subcutaneous (s.c.) | Daily | 16 weeks | Improved some indices of body composition and reduced bone resorption. | [10][11] |
Table 2: Physiological and Biochemical Effects of Long-Term this compound Administration
| Parameter | Animal Model | Treatment Details | Result | Reference |
| Cardiovascular | ||||
| Left Ventricular Ejection Fraction (LVEF) | Mice | 0.3 mg/kg/day for 14 days post-MI | Significant improvement compared to vehicle. | [5] |
| Left Ventricular Mass | Mice | 0.3 mg/kg/day for 21 days post-MI | Significant decrease. | [5] |
| Cardiac Fibrosis | Rats | 100 µg/kg/day for 5 weeks | Reduced. | [4] |
| Metabolic | ||||
| Glucose Tolerance | MKR Mice | 200 µg/kg, twice daily for 8 days | Significantly improved glucose excursions. | [3] |
| Insulin Tolerance | MKR Mice | 200 µg/kg, twice daily for 11 days | Significant reduction of glucose levels in response to insulin. | [3] |
| Plasma Triglycerides | MKR Mice | 200 µg/kg, twice daily for 12 days | Reduced by 28%. | [3] |
| Liver Triglycerides | MKR Mice | 200 µg/kg, twice daily for 12 days | Reduced by 32%. | [3] |
| Fat Mass | MKR Mice | 200 µg/kg, twice daily for 12 days | Decreased. | [3][6] |
| Lean Mass | MKR Mice | 200 µg/kg, twice daily for 12 days | Increased. | [3][6] |
| Hormonal | ||||
| Pulsatile GH Secretion | MKR Mice | 200 µg/kg, twice daily | Significantly increased 15 minutes post-injection. | [3] |
| Somatostatin mRNA (Hypothalamus) | Aged Rats | 80 µg/kg/day for 30 or 60 days | Concentrations brought to 'young' levels. | [8] |
| Plasma IGF-1 | Aged Dogs | 500 µg/kg/day for 16 weeks | No significant change. | [10][11] |
Experimental Protocols
Protocol 1: Evaluation of Cardioprotective Effects in a Mouse Model of Myocardial Infarction
Objective: To assess the efficacy of long-term this compound administration in preserving cardiac function and reducing fibrosis following myocardial infarction (MI).
Animal Model: C57BL/6J mice.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for thoracotomy
-
Suture materials
-
Magnetic Resonance Imaging (MRI) equipment
Procedure:
-
MI Induction:
-
Anesthetize the mice.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left descending coronary artery to induce MI.
-
Suture the chest wall and allow the animals to recover.
-
A sham operation (without ligation) should be performed on a control group.
-
-
Drug Administration:
-
Prepare a stock solution of this compound in sterile saline.
-
Beginning 24 hours post-MI, administer this compound (e.g., 0.3 mg/kg/day) or vehicle (saline) to the respective groups.[5] The administration route should be consistent (e.g., subcutaneous injection).
-
Continue daily administration for the duration of the study (e.g., 21 days).[5]
-
-
Functional Assessment:
-
Perform cardiac MRI at baseline (24 hours post-MI) and at specified time points (e.g., 14 days) to measure left ventricular (LV) function, mass, and infarct size.[5]
-
-
Histological Analysis:
-
At the end of the study, euthanize the animals and harvest the hearts.
-
Fix the hearts in formalin and embed in paraffin.
-
Section the hearts and stain with Masson's trichrome or Picrosirius red to assess collagen deposition and fibrosis.
-
Perform immunohistochemistry for markers of inflammation (e.g., TNF-α, IL-1β) and fibrosis (e.g., TGF-β1).[5]
-
-
Biochemical Analysis:
-
Collect blood samples to measure cardiac troponin-I levels as a marker of cardiomyocyte injury.[5]
-
Protocol 2: Investigation of Metabolic Effects in an Insulin-Resistant Mouse Model
Objective: To determine the effects of long-term this compound administration on glucose homeostasis and lipid metabolism in a model of insulin resistance.
Animal Model: Non-obese insulin-resistant MKR mice.[3]
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Glucose solution
-
Insulin
-
Blood glucose meter
-
Kits for measuring plasma triglycerides, cholesterol, and free fatty acids.
Procedure:
-
Animal Grouping and Acclimation:
-
Divide MKR mice and their wild-type counterparts (FVB mice) into four groups: FVB saline, FVB Hexarelin, MKR saline, and MKR Hexarelin.[3]
-
Allow the animals to acclimate to the housing conditions.
-
-
Drug Administration:
-
Prepare a fresh solution of this compound in sterile saline daily.
-
Administer this compound (e.g., 200 µg/kg body weight) or saline via intraperitoneal (IP) injection twice daily (e.g., at 8:00 am and 6:00 pm) for the study duration (e.g., 12 days).[3]
-
-
Metabolic Testing:
-
Glucose Tolerance Test (GTT): On day 8 of treatment, fast the mice overnight. Administer an intraperitoneal glucose load (e.g., 2 g/kg body weight) and measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.[3]
-
Insulin Tolerance Test (ITT): On day 11 of treatment, fast the mice for 4-6 hours. Administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg body weight) and measure blood glucose at 0, 15, 30, 45, and 60 minutes.[3]
-
-
Biochemical Analysis:
-
Body Composition Analysis:
-
Monitor food intake and body weight throughout the study.
-
At the end of the study, assess body composition (fat mass and lean mass) using techniques such as DEXA or NMR.[3]
-
Visualizations
Caption: Signaling pathways of this compound action.
Caption: General experimental workflow for long-term Hexarelin studies.
Caption: Dual GH-dependent and independent actions of Hexarelin.
References
- 1. Exploring the Multifaceted Research Potential of Hexarelin Peptide | Iredell Free News [iredellfreenews.com]
- 2. medicalantiaging.com [medicalantiaging.com]
- 3. Hexarelin, a Growth Hormone Secretagogue, Improves Lipid Metabolic Aberrations in Nonobese Insulin-Resistant Male MKR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cardiovascular action of hexarelin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hexarelin treatment preserves myocardial function and reduces cardiac fibrosis in a mouse model of acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hexarelin, a growth hormone-releasing peptide, discloses protectant activity against cardiovascular damage in rats with isolated growth hormone deficiency [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of long-term administration of Hexarelin on the somatotrophic axis in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sixteen weeks of hexarelin therapy in aged dogs: effects on the somatotropic axis, muscle morphology, and bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols: In Vivo Imaging to Assess Hexarelin Acetate's Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various in vivo imaging techniques that can be employed to assess the multifaceted effects of Hexarelin (B1671829) acetate (B1210297). The protocols are intended to serve as a comprehensive guide for researchers in designing and executing experiments to investigate the cardiovascular, neuroprotective, and potential anti-cancer effects of this synthetic growth hormone secretagogue.
Cardiovascular Applications
Hexarelin acetate has demonstrated significant cardioprotective effects, including positive inotropic action, reduction of cardiac fibrosis, and improvement of cardiac function post-myocardial infarction. In vivo imaging is crucial for non-invasively monitoring these therapeutic benefits.
Data Presentation: Cardiovascular Effects of this compound
| Imaging Modality | Animal Model | Key Findings | Quantitative Data | Reference |
| Radionuclide Angiocardiography | Human Volunteers | Increased Left Ventricular Ejection Fraction (LVEF) | LVEF increased from 64.0 ± 1.5% to 70.7 ± 3.0% | [1][2] |
| Transesophageal Echocardiography | Human Patients (Coronary Artery Disease) | Increased LVEF, Cardiac Output, and Cardiac Index; Reduced Wedge Pressure | Prompt increase in LVEF, cardiac index, and cardiac output. | [3] |
| Cardiac Magnetic Resonance Imaging (cMRI) | Mouse Model of Myocardial Infarction | Preserved systolic and diastolic function; Attenuation of cardiac fibrosis; Reduced infarct size. | Significant improvement in LV function; Decreased LV mass and interstitial collagen. | [4] |
| Synchrotron Radiation Microangiography | Rat Model | Coronary microvascular dilation | Modest increases in the number of contrast-perfused arterial vessel segments. | [5] |
Experimental Protocols
Objective: To non-invasively assess left ventricular function, mass, and infarct size in a mouse model of myocardial infarction (MI) following this compound treatment.
Materials:
-
High-field MRI scanner (e.g., 7T or 9.4T) equipped for small animal imaging
-
Anesthesia system (e.g., isoflurane)
-
Physiological monitoring system (ECG, respiration, temperature)
-
This compound solution
-
Contrast agent (e.g., Gadolinium-DTPA)
-
Animal model: C57BL/6J mice with induced MI (e.g., by ligation of the left anterior descending coronary artery)
Protocol:
-
Animal Preparation:
-
Induce MI in mice via surgical ligation of the left anterior descending (LAD) coronary artery.
-
Administer this compound (e.g., 0.3 mg/kg/day subcutaneously) or vehicle control.
-
Perform cMRI at baseline (e.g., 24 hours post-MI) and at subsequent time points (e.g., 14 and 21 days post-MI) to assess longitudinal effects.
-
-
Imaging Procedure:
-
Anesthetize the mouse with isoflurane (B1672236) (1.5-2% in oxygen).
-
Position the animal on the scanner bed with ECG electrodes attached for cardiac gating.
-
Monitor and maintain body temperature at 37°C.
-
Acquire cine MRI sequences (e.g., gradient echo) in short-axis and long-axis views to assess cardiac function (LVEF, stroke volume, cardiac output) and LV mass.
-
For infarct size assessment, administer a gadolinium-based contrast agent (e.g., 0.1 mmol/kg, intraperitoneally).
-
Acquire late gadolinium enhancement (LGE) images approximately 15-20 minutes post-contrast injection using an inversion-recovery gradient-echo sequence.
-
-
Data Analysis:
-
Analyze cine images to calculate LVEF, end-systolic volume, end-diastolic volume, and LV mass using appropriate software (e.g., ImageJ with relevant plugins or specialized cardiac analysis software).
-
Quantify infarct size from LGE images by delineating the hyperenhanced (infarcted) myocardium and expressing it as a percentage of the total LV myocardial volume.
-
cMRI Experimental Workflow
Objective: To measure LVEF in human subjects following acute administration of this compound.
Materials:
-
Gamma camera system
-
Radiopharmaceutical: Technetium-99m (99mTc)-pertechnetate labeled red blood cells
-
This compound for intravenous administration
-
ECG gating equipment
Protocol:
-
Patient Preparation:
-
Obtain informed consent.
-
Position the patient supine under the gamma camera.
-
-
Radiolabeling and Administration:
-
Label the patient's red blood cells with 99mTc-pertechnetate using an in vivo or in vitro method.
-
Administer the labeled red blood cells intravenously.
-
-
Image Acquisition:
-
Perform a baseline gated equilibrium radionuclide ventriculography scan to determine pre-treatment LVEF. Acquire images in the left anterior oblique (LAO) view that best separates the left and right ventricles.
-
Administer a single intravenous bolus of this compound (e.g., 2 µg/kg).
-
Acquire serial gated images at specific time points post-injection (e.g., 15, 30, 60, and 90 minutes) to monitor the change in LVEF.
-
-
Data Analysis:
-
Process the gated images to generate a time-activity curve for the left ventricle.
-
Calculate LVEF from the end-diastolic and end-systolic counts.
-
References
- 1. PET radioligands for in vivo visualization of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth hormone-releasing peptide hexarelin reduces neonatal brain injury and alters Akt/glycogen synthase kinase-3beta phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. PET Imaging to Measure Neuroinflammation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth hormone-independent cardioprotective effects of hexarelin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Growth Hormone Response to Hexarelin Acetate Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the growth hormone (GH) response following the administration of Hexarelin (B1671829) acetate (B1210297). This document includes detailed protocols for in vivo studies, sample collection, and GH quantification, as well as a summary of expected quantitative responses and a description of the underlying signaling pathways.
Introduction
Hexarelin is a synthetic hexapeptide that potently stimulates the release of growth hormone.[1][2] It is a member of the growth hormone secretagogue (GHS) family and acts on the growth hormone secretagogue receptor (GHSR) in the pituitary gland and hypothalamus.[3][4] Understanding the dose-dependent effects of Hexarelin on GH secretion is crucial for its development and application in research and clinical settings. These protocols outline the necessary steps to accurately quantify this physiological response.
Mechanism of Action
Hexarelin stimulates GH release through a dual mechanism of action. It directly acts on the pituitary gland to release GH and is also thought to inhibit somatostatin, a hormone that suppresses GH secretion.[5] By binding to the GHSR, Hexarelin mimics the action of the endogenous ligand, ghrelin, leading to a significant, dose-dependent increase in plasma GH concentrations.[3][5]
Upon binding to the GHSR1a receptor in the pituitary and hypothalamus, Hexarelin initiates a signaling cascade that results in GH release.[3] This pathway involves the activation of intracellular signaling molecules that lead to the fusion of GH-containing vesicles with the cell membrane and subsequent exocytosis.
Figure 1: Simplified signaling pathway of Hexarelin-induced Growth Hormone release.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound and Sample Collection
This protocol describes the administration of Hexarelin to human subjects and the subsequent collection of blood samples for GH measurement.
1. Subject Preparation:
-
Subjects should fast overnight prior to the study.[6]
-
An intravenous cannula should be inserted into a forearm vein for blood sampling.
2. Hexarelin Administration:
-
This compound is typically administered as a single intravenous (IV) bolus.[2][7]
-
Alternatively, subcutaneous (SC) administration can be used.[8][9]
-
Doses can range from 0.5 to 2.0 mcg/kg for IV administration to establish a dose-response curve.[2][7]
3. Blood Sampling:
-
Collect baseline blood samples before Hexarelin administration.
-
Following administration, collect blood samples at regular intervals. A typical schedule includes samples at 15, 30, 45, 60, 75, 90, 105, and 120 minutes post-injection.[10] Some studies extend collection up to 240 minutes.[2][7]
-
Collect blood into serum separator tubes.
4. Sample Processing and Storage:
-
Allow blood to clot at room temperature.
-
Centrifuge the samples to separate the serum.[11]
-
Serum should be stored frozen at -20°C or lower until analysis.[11][12] Avoid repeated freeze-thaw cycles.[11][12]
Protocol 2: Quantification of Growth Hormone using Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the steps for measuring GH concentrations in serum samples using a commercially available sandwich ELISA kit.
1. Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.[12]
-
Prepare wash buffer and standard dilutions according to the kit manufacturer's instructions.[12][13]
2. Assay Procedure:
-
Add a specified volume of standards, controls, and serum samples to the wells of the microplate pre-coated with an anti-hGH antibody.[11][12]
-
Add the enzyme-conjugated second antibody to all wells.[11][12]
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes to 2 hours).[12]
-
Wash the wells multiple times with the prepared wash buffer to remove unbound substances.[11][12]
-
Add the substrate solution to each well and incubate for a specified time (e.g., 10-30 minutes) at room temperature, protected from light.[12]
3. Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.[11][12]
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the GH concentration in the samples by interpolating their absorbance values on the standard curve.
Protocol 3: Quantification of Growth Hormone using Radioimmunoassay (RIA)
This protocol provides a general outline for measuring GH concentrations using RIA.
1. Reagent Preparation:
-
Prepare standards and radiolabeled GH (tracer) as per the assay kit instructions.
2. Assay Procedure:
-
Pipette standards, controls, and serum samples into assay tubes.
-
Add the specific anti-GH antibody to all tubes.
-
Add the radiolabeled GH tracer. In some protocols, the addition of the tracer is delayed to improve sensitivity.[14]
-
Incubate the mixture. Incubation times and temperatures vary, for example, 24 hours at 37°C.[14]
-
Add a second antibody (precipitating antibody) to separate the antibody-bound GH from the free GH.
-
Incubate further to allow for precipitation.[14]
-
Centrifuge the tubes to pellet the antibody-bound complex.
-
Decant the supernatant.
-
Measure the radioactivity in the pellet using a gamma counter.
3. Data Analysis:
-
The amount of radioactivity is inversely proportional to the concentration of unlabeled GH in the sample.
-
Construct a standard curve by plotting the percentage of bound radiolabeled GH as a function of the standard concentrations.
-
Determine the GH concentrations in the samples from the standard curve.
Experimental Workflow
The overall workflow for measuring the GH response to Hexarelin administration is depicted below.
Figure 2: Experimental workflow for measuring GH response to Hexarelin.
Data Presentation
The following tables summarize the quantitative data on the growth hormone response to intravenous Hexarelin administration in healthy adult males.
Table 1: Peak Plasma Growth Hormone Concentrations after a Single Intravenous Bolus of Hexarelin
| Hexarelin Dose (mcg/kg) | Mean Peak GH Concentration (ng/mL) |
| 0 (Placebo) | 3.9 |
| 0.5 | 26.9 |
| 1.0 | 52.3 |
| 2.0 | 55.0 |
Data sourced from a study in healthy adult male volunteers.[2][7]
Table 2: Area Under the Curve (AUC) for Growth Hormone Plasma Levels (0-180 min) after a Single Intravenous Bolus of Hexarelin
| Hexarelin Dose (mcg/kg) | Mean AUC (mcg·min/mL) |
| 0 (Placebo) | 0.135 |
| 0.5 | 1.412 |
| 1.0 | 2.918 |
| 2.0 | 3.695 |
Data sourced from a study in healthy adult male volunteers.[2][7]
Table 3: Dose-Response Parameters for Hexarelin-Induced GH Release
| Parameter | Value |
| ED50 for Cmax | 0.50 mcg/kg |
| ED50 for AUC (0-180 min) | 0.64 mcg/kg |
| Emax for Cmax | 55.1 ng/mL |
| Emax for AUC (0-180 min) | 3936 ng·min/mL |
Cmax: Maximum Concentration, AUC: Area Under the Curve, ED50: Half-maximal effective dose, Emax: Maximum effect. Data from a study in healthy adult males.[2][7]
Table 4: Pharmacokinetic and Pharmacodynamic Properties of Intravenous Hexarelin
| Parameter | Value |
| Time to Peak GH Concentration | ~30 minutes[2][7] |
| Half-life of GH Response | ~55 minutes[2][7] |
| Return to Baseline GH Levels | Within 240 minutes[2][7] |
Conclusion
The protocols and data presented provide a robust framework for investigating the effects of this compound on growth hormone secretion. Adherence to these methodologies will ensure the generation of accurate and reproducible data, which is essential for the continued research and development of this potent growth hormone secretagogue.
References
- 1. particlepeptides.com [particlepeptides.com]
- 2. Growth hormone-releasing activity of hexarelin in humans. A dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pinnaclepeptides.com [pinnaclepeptides.com]
- 4. peptideinitiative.com [peptideinitiative.com]
- 5. Exploring the Multifaceted Research Potential of Hexarelin Peptide | Iredell Free News [iredellfreenews.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and disposition of hexarelin, a peptidic growth hormone secretagogue, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deepdyve.com [deepdyve.com]
- 10. Hexarelin, a Growth Hormone Secretagogue, Improves Lipid Metabolic Aberrations in Nonobese Insulin-Resistant Male MKR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. weldonbiotech.com [weldonbiotech.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cloud-clone.com [cloud-clone.com]
- 14. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
Application of Hexarelin Acetate in Cardiac Ischemia-Reperfusion Injury Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexarelin (B1671829) acetate (B1210297), a synthetic hexapeptide growth hormone secretagogue, has emerged as a promising therapeutic agent for mitigating cardiac damage following ischemia-reperfusion (I/R) injury.[1] Its cardioprotective effects are attributed to its ability to bind to both the growth hormone secretagogue receptor (GHSR-1a) and the CD36 receptor, initiating a cascade of downstream signaling events that collectively enhance cardiomyocyte survival, reduce inflammation, and limit adverse cardiac remodeling.[1][2][3] Unlike its natural analog ghrelin, hexarelin exhibits greater chemical stability and functional potency, making it a subject of significant interest in cardiovascular research.[1]
These application notes provide a comprehensive overview of the use of hexarelin acetate in preclinical models of cardiac I/R injury, detailing its mechanisms of action, experimental protocols, and key quantitative outcomes.
Mechanisms of Cardioprotection
Hexarelin's cardioprotective effects are multifactorial, involving direct actions on cardiomyocytes and the modulation of inflammatory and fibrotic pathways.
-
Anti-Apoptotic Signaling: Hexarelin has been shown to inhibit cardiomyocyte apoptosis by activating the PI3K/Akt survival pathway.[3] This leads to the inhibition of pro-apoptotic proteins like caspase-3 and Bax, while increasing the expression of anti-apoptotic proteins such as Bcl-2.[4]
-
Anti-Inflammatory Effects: A key aspect of hexarelin's therapeutic action is its ability to modulate the inflammatory response following I/R injury. It has been demonstrated to down-regulate the expression of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[2][4] Furthermore, it up-regulates the expression of the anti-inflammatory Interleukin-1 receptor antagonist (IL-1Ra).[2]
-
Anti-Fibrotic Activity: Chronic administration of hexarelin has been shown to reduce cardiac fibrosis.[4][5] This is achieved by decreasing the expression of Transforming Growth Factor-β1 (TGF-β1), a potent pro-fibrotic cytokine, and reducing collagen deposition.[4][6] Hexarelin also modulates the activity of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs) to favor collagen degradation.[4]
-
Modulation of Autonomic Nervous System: Hexarelin treatment can shift the balance of autonomic nervous activity towards parasympathetic predominance, which is associated with cardioprotective effects.[5][7] This is evidenced by a reduction in plasma epinephrine (B1671497) and dopamine (B1211576) levels.[7]
Signaling Pathways
The cardioprotective effects of Hexarelin are mediated by complex signaling cascades.
References
- 1. The cardiovascular action of hexarelin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Growth Hormone Secretagogue Hexarelin Protects Rat Cardiomyocytes From in vivo Ischemia/Reperfusion Injury Through Interleukin-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Hexarelin treatment preserves myocardial function and reduces cardiac fibrosis in a mouse model of acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hexarelin treatment preserves myocardial function and reduces cardiac fibrosis in a mouse model of acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. One dose of oral hexarelin protects chronic cardiac function after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Hexarelin's Impact on Lipid Metabolism In Vivo
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vivo effects of Hexarelin on lipid metabolism. The protocols outlined below are designed to deliver robust and reproducible data for assessing the therapeutic potential of Hexarelin in metabolic disorders.
Introduction
Hexarelin is a synthetic peptide growth hormone secretagogue (GHS) that has demonstrated a range of physiological effects beyond its primary role in stimulating growth hormone (GH) release.[1][2] Emerging evidence suggests that Hexarelin exerts beneficial effects on lipid metabolism, independent of its action on the GH axis.[3][4] Studies have indicated that Hexarelin can improve dyslipidemia, reduce triglyceride accumulation, and enhance insulin (B600854) sensitivity.[1][2] The proposed mechanism involves the activation of the CD36 receptor, a key player in fatty acid uptake and metabolism, and subsequent modulation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling pathway.[3][4]
These protocols detail a series of in vivo experiments to systematically evaluate the impact of Hexarelin on lipid profiles, glucose homeostasis, and the expression of key metabolic genes in a relevant animal model.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the anticipated quantitative data from the described experimental protocols, based on previously published findings on Hexarelin's effects in non-obese, insulin-resistant mouse models.[2][3]
Table 1: Effect of Hexarelin on Body Composition and Food Intake
| Parameter | Vehicle Control | Hexarelin-Treated |
| Body Weight (g) | Baseline vs. Final | No significant change |
| Fat Mass (%) | Increased | Decreased |
| Lean Mass (%) | Decreased | Increased |
| Daily Food Intake (g) | Baseline | Significantly Increased |
Table 2: Effect of Hexarelin on Plasma Lipid Profile
| Parameter | Vehicle Control | Hexarelin-Treated |
| Triglycerides (mg/dL) | Elevated | Significantly Decreased |
| Total Cholesterol (mg/dL) | No significant change | No significant change |
| HDL-Cholesterol (mg/dL) | No significant change | No significant change |
| LDL-Cholesterol (mg/dL) | No significant change | No significant change |
| Free Fatty Acids (mmol/L) | Elevated | Significantly Decreased[5] |
Table 3: Effect of Hexarelin on Glucose Homeostasis
| Parameter | Vehicle Control | Hexarelin-Treated |
| Fasting Blood Glucose (mg/dL) | Elevated | Significantly Decreased |
| Fasting Plasma Insulin (ng/mL) | Elevated | Significantly Decreased |
| Glucose Tolerance Test (AUC) | Increased | Significantly Decreased |
| Insulin Tolerance Test (AUC) | Increased | Significantly Decreased |
Table 4: Effect of Hexarelin on Hepatic and Adipose Tissue Gene Expression (Fold Change)
| Gene | Tissue | Vehicle Control | Hexarelin-Treated |
| Cd36 | Adipose | 1.0 | Upregulated |
| Pparg (PPAR-γ) | Adipose | 1.0 | Upregulated |
| Pgc-1α | Adipose | 1.0 | Upregulated |
| Lpl (Lipoprotein lipase) | Adipose | 1.0 | Upregulated |
| Genes for fatty acid uptake & oxidation | Liver | 1.0 | Upregulated |
Experimental Workflow
The following diagram illustrates the overall experimental workflow for evaluating the in vivo effects of Hexarelin on lipid metabolism.
Caption: Experimental workflow for in vivo evaluation of Hexarelin.
Experimental Protocols
Protocol 1: Animal Model and Hexarelin Administration
-
Animal Model Selection: The non-obese, insulin-resistant MKR mouse model is a suitable choice for these studies, as it exhibits dyslipidemia and insulin resistance.[2][3] Wild-type FVB mice can be used as controls.[2][3] Alternatively, diet-induced obesity models, such as C57BL/6J mice fed a high-fat diet, can be employed.[6][7]
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week before the experiment.
-
Baseline Measurements: Record the body weight and food intake of each animal for several days to establish a baseline. Collect a baseline blood sample via tail vein for initial lipid and glucose analysis.
-
Hexarelin Administration:
-
Ongoing Monitoring: Monitor body weight and food intake daily or every other day throughout the treatment period.
Protocol 2: Glucose and Insulin Tolerance Tests
These tests are crucial for assessing the impact of Hexarelin on glucose metabolism and insulin sensitivity.
A. Oral Glucose Tolerance Test (OGTT) [8][9]
-
Fasting: Fast the mice for 4-6 hours with free access to water.[8]
-
Baseline Blood Glucose: Obtain a baseline blood sample (t=0) from the tail vein and measure the blood glucose level using a glucometer.
-
Glucose Administration: Administer a 50% dextrose solution orally via gavage at a dose of 1 g/kg body weight.[8]
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration and measure blood glucose levels.[9]
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group.
B. Insulin Tolerance Test (ITT)
-
Fasting: Fast the mice for 4-6 hours with free access to water.
-
Baseline Blood Glucose: Measure the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Insulin Administration: Administer human insulin via IP injection at a dose of 0.75 U/kg body weight.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
-
Data Analysis: Plot the percentage of initial blood glucose over time and calculate the AUC.
Protocol 3: Plasma Lipid Profiling
-
Terminal Blood Collection: At the end of the treatment period, fast the animals for 4-6 hours. Anesthetize the mice and collect blood via cardiac puncture into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Lipid Analysis: Use commercial enzymatic kits to measure the plasma concentrations of triglycerides, total cholesterol, HDL-cholesterol, and LDL-cholesterol.[10][11] Free fatty acids can also be quantified using appropriate assays.[5]
Protocol 4: Tissue Harvesting and Gene Expression Analysis
-
Tissue Collection: Immediately following blood collection, euthanize the animals and dissect the liver and epididymal white adipose tissue.
-
Sample Preparation: Snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until further analysis.
-
RNA Extraction: Isolate total RNA from a portion of the frozen liver and adipose tissue using a suitable RNA extraction kit (e.g., TRIzol or RNeasy kit).[12]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[13]
-
Quantitative Real-Time PCR (qPCR):
-
Perform qPCR using SYBR Green chemistry on a real-time PCR system.[12][13]
-
Use primers for target genes involved in lipid metabolism (e.g., Cd36, Pparg, Pgc-1α, Lpl) and a housekeeping gene for normalization (e.g., β-actin or Gapdh).[14]
-
The reaction mixture should typically include cDNA template, forward and reverse primers, and SYBR Green master mix.[13]
-
A standard thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[15]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for Hexarelin's action on lipid metabolism in adipocytes.
Caption: Hexarelin's signaling pathway in adipocytes.
This comprehensive set of protocols and application notes provides a robust starting point for investigating the in vivo effects of Hexarelin on lipid metabolism. The detailed methodologies and expected outcomes will guide researchers in designing and executing experiments that can elucidate the therapeutic potential of Hexarelin for metabolic diseases.
References
- 1. Exploring the Multifaceted Research Potential of Hexarelin Peptide | Iredell Free News [iredellfreenews.com]
- 2. Hexarelin, a Growth Hormone Secretagogue, Improves Lipid Metabolic Aberrations in Nonobese Insulin-Resistant Male MKR Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexarelin, a Growth Hormone Secretagogue, Improves Lipid Metabolic Aberrations in Nonobese Insulin-Resistant Male MKR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Lipid profiling analyses from mouse models and human infants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Plasma and Liver Lipid Profiles in Rats Exposed to Chronic Hypobaric Hypoxia: Changes in Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openbiotechnologyjournal.com [openbiotechnologyjournal.com]
- 12. stackscientific.nd.edu [stackscientific.nd.edu]
- 13. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
Hexarelin Acetate: Application Notes and Protocols for Sarcopenia and Cachexia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcopenia, the age-related loss of muscle mass and function, and cachexia, the severe muscle wasting associated with chronic diseases like cancer, represent significant unmet medical needs. Hexarelin (B1671829) acetate (B1210297), a synthetic hexapeptide growth hormone secretagogue (GHS), has emerged as a promising therapeutic candidate for these conditions. By binding to the growth hormone secretagogue receptor (GHS-R1a), Hexarelin stimulates the pulsatile release of growth hormone (GH) and activates signaling pathways crucial for muscle protein synthesis and mitochondrial function.[1][2] These application notes provide a comprehensive overview of the use of Hexarelin acetate in preclinical models of sarcopenia and cachexia, offering detailed experimental protocols and summarizing key quantitative findings to guide researchers in this field.
Mechanism of Action
Hexarelin exerts its effects on skeletal muscle through a multi-faceted mechanism. Its primary action is the stimulation of GH secretion from the pituitary gland by activating the GHS-R1a.[2][3] This leads to an increase in circulating GH and subsequently insulin-like growth factor 1 (IGF-1), both of which are potent anabolic signals in muscle.
Beyond its effects on the GH axis, Hexarelin has been shown to directly impact cellular processes in skeletal muscle. It can modulate intracellular calcium homeostasis and protect against mitochondrial damage, a key factor in muscle wasting.[4] Studies have demonstrated that Hexarelin can counteract the downregulation of key regulators of mitochondrial biogenesis, such as PGC-1α, and preserve mitochondrial function in the face of catabolic stimuli.[5] Furthermore, Hexarelin influences critical signaling pathways that control muscle protein turnover, including the pro-anabolic PI3K/Akt/mTOR pathway and the pro-catabolic ubiquitin-proteasome system.
Signaling Pathways
The anabolic and anti-catabolic effects of Hexarelin in skeletal muscle are mediated by complex signaling networks. The following diagram illustrates the key pathways involved.
Caption: Hexarelin signaling in skeletal muscle.
Application 1: Chemotherapy-Induced Cachexia
Chemotherapy is a common cause of cachexia in cancer patients. The cytotoxic agent cisplatin (B142131) is frequently used to induce a cachectic state in preclinical models, providing a relevant platform to evaluate anti-cachectic therapies.
Experimental Protocol: Cisplatin-Induced Cachexia in Rats
This protocol details the induction of cachexia using cisplatin and subsequent treatment with this compound.
1. Animal Model:
-
Species: Male Wistar rats
-
Age: Adult
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Materials:
-
This compound (reconstituted in sterile saline)
-
Cisplatin (dissolved in sterile saline)
-
Sterile saline (vehicle control)
-
Syringes and needles for injection
3. Experimental Workflow:
Caption: Workflow for cisplatin-induced cachexia study.
4. Detailed Procedure:
-
Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.
-
Baseline Measurements: Record baseline body weight and daily food intake for several days to establish a stable baseline.
-
Randomization: Randomly assign animals to the following groups:
-
Control (Vehicle + Saline)
-
Cisplatin + Vehicle
-
Cisplatin + Hexarelin
-
-
Cachexia Induction: Administer cisplatin at a dose of 1 mg/kg body weight via intraperitoneal (i.p.) injection once daily for three consecutive days (Day 1 to Day 3).[1]
-
Hexarelin Administration: Administer this compound subcutaneously (s.c.) twice daily (b.i.d.) for five consecutive days (Day 1 to Day 5). A typical dose used in rat studies is 80 µg/kg.
-
Monitoring: Monitor and record body weight and food intake daily throughout the experiment.
-
Tissue Collection: On Day 5, two hours after the final Hexarelin injection, euthanize the animals. Dissect and weigh key muscles such as the extensor digitorum longus (EDL), tibialis anterior (TA), and gastrocnemius. A portion of the muscle should be snap-frozen in liquid nitrogen for molecular analysis, and another portion can be prepared for histological examination.
Quantitative Data from Cisplatin-Induced Cachexia Studies
The following table summarizes the key quantitative outcomes from studies using Hexarelin in cisplatin-induced cachexia models.
| Parameter | Control | Cisplatin + Vehicle | Cisplatin + Hexarelin | Reference |
| Body Weight Change (%) | Gain | Significant Loss | Attenuated Loss | [1] |
| EDL Muscle Weight (mg) | Normal | Significantly Reduced | Partially Restored | [1] |
| TA Muscle to Body Weight Ratio | Normal | Significantly Reduced | Significantly Increased vs. Cisplatin | [6] |
| Atrogin-1 mRNA Expression (fold change) | 1.0 | ~2.5 | ~1.5 | [1] |
| MuRF-1 mRNA Expression (fold change) | 1.0 | ~3.0 | ~2.0 | [1] |
| Pgc-1α mRNA Expression (fold change) | 1.0 | ~0.5 | ~0.8 | [1] |
| Mitochondrial DNA Content (relative) | 1.0 | ~0.7 | ~1.0 | [6] |
| Citrate Synthase Activity (relative) | 1.0 | ~0.5 | ~0.8 |
Application 2: Sarcopenia of Aging
Research on the direct application of Hexarelin in well-established rodent models of sarcopenia is limited. However, a study in aged dogs has shown promising results, and the mechanisms of action observed in cachexia models are highly relevant to the pathophysiology of sarcopenia.[4]
Proposed Experimental Protocol: Sarcopenia in Aged Rodents
This proposed protocol is based on the established cachexia protocol and general methodologies in sarcopenia research.
1. Animal Model:
-
Species: Male C57BL/6 mice or Fischer 344 rats
-
Age: 22-24 months (considered aged)
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Materials:
-
This compound (reconstituted in sterile saline)
-
Sterile saline (vehicle control)
-
Equipment for functional assessment (e.g., grip strength meter, treadmill)
3. Experimental Workflow:
Caption: Proposed workflow for a sarcopenia study.
4. Detailed Procedure:
-
Acclimation and Baseline: After acclimation, perform baseline assessments of body weight, muscle function (e.g., grip strength, treadmill performance), and body composition (e.g., using DEXA or MRI).
-
Randomization: Assign aged animals to either a vehicle control group or a Hexarelin treatment group.
-
Hexarelin Administration: Administer this compound subcutaneously once or twice daily. A study in aged dogs used a dose of 500 µg/kg/day.[4] The duration of treatment should be sufficient to observe changes in muscle mass and function, typically ranging from 4 to 16 weeks.
-
Monitoring: Monitor body weight weekly and perform functional assessments at regular intervals (e.g., every 4 weeks).
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect muscle tissues for weighing and further analysis as described in the cachexia protocol.
Quantitative Data from Aged Animal Studies
The following table summarizes findings from a study investigating Hexarelin in aged dogs.
| Parameter | Young Untreated Control | Aged Untreated Control | Aged + Hexarelin | Reference |
| Muscle Fiber Atrophy | No significant change | Present | Improvement in some animals | [4] |
| Muscle Fiber Regeneration | No significant change | Limited | Evidence of regeneration in some animals | [4] |
| Connective Tissue in Muscle | Normal | Increased | Reduction in some animals | [4] |
Note: These findings were observed in a subset of the treated animals, and further research in rodent models is needed to establish statistically significant effects and optimal dosing.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for muscle wasting conditions. In preclinical models of chemotherapy-induced cachexia, Hexarelin has been shown to attenuate the loss of muscle mass and modulate key signaling pathways involved in muscle protein turnover and mitochondrial health. While direct evidence in sarcopenia models is still emerging, the underlying mechanisms of action strongly suggest its potential benefit in combating age-related muscle decline. The protocols and data presented here provide a solid foundation for researchers to further investigate the efficacy and mechanisms of Hexarelin in the context of both sarcopenia and cachexia, with the ultimate goal of translating these findings into effective clinical therapies.
References
- 1. Sixteen weeks of hexarelin therapy in aged dogs: effects on the somatotropic axis, muscle morphology, and bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revolutionhealth.org [revolutionhealth.org]
- 3. Mechanism of action of hexarelin and GHRP-6: analysis of the involvement of GHRH and somatostatin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Safety and Efficacy of Growth Hormone Secretagogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for the Combined Use of Hexarelin Acetate and GHRH in Experimental Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Hexarelin (B1671829) acetate (B1210297) in combination with Growth Hormone-Releasing Hormone (GHRH). The synergistic action of these two peptides offers a potent method for stimulating growth hormone (GH) secretion, providing a valuable tool for various research applications.
Introduction
Hexarelin is a synthetic hexapeptide that potently stimulates the release of growth hormone.[1] It is a member of the growth hormone secretagogue (GHS) family, which acts via the ghrelin/GHS receptor (GHS-R).[2][3] In contrast, GHRH stimulates GH release through its own distinct receptor, the GHRH receptor. The co-administration of Hexarelin and GHRH results in a synergistic and massive release of GH, significantly greater than the additive effects of either peptide alone.[4][5] This synergistic relationship is attributed to their different mechanisms of action at both the hypothalamic and pituitary levels.[5][6] An intact GHRH signaling system is crucial for the full GH-releasing effect of Hexarelin.[7]
These protocols and data summaries are intended to guide researchers in designing and executing experiments involving the combined administration of Hexarelin acetate and GHRH.
Data Presentation: Quantitative Summary of In Vivo Human Studies
The following tables summarize key quantitative data from clinical studies investigating the effects of Hexarelin and GHRH co-administration in healthy human subjects.
Table 1: Peak Growth Hormone (GH) Response to Intravenous Administration
| Treatment Group | Hexarelin Dose (µg/kg) | GHRH Dose (µg/kg) | Peak Serum GH (mU/L) | Citation(s) |
| Hexarelin (low dose) | 0.125 | - | 7.9 ± 4.1 | [8] |
| GHRH | - | 1.0 | 42.5 ± 7.8 | [8] |
| Hexarelin + GHRH | 0.125 | 1.0 | 115 ± 32.8 | [8][9][10] |
| Hexarelin | 1.0 | - | > Peak with GHRH | [4] |
| GHRH | - | 1.0 | < Peak with Hexarelin | [4] |
| Hexarelin + GHRH | 1.0 | 1.0 | Greatest Peak Secretion | [4] |
Data are presented as mean ± SEM.
Table 2: Effects on Other Hormones with Low-Dose Combination
| Hormone | Treatment | Maximum Percent Change from Baseline | Citation(s) |
| Prolactin (PRL) | Hexarelin (0.125 µg/kg) + GHRH (1.0 µg/kg) | 84.9 ± 27.5% | [8][9] |
| Cortisol | Hexarelin (0.125 µg/kg) + GHRH (1.0 µg/kg) | No significant rise | [8][9] |
Data are presented as mean ± SEM.
Table 3: Dose-Response Characteristics of Intravenous Hexarelin
| Parameter | Value | Citation(s) |
| GH ED₅₀ | 0.48 ± 0.02 µg/kg | |
| GH Plateau Dose | 1.0 µg/kg | |
| PRL ED₅₀ | 0.39 ± 0.02 µg/kg | |
| Cortisol Response Threshold | 0.5 µg/kg | [9] |
ED₅₀: Half-maximal effective dose.
Signaling Pathways
The synergistic effect of Hexarelin and GHRH on GH release is a result of their distinct signaling pathways converging to amplify the physiological response in pituitary somatotrophs.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Multifaceted Research Potential of Hexarelin Peptide | Iredell Free News [iredellfreenews.com]
- 3. pinnaclepeptides.com [pinnaclepeptides.com]
- 4. The effect of repeated administration of hexarelin, a growth hormone releasing peptide, and growth hormone releasing hormone on growth hormone responsivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hexarelin, a novel GHRP-6 analog, stimulates growth hormone (GH) release in a GH-secreting rat cell line (GH1) insensitive to GH-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective lack of growth hormone (GH) response to the GH-releasing peptide hexarelin in patients with GH-releasing hormone receptor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Hexarelin-induced growth hormone, cortisol, and prolactin release: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Hexarelin acetate solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexarelin acetate (B1210297). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting Hexarelin acetate?
It is recommended to reconstitute lyophilized this compound in 18MΩ-cm H₂O (ultrapure water) to a concentration of not less than 100 µg/ml.[1][2][3] Other aqueous solutions can then be used for further dilution.[1][2][3] For in-vivo applications, bacteriostatic water is commonly used for reconstitution.[4][5] The acetate salt form of Hexarelin enhances its solubility and stability.[6]
Q2: What are the optimal storage conditions for this compound?
The stability of this compound depends on whether it is in lyophilized or reconstituted form.
-
Lyophilized Powder: Although stable at room temperature for up to 3 weeks, lyophilized this compound should be stored desiccated below -18°C for long-term stability.[1][2][7]
-
Reconstituted Solution: Upon reconstitution, the solution should be stored at 4°C for short-term use (between 2-7 days).[1][2][7] For long-term storage, it is recommended to aliquot the solution and store it below -18°C.[1][2][7] To prevent degradation, it is crucial to avoid repeated freeze-thaw cycles.[1][2][7] For extended storage of the reconstituted peptide, the addition of a carrier protein, such as 0.1% human serum albumin (HSA) or bovine serum albumin (BSA), is recommended.[1][2][7]
Q3: How does this compound exert its biological effects?
Hexarelin is a synthetic growth hormone secretagogue that mimics the action of ghrelin.[8][9] It stimulates the release of growth hormone (GH) from the pituitary gland by binding to the growth hormone secretagogue receptor (GHSR).[8][10] Research suggests a dual mechanism of action: direct stimulation of the pituitary gland and inhibition of somatostatin, a hormone that suppresses GH secretion.[8] Beyond its effects on GH, Hexarelin is also being investigated for its potential impacts on the cardiovascular and metabolic systems.[8][10]
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed After Reconstitution
Q: I've reconstituted my this compound, but the solution appears cloudy or has visible precipitates. What could be the cause and how can I resolve this?
Possible Causes:
-
Improper Solvent: Use of a solvent other than high-purity water or an appropriate buffer can lead to solubility issues.
-
Incorrect Concentration: Attempting to dissolve the peptide at a concentration higher than its solubility limit.
-
Low Temperature of Solvent: Using a very cold solvent might decrease the dissolution rate.
-
Inadequate Mixing: Not allowing sufficient time or gentle agitation for the peptide to fully dissolve.
Troubleshooting Steps:
-
Verify Solvent: Ensure you are using the recommended solvent, such as sterile, ultrapure water or bacteriostatic water.
-
Check Concentration: Confirm that the reconstituted concentration is not significantly higher than the recommended 100 µg/ml.
-
Gentle Warming: If the solvent was cold, you can gently warm the vial to room temperature. Do not heat , as this can degrade the peptide.
-
Proper Mixing: Gently swirl or roll the vial to mix. Avoid vigorous shaking or vortexing, as this can cause aggregation and degradation of the peptide. If an air bubble is preventing the pellet from dissolving, a pulse centrifugation at a low speed (e.g., 280 x g) may help, followed by gentle vortexing.[11]
-
Sonication: As a last resort, brief sonication in a water bath may help to dissolve any remaining particles.
Issue 2: Loss of Biological Activity
Q: My this compound solution does not seem to be active in my experiments. What are the potential reasons for this?
Possible Causes:
-
Improper Storage: Exposure of the lyophilized powder or reconstituted solution to room temperature for extended periods or repeated freeze-thaw cycles can lead to degradation.[1][2][7]
-
Age of Reconstituted Solution: Storing the reconstituted peptide for longer than the recommended duration (2-7 days at 4°C) can result in a loss of activity.[1][2][7]
-
pH of the Final Solution: The stability of peptides is often pH-dependent. Most peptides are stable in a pH range of 4-8.[12] Extreme pH values in your experimental buffer could degrade Hexarelin.
-
Proteolytic Degradation: Although Hexarelin is more resistant to proteolytic degradation than other GHRPs like GHRP-6, contamination of the solution with proteases could still be a concern.[1][7]
Preventative Measures and Solutions:
-
Adhere to Storage Guidelines: Strictly follow the recommended storage conditions for both lyophilized and reconstituted this compound.
-
Aliquot Solutions: For long-term storage, aliquot the reconstituted solution into single-use volumes to avoid multiple freeze-thaw cycles.
-
Use Freshly Prepared Solutions: Whenever possible, use freshly reconstituted this compound for your experiments.
-
Buffer Considerations: Ensure the pH of your experimental buffers is within a range that is optimal for peptide stability.
-
Aseptic Technique: Use sterile techniques during reconstitution and handling to minimize the risk of microbial and protease contamination.
Data and Protocols
Summary of Solubility and Stability Data
| Parameter | Lyophilized this compound | Reconstituted this compound |
| Recommended Solvent | - | 18MΩ-cm H₂O (ultrapure water) or Bacteriostatic Water[1][4] |
| Recommended Concentration | - | Not less than 100 µg/ml[1][2][3] |
| Short-term Storage | Stable at room temperature for 3 weeks[1][2][7] | 2-7 days at 4°C[1][2][7] |
| Long-term Storage | Desiccated below -18°C[1][2][7] | Below -18°C (avoid freeze-thaw cycles)[1][2][7] |
| Additives for Stability | - | 0.1% HSA or BSA for long-term storage[1][2][7] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to come to room temperature to prevent condensation.
-
Solvent Addition: Using a sterile syringe, slowly add the desired volume of the recommended solvent (e.g., bacteriostatic water) to the vial, aiming the stream against the side of the vial.
-
Dissolution: Gently swirl the vial until the powder is completely dissolved. Do not shake or vortex vigorously.
-
Inspection: Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: If not for immediate use, store the reconstituted solution according to the recommended conditions.
Protocol 2: Accelerated Stability Study for Reconstituted this compound
This protocol provides a general framework for assessing the stability of a this compound solution under accelerated conditions.
-
Sample Preparation: Reconstitute a known amount of this compound in the desired buffer or solvent to a precise concentration.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution using a suitable analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to determine the initial purity and concentration.
-
Incubation: Aliquot the remaining solution into several vials and incubate them at various elevated temperatures (e.g., 25°C, 40°C, and 50°C).[13]
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 21 days), remove a vial from each temperature and analyze the contents by RP-HPLC.[13]
-
Data Analysis: Quantify the amount of intact this compound remaining at each time point and temperature. The degradation rate can be determined, and this data can be used in models like the Arrhenius equation to predict the shelf-life at the recommended storage temperature.[14]
Signaling Pathway
References
- 1. prospecbio.com [prospecbio.com]
- 2. angioproteomie.com [angioproteomie.com]
- 3. abeomics.com [abeomics.com]
- 4. wittmerrejuvenationclinic.com [wittmerrejuvenationclinic.com]
- 5. southfloridareporter.com [southfloridareporter.com]
- 6. CAS 208251-52-9: this compound | CymitQuimica [cymitquimica.com]
- 7. raybiotech.com [raybiotech.com]
- 8. Exploring the Multifaceted Research Potential of Hexarelin Peptide | Iredell Free News [iredellfreenews.com]
- 9. swolverine.com [swolverine.com]
- 10. parkmagazineny.com [parkmagazineny.com]
- 11. knowledge.illumina.com [knowledge.illumina.com]
- 12. Factors affecting stability of drugs | PPTX [slideshare.net]
- 13. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Understanding and Mitigating Hexarelin Acetate Receptor Desensitization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Hexarelin (B1671829) acetate (B1210297) and its interaction with the Growth Hormone Secretagogue Receptor (GHSR-1a).
Frequently Asked Questions (FAQs)
Q1: What is Hexarelin acetate and what is its primary mechanism of action?
This compound is a synthetic peptide that potently stimulates the release of growth hormone (GH). It acts as an agonist for the Growth Hormone Secretagogue Receptor type 1a (GHSR-1a), a G protein-coupled receptor (GPCR). The binding of Hexarelin to GHSR-1a, primarily located in the pituitary gland and hypothalamus, initiates intracellular signaling cascades that lead to GH secretion.
Q2: What is receptor desensitization in the context of this compound?
Receptor desensitization is a process where a receptor's response to a continuous or repeated stimulus diminishes over time. For Hexarelin, prolonged exposure to the GHSR-1a can lead to a reduced GH release response. This is a common regulatory mechanism for GPCRs to prevent overstimulation.[1]
Q3: What are the molecular mechanisms behind GHSR-1a desensitization?
The primary mechanisms of GHSR-1a desensitization involve:
-
Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the GHSR-1a.
-
β-Arrestin Recruitment: This phosphorylation creates a high-affinity binding site for β-arrestin proteins. The binding of β-arrestin sterically hinders the receptor's ability to couple with G proteins, thereby attenuating the downstream signaling that leads to GH release.
-
Receptor Internalization: β-arrestin also acts as an adaptor protein, targeting the phosphorylated receptor for endocytosis via clathrin-coated pits. This removes the receptor from the cell surface, making it unavailable for further stimulation.[2]
Q4: How quickly does desensitization to Hexarelin occur?
In vitro studies have shown that desensitization of the GHSR-1a can be rapid. For instance, a marked desensitization of the intracellular calcium response to Hexarelin (10⁻⁷ M) can be observed within 2-5 minutes of the initial stimulation in cells expressing the receptor.[1] In human studies, a partial attenuation of the GH response to Hexarelin has been observed after just one week of treatment, with a more significant decrease by week 16.[3][4]
Q5: Is Hexarelin-induced receptor desensitization reversible?
Yes, the desensitization is typically reversible. Studies in humans have shown that after a 16-week period of Hexarelin administration and subsequent desensitization, a 4-week washout period was sufficient to restore the GH response to baseline levels.[3] In vitro studies also indicate that after agonist removal, the receptors can be recycled back to the plasma membrane, although the recycling of GHSR-1a can be slow, taking up to 360 minutes to return to control levels.[5]
Troubleshooting Guides
Issue: Low or no signal in intracellular calcium mobilization assay after Hexarelin application.
| Potential Cause | Troubleshooting Step |
| Cell health and density | Ensure cells are healthy, within a low passage number, and plated at an optimal density. Create a cell titration curve to determine the ideal number of cells per well for a robust signal. |
| Low receptor expression | Verify GHSR-1a expression using a different method, such as a radioligand binding assay or western blot. If expression is low, consider using a cell line with higher endogenous expression or optimizing transfection/transduction conditions. |
| Inactive Hexarelin | Prepare fresh this compound solution. Verify the peptide's activity with a positive control cell line or a different functional assay. |
| Improper dye loading | Optimize the concentration of the calcium-sensitive dye (e.g., Fura-2 AM) and the loading time and temperature. Ensure complete de-esterification of the dye within the cells before starting the measurement. |
| Phototoxicity or photobleaching | Reduce the intensity and duration of the excitation light. Use an anti-fade reagent if compatible with the assay. |
Issue: High background signal in β-arrestin recruitment assay.
| Potential Cause | Troubleshooting Step |
| Constitutive receptor activity | GHSR-1a is known to have high constitutive activity.[6] If possible, use an inverse agonist to lower the basal signal before adding Hexarelin. |
| High receptor expression levels | Overexpression of the receptor can lead to ligand-independent signaling. Optimize the amount of plasmid DNA used for transfection to achieve a good assay window without excessive constitutive activity. |
| Non-specific binding of detection reagents | Increase the number of wash steps after antibody incubations. Include a negative control with cells that do not express the receptor to determine the level of non-specific signal. |
| Contamination of reagents or cells | Use fresh, sterile reagents and ensure cell cultures are not contaminated. |
Quantitative Data Summary
Table 1: Time-Course of Hexarelin-Induced GHSR-1a Desensitization (Intracellular Calcium Response)
| Time after initial stimulation (minutes) | Hexarelin Concentration | % Desensitization of Calcium Response |
| 2-5 | 10⁻⁷ M | Marked Desensitization[1] |
Table 2: Effect of Long-Term Hexarelin Administration on Growth Hormone (GH) Response in Humans
| Treatment Duration | Dosing Regimen | Change in GH Response (Area Under the Curve) |
| Week 1 | Twice-daily subcutaneous injections | Initial decrease from baseline[3] |
| Week 4 | Twice-daily subcutaneous injections | Significant decrease from baseline (p < 0.05)[3] |
| Week 16 | Twice-daily subcutaneous injections | Further significant decrease from baseline (p < 0.01)[3] |
| 4 weeks post-treatment | N/A | Return to baseline levels[3] |
Table 3: Dose-Response of Hexarelin on Peak Growth Hormone (GH) Concentration in Humans
| Hexarelin Dose (µg/kg, IV) | Mean Peak GH Concentration (ng/mL) |
| 0 (Placebo) | 3.9 |
| 0.5 | 26.9 |
| 1.0 | 52.3 |
| 2.0 | 55.0 |
| Data from a dose-response study showing the potent effect of single intravenous doses of Hexarelin.[7][8] |
Experimental Protocols & Visualizations
GHSR-1a Signaling and Desensitization Pathway
Caption: GHSR-1a signaling and desensitization pathway.
Experimental Workflow: Intracellular Calcium Mobilization Assay
Caption: Workflow for intracellular calcium mobilization assay.
Experimental Workflow: β-Arrestin Recruitment Assay (PathHunter™)
Caption: Workflow for β-arrestin recruitment assay.
Detailed Methodologies
Radioligand Binding Assay
This protocol is for a competitive binding assay to determine the affinity of Hexarelin for the GHSR-1a.
-
Membrane Preparation:
-
Culture cells stably expressing human GHSR-1a (e.g., HEK293 or CHO cells).
-
Homogenize cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup (96-well plate):
-
Total Binding: Add assay buffer, radioligand (e.g., [¹²⁵I-His⁹]-Ghrelin at a concentration near its Kd), and membrane preparation.[9]
-
Non-specific Binding: Add a high concentration of unlabeled ligand (e.g., 1 µM unlabeled ghrelin or Hexarelin), radioligand, and membrane preparation.
-
Competitive Binding: Add serial dilutions of Hexarelin, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in 0.3% polyethyleneimine) using a cell harvester to separate bound from free radioligand.
-
Detection: Wash the filters with ice-cold wash buffer. Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Hexarelin concentration.
-
Determine the IC50 value (the concentration of Hexarelin that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay (Fura-2 AM)
This protocol measures the increase in intracellular calcium upon GHSR-1a activation by Hexarelin.
-
Cell Preparation:
-
Plate GHSR-1a expressing cells onto black-walled, clear-bottom 96-well plates and grow to near confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (e.g., 1-5 µM) in a suitable buffer (e.g., HBSS) with a non-ionic surfactant like Pluronic F-127 (e.g., 0.02%) to aid dye solubility.[11]
-
Remove the culture medium, wash the cells, and add the Fura-2 AM loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.[11]
-
-
Washing and De-esterification:
-
Remove the loading buffer and wash the cells multiple times with buffer to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[12]
-
-
Measurement:
-
Use a fluorescence plate reader or microscope capable of ratiometric measurements.
-
Measure baseline fluorescence by alternating excitation at 340 nm and 380 nm, and measuring emission at ~510 nm.
-
Add varying concentrations of Hexarelin to the wells.
-
Immediately begin recording the fluorescence ratio (340/380) over time to capture the transient calcium increase.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Plot the change in the 340/380 ratio against time to visualize the calcium transient.
-
Determine the peak response for each Hexarelin concentration and plot a dose-response curve to calculate the EC50.
-
β-Arrestin Recruitment Assay (PathHunter™)
This protocol quantifies the recruitment of β-arrestin to the activated GHSR-1a.
-
Cell Plating:
-
Use a PathHunter™ cell line engineered to co-express the GHSR-1a fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Plate the cells in a 384-well microplate at a density of approximately 5,000 cells per well and incubate overnight.[13]
-
-
Compound Addition:
-
Prepare serial dilutions of Hexarelin in the provided cell plating reagent.
-
Add the diluted Hexarelin to the appropriate wells.
-
-
Incubation: Incubate the plate for 90 minutes at 37°C to allow for agonist-induced β-arrestin recruitment.[13][14]
-
Detection:
-
Prepare the PathHunter™ detection reagent mixture according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate for 60 minutes at room temperature, protected from light.[13]
-
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis:
-
Normalize the data to a vehicle control.
-
Plot the luminescence signal as a function of Hexarelin concentration and fit with a non-linear regression model to determine the EC50 for β-arrestin recruitment.
-
Mitigation Strategies for Desensitization
Q6: How can Hexarelin-induced receptor desensitization be mitigated in experimental settings?
To minimize the impact of desensitization and maintain a consistent response to Hexarelin in your experiments, consider the following strategies:
-
Pulsatile or Intermittent Administration: Instead of continuous exposure, apply Hexarelin in pulses followed by washout periods. This mimics the natural pulsatile release of hormones and allows time for receptor resensitization. Short-term, intermittent treatment in humans has been shown to not desensitize the GH response.[15]
-
Dose Optimization: Use the lowest effective concentration of Hexarelin that elicits the desired response. Higher doses are more likely to induce rapid and profound desensitization.
-
Cycling Regimens: For longer-term studies, implement "on" and "off" cycles. For example, a cycle of 4-6 weeks of Hexarelin administration followed by a 2-4 week washout period can help maintain receptor sensitivity.
-
Use of Allosteric Modulators: While not yet standard for GHSR-1a, the use of positive or negative allosteric modulators could, in theory, fine-tune receptor signaling and potentially reduce desensitization.
-
Co-administration with other compounds: The interaction of GHSR-1a with other receptors, such as the GHRH receptor, can influence signaling.[2] Investigating the effects of co-administering other relevant ligands may reveal ways to modulate desensitization.
References
- 1. Rapid desensitisation of the GH secretagogue (ghrelin) receptor to hexarelin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does desensitization to hexarelin occur? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desensitization from long-term intranasal treatment with hexarelin does not interfere with the biological effects of this growth hormone-releasing peptide in short children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desensitization and endocytosis mechanisms of ghrelin-activated growth hormone secretagogue receptor 1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | GHS-R1a constitutive activity and its physiological relevance [frontiersin.org]
- 7. Growth hormone-releasing activity of hexarelin in humans. A dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [125I-His9]-Ghrelin, a novel radioligand for localizing GHS orphan receptors in human and rat tissue; up-regulation of receptors with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. cosmobio.co.jp [cosmobio.co.jp]
- 14. cosmobio.co.jp [cosmobio.co.jp]
- 15. Short-term administration of intranasal or oral Hexarelin, a synthetic hexapeptide, does not desensitize the growth hormone responsiveness in human aging - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Hexarelin acetate dosage to minimize cortisol elevation
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Hexarelin (B1671829) acetate (B1210297) dosage to achieve maximal growth hormone (GH) release while minimizing the elevation of cortisol.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which Hexarelin stimulates cortisol release?
A1: Hexarelin, a synthetic growth hormone-releasing peptide (GHRP), primarily stimulates GH secretion by acting on specific receptors in the hypothalamus and pituitary gland.[1] However, it is not entirely specific to the somatotrophs (GH-producing cells).[2] Hexarelin also induces the release of adrenocorticotropic hormone (ACTH) and prolactin.[1][3] The rise in cortisol levels following Hexarelin administration is a direct consequence of this ACTH stimulation from the pituitary gland.[2][4] Evidence suggests that this ACTH-releasing activity is at least partially independent of corticotropin-releasing hormone (CRH) mediated mechanisms.[3]
Q2: Is the cortisol response to Hexarelin dose-dependent?
A2: Yes, the elevation in serum cortisol is dose-dependent.[2] However, unlike the more linear dose-response curve for GH, the cortisol response exhibits a threshold effect. Studies have shown a significant step-increase in cortisol levels at higher doses. For instance, one study noted a step increase to approximately 40% above baseline at a Hexarelin dose of 0.5 µg/kg.[2][5]
Q3: What is the optimal dose of Hexarelin to maximize GH release while minimizing cortisol elevation?
A3: Research indicates that a low dose of Hexarelin can effectively stimulate GH release with minimal impact on cortisol levels.[2] A dose of 0.2 µg/kg has been identified as providing adequate GH release with a minimal effect on serum cortisol and prolactin.[2] For maximal GH release, the dose-response curve for GH begins to plateau around 1.0 to 2.0 µg/kg.[2][6] However, at these higher doses, a more significant cortisol release can be expected.
Q4: Can the cortisol-stimulating effect of Hexarelin be mitigated?
A4: Yes. One effective strategy is the co-administration of a low dose of Hexarelin with Growth Hormone-Releasing Hormone (GHRH). This combination has a synergistic effect on GH release, resulting in a massive GH surge with no significant rise in serum cortisol.[2][5] For example, the combination of 1.0 µg/kg of GHRH with a low dose of 0.125 µg/kg of Hexarelin has been shown to be effective.[2][5]
Q5: How does the cortisol response to Hexarelin change with chronic administration?
A5: Studies on chronic administration of Hexarelin have shown a potential for desensitization of the cortisol response. One study involving twice-daily subcutaneous injections of 1.5 µg/kg Hexarelin for 16 weeks found that the area under the cortisol curve significantly decreased at week 16 compared to baseline.[7] This suggests that with prolonged use, the cortisol-stimulating effect of Hexarelin may diminish.
Troubleshooting Guide
Issue: Unexpectedly high cortisol levels in experimental subjects.
| Possible Cause | Troubleshooting Step |
| Hexarelin dosage is too high. | Review the experimental protocol and consider reducing the Hexarelin dose. Doses above 0.5 µg/kg are associated with a more pronounced cortisol increase.[2][5] |
| Individual subject variability. | Biological variability can lead to different hormonal responses. Analyze data for outliers and ensure a sufficient sample size to account for this. |
| Assay sensitivity and specificity. | Verify the accuracy and reliability of the cortisol assay being used. Ensure there is no cross-reactivity with other substances. |
| Stress during the experiment. | Ensure subjects are in a resting, non-stressed state before and during the experiment, as stress can independently raise cortisol levels. |
Issue: Suboptimal GH release with low-dose Hexarelin.
| Possible Cause | Troubleshooting Step |
| Dose is insufficient for the desired effect. | While aiming to minimize cortisol, the GH response may be too low. Consider a slight, incremental increase in the Hexarelin dose while closely monitoring cortisol. |
| Desensitization to Hexarelin. | If administering Hexarelin chronically, the GH response may diminish over time. Consider a washout period or alternative GH secretagogues. |
| Combined administration with GHRH is not being utilized. | To significantly boost GH release from a low Hexarelin dose, co-administer with GHRH (e.g., 1.0 µg/kg).[2][5] |
Data Summary
Table 1: Dose-Response of Intravenous Hexarelin on Peak GH and Cortisol Levels
| Hexarelin Dose (µg/kg) | Mean Peak GH (mU/L) | Mean Peak Cortisol (% change from baseline) |
| 0.125 | 7.9 | ~7.6% |
| 0.25 | ~20 (estimated) | <40% |
| 0.5 | Not specified | ~40% |
| 1.0 | ~140 | >40% |
| 2.0 | ~55 | Not specified |
Data compiled from multiple sources.[2][5][6]
Table 2: Hormonal Response to Co-administration of GHRH and Low-Dose Hexarelin
| Treatment | Mean Peak GH (mU/L) | Mean Peak Cortisol (% change from baseline) |
| GHRH (1.0 µg/kg) alone | 42.5 | No rise |
| Hexarelin (0.125 µg/kg) alone | 7.9 | ~7.6% |
| GHRH (1.0 µg/kg) + Hexarelin (0.125 µg/kg) | 115 | No rise |
Experimental Protocols
Protocol 1: Dose-Response Study of Intravenous Hexarelin
-
Subject Preparation: Healthy adult male subjects should be studied after an overnight fast. An intravenous cannula should be inserted into a forearm vein for blood sampling at least 30 minutes before the first sample is taken.
-
Baseline Sampling: Collect baseline blood samples at -30, -15, and 0 minutes before Hexarelin administration.
-
Hexarelin Administration: Administer a single intravenous bolus of Hexarelin acetate at the desired dose (e.g., 0.125, 0.25, 0.5, 1.0 µg/kg).
-
Post-Administration Sampling: Collect blood samples at 15, 30, 45, 60, 90, and 120 minutes after administration.
-
Hormone Analysis: Serum should be separated and stored at -20°C until assayed for GH and cortisol using validated methods such as immunoradiometric assay (IRMA) or enzyme-linked immunosorbent assay (ELISA).
Protocol 2: Synergistic GH Release with GHRH and Low-Dose Hexarelin
-
Subject Preparation: Follow the same subject preparation as in Protocol 1.
-
Baseline Sampling: Collect baseline blood samples as described in Protocol 1.
-
Co-Administration: Administer a single intravenous bolus of GHRH (1.0 µg/kg) immediately followed by a single intravenous bolus of low-dose this compound (0.125 µg/kg).
-
Post-Administration Sampling: Follow the same post-administration blood sampling schedule as in Protocol 1.
-
Hormone Analysis: Analyze serum for GH and cortisol as described in Protocol 1.
Visualizations
Caption: Signaling pathway of Hexarelin leading to GH and Cortisol release.
Caption: Workflow for a Hexarelin dose-response experiment.
Caption: Relationship between Hexarelin dosage and hormonal response.
References
- 1. What is Hexarelin Peptide? - Creative Peptides [creative-peptides.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Adrenocorticotropin- and cortisol-releasing effect of hexarelin, a synthetic growth hormone-releasing peptide, in normal subjects and patients with Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GHRP-6 is able to stimulate cortisol and ACTH release in patients with Cushing's disease: comparison with DDAVP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hexarelin-induced growth hormone, cortisol, and prolactin release: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of chronic hexarelin administration on the pituitary-adrenal axis and prolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing off-target effects of Hexarelin acetate in animal studies
This guide provides researchers, scientists, and drug development professionals with essential information for managing the off-target effects of Hexarelin (B1671829) acetate (B1210297) in animal studies. It includes troubleshooting advice in a question-and-answer format, detailed experimental protocols, and summaries of quantitative data.
Frequently Asked Questions (FAQs) & Troubleshooting
Endocrine System Off-Targets
Question 1: I've observed elevated plasma cortisol and prolactin in my Hexarelin-treated animals. Is this expected and how can I manage it?
Answer: Yes, this is a known off-target effect. Hexarelin can stimulate the release of prolactin (PRL) and adrenocorticotropic hormone (ACTH), which in turn stimulates cortisol release from the adrenal cortex.[1][2][3] This effect is dose-dependent.[4]
Troubleshooting & Mitigation Strategies:
-
Dose Optimization: The most effective strategy is to determine the lowest effective dose of Hexarelin for growth hormone (GH) release that minimizes cortisol and prolactin spikes. A dose-response study is recommended. For instance, one study found that a Hexarelin dose of 0.5 µg/kg was sufficient to cause a significant 40% increase in cortisol.[4]
-
Co-administration with GHRH: Co-administering a low dose of Hexarelin (e.g., 0.125 µg/kg) with Growth Hormone-Releasing Hormone (GHRH) can produce a synergistic and massive GH release with minimal impact on cortisol and a moderate rise in prolactin.[4] This allows for a reduction in the required Hexarelin dose, thereby minimizing off-target hormonal stimulation.
-
Monitor for Desensitization: Interestingly, in studies involving chronic administration, the acute cortisol response to Hexarelin may decrease over time.[5] However, this should not be relied upon as a management strategy without careful monitoring of the HPA axis.
Cardiovascular System Off-Targets
Question 2: My study involves long-term Hexarelin administration. What are the potential cardiovascular off-target effects I should monitor?
Answer: While often studied for its cardioprotective effects, Hexarelin's cardiovascular actions are complex and warrant careful monitoring.[6][7] It interacts with both the GHSR-1a and the CD36 receptor in cardiovascular tissues, which can lead to various effects.[6][7][8][9]
Key Monitoring Points:
-
Cardiac Hypertrophy and Fibrosis: Chronic administration in some models, such as spontaneously hypertensive rats, has been shown to attenuate cardiac fibrosis.[10] However, any agent that promotes growth factor release could theoretically contribute to pathological remodeling under different conditions. Regular monitoring is crucial.
-
Inotropic Effects: Acutely, Hexarelin can have a positive inotropic effect, increasing the left ventricle ejection fraction (LVEF) and cardiac output.[6] While beneficial in some contexts, this could be detrimental in animals with pre-existing cardiac conditions.
-
Blood Pressure: The effects on blood pressure can be variable. While one study in spontaneously hypertensive rats showed a reduction in high blood pressure with chronic treatment[10], others note an increase in mean arterial pressure after acute administration.[6]
Troubleshooting & Mitigation Strategies:
-
Baseline Cardiovascular Assessment: Perform baseline echocardiography and blood pressure measurements before initiating the study to identify any pre-existing conditions.
-
Regular Monitoring: Implement a schedule for regular cardiovascular monitoring throughout the study. This should include echocardiography to assess LVEF and screen for hypertrophy, and regular blood pressure checks.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological analysis of heart tissue to assess for fibrosis and other morphological changes.
Receptor and Systemic Off-Targets
Question 3: The growth hormone response to Hexarelin seems to diminish over the course of my multi-week study. What is happening?
Answer: This phenomenon is likely due to receptor desensitization. Repeated administration of a potent secretagogue like Hexarelin can lead to a downregulation or desensitization of its target receptors (GHSR-1a) in the pituitary.
Troubleshooting & Mitigation Strategies:
-
Pulsatile Dosing: Mimicking the natural pulsatile release of GH is key. Instead of continuous or frequent administration, implement a dosing schedule with "off" periods. Studies in dogs have shown that wash-out intervals can restore the GH responsiveness to Hexarelin.[11][12]
-
Avoid High Doses: High, sustained doses are more likely to cause rapid desensitization. Stick to the lowest effective dose determined in your pilot studies.
-
Combination Therapy: As mentioned, using a low dose of Hexarelin in combination with GHRH can maintain a robust GH response while potentially reducing the likelihood of GHSR-1a desensitization.[13][14][15]
Quantitative Data Summary
The following tables summarize quantitative data on the off-target effects of Hexarelin from various studies.
Table 1: Dose-Dependent Effects of a Single IV Hexarelin Dose on Hormones
| Hexarelin Dose (µg/kg) | Peak GH Response (mU/L) | Max % Rise in Prolactin (from baseline) | Max % Rise in Cortisol (from baseline) |
| 0.125 | - | ~85% (with GHRH) | No significant rise (with GHRH) |
| 0.5 | - | - | ~40% |
| 1.0 | Plateau at ~140 | Plateau at ~180% | >40% |
Data synthesized from a study in healthy adult males.[4]
Table 2: Cardiovascular Effects of Hexarelin in Animal Models
| Animal Model | Hexarelin Dose & Duration | Key Cardiovascular Finding | Reference |
| Spontaneously Hypertensive Rats | Chronic administration | Significant reduction in cardiac fibrosis and blood pressure. | [10] |
| GH-Deficient Rats | 80 µg/kg, s.c. twice daily for 15 days | Reversed all signs of cardiac and endothelial dysfunction. | [16] |
| Hypophysectomized Rats | 80 µg/kg s.c. for 7 days | Prevented exacerbation of ischemia-reperfusion damage. | [17] |
Visualized Pathways and Workflows
Signaling Pathways of Hexarelin
The following diagram illustrates the primary signaling pathways of Hexarelin, leading to both the intended GH release and potential off-target cardiovascular effects.
Caption: Hexarelin binds to GHSR-1a and CD36, inducing desired and off-target effects.
Experimental Workflow: Troubleshooting Off-Target Effects
This workflow provides a logical sequence for identifying and managing unexpected effects during an animal study.
Caption: A systematic workflow for troubleshooting unexpected effects in Hexarelin studies.
Detailed Experimental Protocols
Protocol 1: Monitoring Plasma Cortisol in Rodents
This protocol outlines the steps for collecting and analyzing blood samples to measure cortisol levels, a key indicator of HPA axis activation.
1. Objective: To quantify plasma cortisol concentrations in response to Hexarelin administration.
2. Materials:
-
Microcentrifuge tubes with EDTA
-
Anesthesia (e.g., Isoflurane)
-
Blood collection supplies (e.g., tail vein lancet, capillary tubes)
-
Centrifuge
-
-80°C Freezer
-
Commercially available Cortisol ELISA kit (species-specific)[18]
3. Procedure:
-
Acclimatization: Acclimate animals to handling and the experimental environment to minimize stress-induced cortisol release.[19]
-
Timing: Collect blood samples at the same time each day to account for circadian rhythm fluctuations in cortisol.[20] A baseline sample should be taken before the first Hexarelin dose.
-
Blood Collection:
-
Anesthetize the animal (e.g., with isoflurane).
-
Collect 50-100 µL of blood via tail vein or saphenous vein into an EDTA-coated microcentrifuge tube.
-
Immediately place the sample on ice.
-
-
Plasma Separation:
-
Centrifuge the blood sample at 2,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and transfer it to a new, labeled tube.
-
Store plasma at -80°C until analysis.
-
-
Analysis:
4. Data Interpretation: Compare cortisol levels between treatment groups and the control group. A significant increase in the Hexarelin group confirms an off-target HPA axis stimulation.
Protocol 2: Histological Assessment of Cardiac Fibrosis in Rodents
This protocol provides a method for evaluating the extent of collagen deposition in heart tissue, a marker for cardiac fibrosis.
1. Objective: To qualitatively and quantitatively assess cardiac fibrosis in animals from long-term Hexarelin studies.
2. Materials:
-
4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin (NBF)
-
Phosphate Buffered Saline (PBS)
-
Ethanol (B145695) series (70%, 95%, 100%)
-
Xylene
-
Microtome
-
Microscope slides
-
Masson's Trichrome or Picrosirius Red stain kits
-
Microscope with imaging software
3. Procedure:
-
Tissue Collection & Fixation:
-
At the study endpoint, euthanize the animal according to approved institutional guidelines.
-
Perfuse the animal with ice-cold PBS to clear blood from the tissues.
-
Excise the heart, wash briefly in PBS, and fix in 4% PFA or 10% NBF for 24-48 hours at 4°C.
-
-
Tissue Processing and Embedding:
-
Dehydrate the fixed tissue by passing it through a graded series of ethanol solutions.
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning:
-
Cut 5 µm thick sections of the heart tissue using a microtome.
-
Mount the sections onto microscope slides.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the slides using a Masson's Trichrome or Picrosirius Red staining kit according to the manufacturer's protocol. In these stains, collagen will typically appear blue (Trichrome) or red (Picrosirius Red), while muscle tissue appears red or yellow, respectively.
-
-
Imaging and Analysis:
-
Image the stained sections using a brightfield microscope.
-
Quantify the fibrotic area using image analysis software (e.g., ImageJ). This is typically done by setting a color threshold to select the stained collagen and calculating the percentage of the total tissue area it occupies.
-
4. Data Interpretation: An increase in the percentage of the fibrotic area in the Hexarelin-treated group compared to the control group would indicate a pro-fibrotic off-target effect.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Effects of GHRP-2 and hexarelin, two synthetic GH-releasing peptides, on GH, prolactin, ACTH and cortisol levels in man. Comparison with the effects of GHRH, TRH and hCRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hexarelin-induced growth hormone, cortisol, and prolactin release: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of chronic hexarelin administration on the pituitary-adrenal axis and prolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cardiovascular action of hexarelin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. corepeptides.com [corepeptides.com]
- 8. academic.oup.com [academic.oup.com]
- 9. A growth hormone-releasing peptide that binds scavenger receptor CD36 and ghrelin receptor up-regulates sterol transporters and cholesterol efflux in macrophages through a peroxisome proliferator-activated receptor gamma-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic administration of hexarelin attenuates cardiac fibrosis in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sixteen weeks of hexarelin therapy in aged dogs: effects on the somatotropic axis, muscle morphology, and bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The effect of repeated administration of hexarelin, a growth hormone releasing peptide, and growth hormone releasing hormone on growth hormone responsivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Safety and Efficacy of Growth Hormone Secretagogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hexarelin, a growth hormone-releasing peptide, discloses protectant activity against cardiovascular damage in rats with isolated growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Determination of plasmatic cortisol for evaluation of animal welfare during slaughter - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. Methods for determining cortisol concentrations in animals: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 21. researchgate.net [researchgate.net]
How to prevent tachyphylaxis with long-term Hexarelin acetate administration
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing tachyphylaxis associated with long-term Hexarelin (B1671829) acetate (B1210297) administration.
Frequently Asked Questions (FAQs)
Q1: What is Hexarelin acetate and how does it work?
This compound is a synthetic hexapeptide that belongs to the growth hormone secretagogue (GHS) family. It potently stimulates the release of growth hormone (GH) by binding to the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1] The GHS-R1a is a G protein-coupled receptor (GPCR) primarily expressed in the anterior pituitary and hypothalamus. Upon binding, it activates intracellular signaling pathways, leading to a rise in intracellular calcium and subsequent GH secretion.
Q2: What is tachyphylaxis and why is it a concern with long-term Hexarelin administration?
Tachyphylaxis, or desensitization, is a rapid decrease in the response to a drug following repeated administration. With long-term Hexarelin use, the GHS-R1a can become desensitized, leading to a diminished GH response over time.[1][2] This attenuation of effect is a significant concern in both research and potential therapeutic applications where sustained GH elevation is desired.
Q3: Is the desensitization to Hexarelin reversible?
Yes, studies have shown that the attenuation of the GH response to Hexarelin is partial and reversible. After a washout period (a drug holiday), the responsiveness to Hexarelin can be restored to near-baseline levels.[2]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Diminished or absent GH response to Hexarelin in vitro or in vivo. | Receptor Desensitization: Continuous or high-concentration exposure to Hexarelin has led to GHS-R1a phosphorylation, β-arrestin recruitment, and uncoupling from G-protein signaling. | Implement a "drug holiday" or washout period in your experimental design. For in vivo studies, a 4-week break has been shown to restore sensitivity.[2] For in vitro experiments, remove Hexarelin from the culture medium for at least 24-48 hours. |
| Receptor Internalization and Downregulation: Prolonged agonist exposure can lead to the removal of GHS-R1a from the cell surface and subsequent degradation, reducing the total number of available receptors. The recycling of GHS-R1a to the cell surface is known to be slow.[3] | In addition to a washout period, consider using lower, pulsatile doses of Hexarelin rather than continuous high-dose exposure to minimize receptor downregulation. | |
| High variability in GH response between experiments. | Differences in Dosing Protocol: The timing and frequency of Hexarelin administration can significantly impact the GH response. | Standardize your dosing protocol. Administer Hexarelin at the same time of day and in a pulsatile manner. For in vivo studies, subcutaneous injections 2-3 times daily are common.[2] |
| Cell Culture Conditions: For in vitro studies, cell passage number, confluency, and serum concentration in the media can affect GHS-R1a expression and signaling. | Maintain consistent cell culture conditions. Regularly perform quality control checks on your cell lines. |
Experimental Protocols and Data
Strategies to Mitigate Tachyphylaxis
The primary strategy to prevent Hexarelin-induced tachyphylaxis is through pulsatile or cyclical administration, rather than continuous exposure. This allows for the resensitization of the GHS-R1a.
Recommended Dosing Cycles:
For long-term in vivo studies, a cyclical administration protocol is recommended. A common approach involves a period of daily administration followed by a "washout" or "off-cycle" period.
| Protocol | Description |
| Standard Cyclical Protocol | 12-16 weeks of daily Hexarelin administration followed by a mandatory 4-6 week break. |
Quantitative Data on Hexarelin-Induced Desensitization and Recovery
The following table summarizes data from a study investigating the effects of twice-daily subcutaneous Hexarelin injections in healthy elderly individuals over 16 weeks.[2]
| Time Point | Mean Area Under the GH Curve (AUCGH) (μg/L/hour ± SEM) | Percentage of Baseline Response |
| Week 0 (Baseline) | 19.1 ± 2.4 | 100% |
| Week 1 | 13.1 ± 2.3 | 68.6% |
| Week 4 | 12.3 ± 2.4 | 64.4% |
| Week 16 | 10.5 ± 1.8 | 55.0% |
| Week 20 (4 weeks post-treatment) | 19.4 ± 3.7 | 101.6% |
SEM: Standard Error of the Mean
These data clearly demonstrate a partial but significant desensitization to Hexarelin over 16 weeks of continuous administration, with the GH response decreasing to approximately 55% of the initial baseline.[2] Importantly, a 4-week washout period was sufficient to restore the GH response to baseline levels, confirming the reversibility of this process.[2]
Another study in children receiving long-term intranasal Hexarelin showed a significant drop in the peak human growth hormone (hGH) response after just 7 days of treatment, which then remained at that partially desensitized level for 6 months.
Visualizing the Mechanisms of Tachyphylaxis
Signaling Pathway of GHS-R1a and Desensitization
The following diagram illustrates the signaling cascade upon Hexarelin binding to GHS-R1a and the subsequent desensitization process involving G protein-coupled receptor kinases (GRKs) and β-arrestin.
Caption: GHS-R1a signaling and desensitization pathway.
Experimental Workflow for Assessing GHS-R1a Internalization
This diagram outlines a typical experimental workflow to quantify Hexarelin-induced GHS-R1a internalization using fluorescence microscopy.
Caption: Workflow for GHS-R1a internalization assay.
References
- 1. Rapid desensitisation of the GH secretagogue (ghrelin) receptor to hexarelin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does desensitization to hexarelin occur? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desensitization and endocytosis mechanisms of ghrelin-activated growth hormone secretagogue receptor 1a - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-Term Storage of Lyophilized Hexarelin Acetate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term storage, handling, and stability assessment of lyophilized Hexarelin acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of lyophilized Hexarelin acetate?
For long-term storage, lyophilized this compound should be stored at temperatures between -20°C and -80°C.[1][2] Storing at these ultra-low temperatures significantly minimizes chemical degradation and extends the shelf life of the peptide.[1] While stable for up to three weeks at room temperature, for extended preservation, maintaining the product in a desiccated state below -18°C is crucial.[3]
Q2: How should I handle the lyophilized powder upon receipt?
Upon receipt, it is best practice to store the lyophilized peptide at -20°C or colder.[4] The peptide is hygroscopic, meaning it readily absorbs moisture from the air, which can compromise its stability.[5] To prevent moisture contamination, always allow the vial to equilibrate to room temperature in a desiccator before opening.[5][6] When weighing the peptide, do so quickly and reseal the vial tightly to minimize exposure to atmospheric moisture and light.[4][5]
Q3: What are the primary factors that can degrade lyophilized this compound during storage?
Several factors can impact the stability of lyophilized this compound:
-
Moisture: As a hygroscopic substance, moisture absorption is a primary concern that can lead to hydrolysis and a decrease in long-term stability.[2][6]
-
Oxidation: The Hexarelin sequence contains a Tryptophan residue, which is susceptible to oxidation.[4][5] Exposure to air should be minimized. Storing under an inert gas like argon or nitrogen can mitigate this risk.[1]
-
Light: Exposure to light can degrade light-sensitive amino acids. It is recommended to store the peptide in the dark or in amber vials.[2]
-
Temperature Fluctuations: Frequent temperature changes can be detrimental. It is best to avoid repeated freeze-thaw cycles.[4]
Q4: For how long can I store lyophilized this compound?
When stored under optimal conditions (-20°C to -80°C, desiccated, and protected from light), lyophilized peptides like this compound can be stable for several years.[4] Some sources suggest stability for over 24 months at -20°C.[1]
Q5: What is the recommended procedure for reconstituting lyophilized this compound?
To reconstitute this compound, use a sterile, appropriate diluent such as sterile water, bacteriostatic water (containing 0.9% benzyl (B1604629) alcohol), or a suitable buffer.[7]
-
Allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent condensation.[6]
-
Wipe the vial's rubber stopper with an alcohol swab.[7]
-
Slowly inject the desired volume of the diluent down the side of the vial to avoid foaming.
-
Gently swirl the vial to dissolve the powder. Do not shake vigorously , as this can cause aggregation and degradation of the peptide.[7] The powder should fully dissolve within a few minutes.[7]
Q6: How should I store reconstituted this compound?
Reconstituted this compound is significantly less stable than its lyophilized form. For short-term storage, the solution can be kept at 4°C for 2-7 days.[3] For longer-term storage, it is recommended to aliquot the solution into single-use vials and freeze them at -18°C or below.[3] This prevents repeated freeze-thaw cycles which can degrade the peptide.[4] For extended long-term storage of the reconstituted peptide, the addition of a carrier protein such as 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) is recommended.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lyophilized cake appears discolored or melted. | Exposure to moisture and/or elevated temperatures. | Do not use the peptide, as its integrity may be compromised. Contact the supplier for a replacement. Ensure proper storage conditions for future vials. |
| The lyophilized powder is difficult to dissolve. | The peptide may have poor solubility in the chosen solvent. | Try gentle sonication for a few minutes to aid dissolution.[5] If using a neutral buffer, consider switching to a slightly acidic buffer (pH 4-6), as this can improve the solubility of some peptides.[2] |
| The reconstituted solution is cloudy or contains particulates. | The peptide may be aggregating or may not be fully dissolved. Bacterial contamination could also be a cause. | Allow more time for the peptide to dissolve with gentle swirling. If cloudiness persists, it may indicate aggregation. Consider filtering the solution through a 0.22 µm sterile filter.[4] However, be aware that this may remove some aggregated peptide, affecting the final concentration. Ensure that sterile techniques were used during reconstitution to rule out bacterial contamination.[7] |
| Inconsistent experimental results. | Peptide degradation due to improper storage or handling. | Review storage and handling procedures. Use a fresh vial of the peptide to confirm if the issue persists. It is advisable to perform a purity analysis (e.g., by RP-HPLC) on a sample of the reconstituted peptide. |
Quantitative Data Summary
| Parameter | Condition | Recommendation/Data | Reference |
| Storage Temperature (Lyophilized) | Long-Term | -20°C to -80°C | [1][2] |
| Short-Term | Room temperature (for up to 3 weeks) | [3] | |
| Storage Duration (Lyophilized) | At -20°C | Stable for over 24 months | [1] |
| Storage Temperature (Reconstituted) | Short-Term | 4°C | [3] |
| Long-Term | Below -18°C | [3] | |
| Storage Duration (Reconstituted) | At 4°C | 2-7 days | [3] |
| Below -18°C | Weeks to months (aliquoted) | [5] | |
| Purity (Typical) | As determined by RP-HPLC | >98.0% | [3] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound via RP-HPLC
This protocol outlines a general procedure for assessing the stability of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Objective: To quantify the percentage of intact this compound over time under specific storage conditions and to detect the formation of degradation products.
Materials:
-
Lyophilized this compound
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Milli-Q water
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (HPLC grade)
-
Sterile vials
Methodology:
-
Sample Preparation:
-
Reconstitute a vial of lyophilized this compound to a known concentration (e.g., 1 mg/mL) with an appropriate solvent (e.g., sterile water). This will be your time-zero sample.
-
Aliquot the remaining reconstituted solution into multiple sterile vials for storage under the desired stability-testing conditions (e.g., 4°C, -20°C, and a stressed condition like 40°C).
-
Store a sealed vial of lyophilized this compound under the same conditions for comparison.
-
-
RP-HPLC Analysis:
-
Set up the RP-HPLC system. A common detection wavelength for peptides is 214 nm or 280 nm.
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject a standard volume (e.g., 20 µL) of the time-zero sample.
-
Run a linear gradient elution, for example:
-
0-5 min: 5% Mobile Phase B
-
5-35 min: 5% to 95% Mobile Phase B
-
35-40 min: 95% Mobile Phase B
-
40-45 min: 95% to 5% Mobile Phase B
-
45-50 min: 5% Mobile Phase B
-
-
Record the chromatogram. The peak corresponding to intact this compound should be identified.
-
-
Stability Study:
-
At specified time points (e.g., 1, 2, 4, and 8 weeks), retrieve an aliquot stored under each condition.
-
If analyzing a lyophilized sample, reconstitute it immediately before analysis.
-
Analyze the samples by RP-HPLC using the same method as the time-zero sample.
-
-
Data Analysis:
-
Calculate the peak area of the intact this compound at each time point.
-
Determine the percentage of remaining this compound relative to the time-zero sample.
-
Observe the appearance of any new peaks, which would indicate degradation products.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[8]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.
Methodology:
Prepare solutions of this compound (e.g., 1 mg/mL) and subject them to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solution of this compound at 60°C for 48 hours. Store a vial of lyophilized powder under the same conditions.
-
Photolytic Degradation: Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines, for a specified duration.
Following the stress period, analyze all samples, along with an unstressed control, by RP-HPLC as described in Protocol 1. The goal is to achieve 5-20% degradation of the main compound to ensure that the analytical method can effectively separate the degradation products from the intact peptide.[9]
Visualizations
Signaling Pathways
Hexarelin exerts its effects primarily through two receptor pathways: the growth hormone secretagogue receptor 1a (GHS-R1a) and the CD36 receptor.
Caption: GHS-R1a signaling pathway activated by Hexarelin.
Caption: CD36 signaling pathway activated by Hexarelin.
Experimental Workflow
Caption: Workflow for this compound stability testing.
References
- 1. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 2. jpt.com [jpt.com]
- 3. raybiotech.com [raybiotech.com]
- 4. genscript.com [genscript.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Reconstitution: 7 Critical Rules to Master Safety [musclehustlehealth.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Identifying and resolving issues with Hexarelin acetate in cell-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Hexarelin (B1671829) acetate (B1210297) in cell-based assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with Hexarelin acetate, presented in a question-and-answer format.
Issue 1: Poor or Inconsistent Cell Viability
Question: My cells show decreased viability or inconsistent results in viability assays (e.g., MTS, MTT) after treatment with this compound. What are the possible causes and solutions?
Answer: Decreased cell viability or inconsistent results can stem from several factors, ranging from peptide handling to the specifics of your cell model. Below is a table outlining potential causes and troubleshooting steps.
| Potential Cause | Recommended Solution | Rationale |
| Peptide Degradation | Ensure proper storage of lyophilized Hexarelin at -20°C or below. Reconstitute fresh for each experiment or store aliquots at -20°C for short-term use (2-7 days at 4°C). Avoid repeated freeze-thaw cycles.[1] Add a carrier protein (0.1% HSA or BSA) for long-term storage of reconstituted peptide.[1] | Hexarelin is a peptide and susceptible to degradation, which can affect its activity and potentially generate cytotoxic byproducts. |
| Inappropriate Solvent/Vehicle | Reconstitute lyophilized Hexarelin in sterile, high-purity water (18 MΩ-cm) to a stock concentration of at least 100 µg/ml. For cell culture experiments, further dilute the stock solution in your cell culture medium. Ensure the final concentration of the initial solvent (e.g., water) is minimal and included in the vehicle control. | The choice of solvent can impact peptide solubility and cell health. High concentrations of certain solvents can be cytotoxic. |
| High Peptide Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line. Start with a broad range (e.g., 1 nM to 10 µM). Some studies have shown Hexarelin to be non-cytotoxic at concentrations up to 100 µM in certain cell lines like HK-2 cells.[2] | While often non-toxic, excessively high concentrations of any peptide can induce stress or off-target effects in cells. |
| Cell Line Sensitivity | Verify that your cell line expresses the Growth Hormone Secretagogue Receptor (GHSR).[1] If not, any observed effects may be off-target. Use low-passage number cells and ensure they are healthy and in the exponential growth phase before treatment. | The primary receptor for Hexarelin is GHSR. Cell health and passage number can significantly impact experimental reproducibility. |
| Contamination | Regularly test cell cultures for mycoplasma and other contaminants. Ensure aseptic technique during all experimental procedures. | Contamination can confound assay results and impact cell viability. |
Issue 2: Unexpected or Noisy Results in Functional Assays
Question: I am observing a weak, inconsistent, or unexpected response in my functional assays, such as calcium mobilization or downstream signaling analysis (e.g., p-ERK Western blot). How can I troubleshoot this?
Answer: Unexpected results in functional assays with Hexarelin often relate to receptor expression, desensitization, or assay timing.
| Potential Cause | Recommended Solution | Rationale |
| Low or Absent GHSR Expression | Validate GHSR expression in your cell line at both the mRNA (qRT-PCR) and protein level (Western blot or flow cytometry) if possible. Consider using a cell line known to express GHSR or a stably transfected cell line.[1][3] | Hexarelin's primary effects are mediated through GHSR. The absence of the receptor will lead to a lack of response. |
| Receptor Desensitization | For short-term assays like calcium mobilization, be aware that desensitization can occur rapidly (within 2-5 minutes of exposure).[4] For longer-term experiments, consider the timing of your endpoint measurement, as prolonged exposure can lead to a reduced response.[5][6] | Continuous stimulation of G protein-coupled receptors like GHSR can lead to their internalization and desensitization, reducing the signaling output. |
| Assay Timing | Optimize the time course of your experiment. For signaling events like ERK phosphorylation, the peak response is often transient (e.g., 5-30 minutes). For calcium mobilization, the peak is very rapid (seconds to a few minutes).[4] | The kinetics of cellular signaling pathways vary, and missing the peak response time can lead to the conclusion of no effect. |
| Off-Target Effects | Be aware that Hexarelin can stimulate the release of prolactin and cortisol, especially at higher doses.[7][8] If your assay is sensitive to these hormones, this could be a confounding factor. | These off-target effects can influence cell behavior and interfere with the interpretation of results. |
| Assay Interference | Run appropriate controls, including a vehicle-only control and a positive control (another known GHSR agonist). This helps to ensure that the assay itself is working correctly. | Controls are essential to differentiate between a lack of peptide activity and a technical issue with the assay. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in cell-based assays?
A1: this compound is a synthetic peptide that mimics the action of ghrelin. It primarily acts as an agonist for the Growth Hormone Secretagogue Receptor (GHSR), a G protein-coupled receptor.[1] Upon binding to GHSR, it can activate several downstream signaling pathways, most notably the Gq/11 pathway, which leads to the activation of phospholipase C (PLC), production of inositol (B14025) trisphosphate (IP3), and a subsequent increase in intracellular calcium levels.[4] It can also stimulate other pathways, including the ERK/MAPK pathway.[1]
Q2: How should I store and handle this compound?
A2: Lyophilized this compound should be stored at -20°C or colder and is stable for several years.[1] Upon reconstitution in sterile water, it can be stored at 4°C for 2-7 days. For longer-term storage of the reconstituted peptide, it is recommended to add a carrier protein (e.g., 0.1% BSA or HSA), create single-use aliquots, and store them at -20°C to avoid freeze-thaw cycles.[1]
Q3: What concentration of this compound should I use in my cell-based assay?
A3: The optimal concentration is highly dependent on the cell type and the specific assay. It is always recommended to perform a dose-response experiment to determine the EC50 for your system. However, based on published studies, a starting range of 1 nM to 1 µM is often effective.
| Cell Line | Effective Concentration Range | Observed Effect | Reference |
| GH1 (rat pituitary) | 0.01 - 1 µM | GH release | [9] |
| Human Pituitary Somatotrophinomas | 0.01 - 100 nM | GH secretion | [1] |
| H9c2 (rat cardiomyocyte) | 3 - 30 µM | Increased thymidine (B127349) incorporation | [10] |
| MIN6 (mouse pancreatic β-cell) | 1 µM | Protection against STZ-induced damage | |
| CHO-K1 (transfected with hGHSR) | 10⁻¹⁰ - 10⁻⁷ M | Calcium mobilization | [4] |
| HK-2 (human kidney) | up to 100 µM | No cytotoxicity | [2] |
Q4: Can this compound cause desensitization of its receptor?
A4: Yes, like many GPCR agonists, Hexarelin can cause desensitization of the GHSR. In vitro studies have shown that a marked desensitization of the calcium response can occur within 2-5 minutes of exposure.[4] Long-term administration in vivo also leads to a partial and reversible attenuation of the GH response.[5][6] This is an important consideration for the design of experiments involving pre-incubation or repeated stimulation with Hexarelin.
Q5: Are there known off-target effects of this compound?
A5: Yes, particularly at higher concentrations, Hexarelin has been shown to stimulate the release of prolactin and cortisol/corticosterone.[7][8][11] Researchers should be aware of these potential off-target effects and consider their possible impact on the experimental system.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTS)
This protocol is a general guideline for assessing cell viability or proliferation in response to this compound using a colorimetric MTS assay.
Materials:
-
This compound
-
Cells of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Hexarelin Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the Hexarelin dilutions or vehicle control (medium with the same final concentration of the peptide solvent).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator. The incubation time should be optimized for your cell line.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other values.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of Hexarelin concentration to determine the EC50 or IC50.
-
Protocol 2: Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to Hexarelin using a fluorescent indicator like Fluo-4 AM.
Materials:
-
This compound
-
Cells expressing GHSR
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence plate reader with an injection system capable of excitation at ~490 nm and emission at ~525 nm
Procedure:
-
Cell Seeding:
-
Seed cells into a black, clear-bottom 96-well plate at an optimal density to achieve a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS with HEPES.
-
Aspirate the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Wash the cells twice with HBSS with HEPES, leaving 100 µL of buffer in each well.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence reader and allow the temperature to equilibrate.
-
Program the reader to measure baseline fluorescence for 15-30 seconds.
-
Inject the this compound solution (at 5-10x the final concentration in 20-25 µL) and continue to measure fluorescence every 1-2 seconds for at least 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of fluorescence after stimulation to the baseline fluorescence (F/F₀) or as the change in fluorescence (ΔF).
-
Plot the peak fluorescence response against the log of Hexarelin concentration to generate a dose-response curve and determine the EC50.
-
Protocol 3: Western Blot for Phospho-ERK1/2
This protocol outlines the detection of ERK1/2 phosphorylation following Hexarelin stimulation.
Materials:
-
This compound
-
Cells expressing GHSR
-
6-well or 12-well cell culture plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-24 hours before treatment, if necessary, to reduce basal ERK phosphorylation.
-
Treat cells with this compound at the desired concentrations for a predetermined optimal time (e.g., 5, 10, 15, 30 minutes). Include a vehicle control.
-
-
Cell Lysis:
-
Immediately after treatment, place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add ECL substrate.
-
Detect the chemiluminescent signal.
-
-
Reprobing for Total ERK:
-
Strip the membrane according to the manufacturer's protocol.
-
Re-block and probe with the anti-total-ERK1/2 primary antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total-ERK signal for each sample.
-
Visualizations
Caption: this compound signaling pathway via the GHSR receptor.
Caption: Troubleshooting workflow for this compound cell-based assays.
Caption: General experimental workflow for cell-based assays with Hexarelin.
References
- 1. Effects of the novel GH secretogogue, hexarelin on GH secretion and phosphatidylinositol hydrolysis by human pituitary somatotrophinomas in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cardiovascular action of hexarelin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why is my Fluo-4 signal not at a useful magnitude? | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Growth hormone-releasing activity of hexarelin, a new synthetic hexapeptide, after intravenous, subcutaneous, intranasal, and oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 10. Natural (ghrelin) and synthetic (hexarelin) GH secretagogues stimulate H9c2 cardiomyocyte cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of hexarelin on growth hormone (GH) secretion in patients with GH deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing injection frequency for sustained GH release with Hexarelin
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing injection frequency for sustained Growth Hormone (GH) release with Hexarelin (B1671829). It includes troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary mechanism of action for Hexarelin-induced GH release?
A1: Hexarelin is a synthetic hexapeptide that potently stimulates the release of growth hormone (GH).[1][2][3][4][5] Its primary mechanism involves acting as a potent agonist for the growth hormone secretagogue receptor (GHS-R), also known as the ghrelin receptor.[2][4] This interaction occurs at both the hypothalamic and pituitary levels.[6] By binding to GHS-R, Hexarelin triggers a signaling cascade that leads to a significant, dose-dependent increase in plasma GH concentrations.[5][7] Additionally, Hexarelin's action is thought to involve the release of Growth Hormone-Releasing Hormone (GHRH) and the inhibition of somatostatin, a hormone that suppresses GH release.[8]
Q2: What is the typical pharmacokinetic profile of Hexarelin after a single injection?
A2: Following a single intravenous injection in humans, plasma GH concentrations rise in a dose-dependent manner, peaking at approximately 30 minutes.[5][7] These elevated levels then decrease, returning to baseline values within about 240 minutes.[5][7] The half-life of the stimulated GH pulse is approximately 55 minutes in humans.[5][7][9] In rats, the half-life of Hexarelin itself after intravenous injection is around 76 minutes.[9][10][11] Subcutaneous administration in rats results in rapid absorption with a bioavailability of about 64%.[9][10]
Q3: We are observing a diminished GH response after repeated Hexarelin injections. What could be the cause and how can we mitigate this?
A3: The phenomenon you are observing is likely due to receptor desensitization or tachyphylaxis. Studies have shown that repeated administration of Hexarelin can lead to a temporary and partial reduction in the GH response.[12][13][14] This desensitization can occur at the GHS-receptor level.[12]
Troubleshooting Steps:
-
Optimize the Dosing Interval: The magnitude of the GH response to a second dose is influenced by the dosing interval.[15] Research in rats has shown a significant difference in GH response between the first and second injections when administered two hours apart.[16][17] Consider increasing the time between injections to allow for receptor resensitization. A washout period of at least 4-6 weeks is recommended after a typical 12-16 week cycle to prevent long-term desensitization.[18]
-
Adjust the Dosage: The dose-response curve for Hexarelin can be bell-shaped, with higher doses potentially leading to attenuated responses due to receptor desensitization.[19] The effective dose range is typically 1-2 mcg/kg.[20][21] If you are using higher doses, consider reducing them to the minimal effective dose that produces a robust GH response.
-
Consider Pulsatile Dosing: Continuous infusion of Hexarelin in rats has been shown to cause an initial peak in GH followed by a rapid return to basal levels, suggesting that pulsatile administration is more effective for sustained GH release.[16][17]
-
Cycling the Administration: To prevent long-term desensitization, it is crucial to cycle Hexarelin administration. A typical cycle might last 4-12 weeks, followed by a washout period of at least 4 weeks.[18][21]
Q4: How can we achieve a more sustained elevation of GH levels throughout the day?
A4: Achieving a truly sustained, non-pulsatile elevation of GH with Hexarelin is challenging due to its pulsatile nature of action and the potential for desensitization. However, you can optimize the injection frequency to create a series of GH pulses that result in an overall increase in GH exposure over time. Based on its pharmacokinetic profile, administering Hexarelin 2-3 times daily is a common strategy.[20][21][22] To maximize the effect, injections should be timed on an empty stomach.[22]
Q5: Are there synergistic effects when co-administering Hexarelin with other compounds?
A5: Yes, Hexarelin acts synergistically with Growth Hormone-Releasing Hormone (GHRH).[23] The co-administration of a low dose of Hexarelin with GHRH can result in a massive GH release that is significantly greater than the additive effect of either compound alone.[15][24] However, this synergistic property may be lost with repeated administration.[15]
Data Presentation
Table 1: Pharmacokinetic Parameters of Hexarelin and Stimulated GH
| Parameter | Value (Human) | Value (Rat) | Citation |
| Time to Peak GH (Tmax) | ~30 minutes (IV) | - | [5][7] |
| GH Elevation Duration | ~240 minutes (IV) | - | [5][7] |
| GH Half-life (t½) | ~55 minutes | - | [5][7][9] |
| Hexarelin Half-life (t½) | - | ~76 minutes (IV) | [9][10][11] |
| Subcutaneous Bioavailability | - | ~64% | [9][10] |
Table 2: Dose-Response of a Single Intravenous Hexarelin Injection on Peak GH Concentration (Cmax) in Humans
| Hexarelin Dose (µg/kg) | Mean Peak GH (Cmax) (ng/mL) | Citation |
| 0 (Placebo) | 3.9 | [7] |
| 0.5 | 26.9 | [7] |
| 1.0 | 52.3 | [7] |
| 2.0 | 55.0 | [7] |
Experimental Protocols
Protocol 1: Determining Optimal Injection Frequency through Pharmacodynamic Monitoring
Objective: To determine the injection frequency that maintains a desired level of pulsatile GH release over a 24-hour period while minimizing desensitization.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats equipped with indwelling jugular catheters for serial blood sampling.
-
Acclimatization: Allow animals to acclimatize for at least 48 hours after catheter implantation.
-
Dose Selection: Based on dose-response studies, select a dose of Hexarelin in the range of 1-2 µg/kg for subcutaneous injection.[20]
-
Experimental Groups:
-
Group A: Single injection of Hexarelin.
-
Group B: Two injections of Hexarelin, spaced 4 hours apart.
-
Group C: Three injections of Hexarelin, spaced 4 hours apart.
-
Group D: Two injections of Hexarelin, spaced 6 hours apart.
-
Group E: Three injections of Hexarelin, spaced 6 hours apart.
-
Control Group: Saline injections at corresponding time points.
-
-
Blood Sampling: Collect blood samples at baseline (pre-injection) and at 15, 30, 60, 120, 180, and 240 minutes after each injection.
-
GH Analysis: Measure plasma GH concentrations using a validated immunoassay.
-
Data Analysis: For each group, calculate the area under the curve (AUC) for GH concentration over time for each pulse. Compare the AUC and peak GH concentrations of the second and third pulses to the first pulse to quantify the degree of desensitization.
-
Outcome: The optimal injection frequency will be the one that produces robust and reproducible GH pulses with the least reduction in peak height and AUC for subsequent injections.
Mandatory Visualizations
Caption: Hexarelin signaling pathway for GH release.
Caption: Experimental workflow for optimizing injection frequency.
Caption: Troubleshooting diminished GH response to Hexarelin.
References
- 1. Mechanism of action of Hexarelin. I. Growth hormone-releasing activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hexarelin Peptide | Strength & Recovery [paragonsportsmedicine.com]
- 3. academic.oup.com [academic.oup.com]
- 4. peptideinitiative.com [peptideinitiative.com]
- 5. Growth hormone-releasing activity of hexarelin in humans. A dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. corepeptides.com [corepeptides.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the Multifaceted Research Potential of Hexarelin Peptide | Iredell Free News [iredellfreenews.com]
- 9. What is Hexarelin Peptide? - Creative Peptides [creative-peptides.com]
- 10. Kinetics and disposition of hexarelin, a peptidic growth hormone secretagogue, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rapid desensitisation of the GH secretagogue (ghrelin) receptor to hexarelin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Desensitization from long-term intranasal treatment with hexarelin does not interfere with the biological effects of this growth hormone-releasing peptide in short children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Does desensitization to hexarelin occur? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of repeated administration of hexarelin, a growth hormone releasing peptide, and growth hormone releasing hormone on growth hormone responsivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of repeated doses and continuous infusions of the growth hormone-releasing peptide hexarelin in conscious male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. peptideinitiative.com [peptideinitiative.com]
- 19. pinnaclepeptides.com [pinnaclepeptides.com]
- 20. peptideresearcher.com [peptideresearcher.com]
- 21. New Study Reveals Optimal Hexarelin Dosage for Enhanced Muscle Growth and Injury Recovery – Villa Manuela Gallery [galeriavillamanuela.com]
- 22. swolverine.com [swolverine.com]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
How to cycle Hexarelin acetate administration to maintain efficacy
This guide provides researchers, scientists, and drug development professionals with essential information for the effective administration of Hexarelin (B1671829) acetate (B1210297) in experimental settings. It includes frequently asked questions and troubleshooting solutions to maintain the peptide's efficacy over time.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Hexarelin acetate?
A1: this compound is a potent, synthetic growth hormone (GH) secretagogue.[1][2] It functions by binding to the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor, located in the hypothalamus and pituitary gland.[2][3][4] This interaction triggers a cascade that results in a significant release of endogenous growth hormone.[1] The mechanism is twofold: it amplifies the natural growth hormone-releasing hormone (GHRH) signal transduction pathway and suppresses the inhibitory actions of somatostatin.[5][6]
Q2: Why is cycling this compound administration recommended?
A2: Continuous, long-term administration of Hexarelin can lead to desensitization, also known as tachyphylaxis, where the pituitary gland's response to the peptide diminishes.[4] This reduction in effectiveness is believed to be due to the downregulation of the GHS-R1a receptors.[4][7] Cycling—alternating periods of administration with periods of cessation—is critical to prevent this receptor desensitization and maintain the long-term efficacy of the peptide.[3][8] Studies have shown that this attenuation of the GH response is partial and reversible after a washout period.[9][10]
Q3: What are the generally recommended cycling protocols for this compound in a research context?
A3: While optimal cycle duration can vary based on experimental goals, common protocols cited in literature and guides include:
-
Shorter Cycles: 4 to 6 weeks of administration followed by a 2 to 4-week break.[8][11][12]
-
Longer Cycles: 12 to 16 weeks of administration followed by a mandatory 4 to 6-week break.[3][13] The "off" period allows for the restoration of pituitary sensitivity to the peptide, with studies showing that GH response can return to baseline levels after a 4-week break.[5][9][10]
Q4: How does the potency of Hexarelin compare to other GHRPs like GHRP-6?
A4: Hexarelin is recognized as one of the most potent growth hormone-releasing peptides available, triggering a more significant release of GH on a microgram-for-microgram basis compared to counterparts like GHRP-6.[2][5] However, it may also lead to more rapid desensitization with continuous use, reinforcing the need for careful cycling. Unlike GHRP-6, Hexarelin typically does not cause a significant increase in appetite.[1]
Troubleshooting Guide
Issue 1: Diminished Growth Hormone (GH) response is observed before the planned end of an administration cycle.
-
Possible Cause: Accelerated receptor desensitization. This can be influenced by dosage, frequency of administration, and individual subject variability.
-
Solution:
-
Confirm the Finding: Re-evaluate GH levels with a standardized challenge test to confirm the blunted response.
-
Initiate Washout Period: Discontinue Hexarelin administration immediately and begin the "off" cycle. A minimum of 4 weeks is recommended to restore receptor sensitivity.[5][10]
-
Protocol Adjustment: For subsequent cycles, consider a shorter "on" period or a lower, less frequent dosing schedule to mitigate the risk of premature desensitization.
-
Issue 2: High inter-subject variability is observed in GH response.
-
Possible Cause: The GH response to Hexarelin can be influenced by factors such as sex steroids, age, and metabolic state (e.g., obesity).[11][14][15]
-
Solution:
-
Standardize Subject Groups: Ensure that experimental groups are homogenous in terms of age, sex, and metabolic condition.
-
Control for Confounding Variables: Account for hormonal status (e.g., pubertal stage, estrogen levels) in the experimental design and data analysis, as this can significantly augment the GH-releasing effect of Hexarelin.[11]
-
Establish Individual Baselines: Measure baseline GH secretion for each subject before starting the administration protocol to serve as a reliable reference point for evaluating the response.
-
Issue 3: An unexpected increase in cortisol or prolactin levels is detected.
-
Possible Cause: Hexarelin, particularly at higher doses, can stimulate the release of cortisol and prolactin in addition to GH.[8][15][16][17]
-
Solution:
-
Dose-Response Analysis: If elevated cortisol or prolactin is a concern, perform a dose-response study to identify the lowest effective dose of Hexarelin that stimulates adequate GH release with minimal impact on other hormones.[18]
-
Modify Dosing Protocol: Typical therapeutic doses range from 100-200 mcg per administration.[8][19] Reducing the dose may mitigate the effect on cortisol and prolactin while still achieving a significant GH pulse.
-
Synergistic Stacking: Consider co-administering Hexarelin with a GHRH analog like Modified GRF 1-29. This combination can produce a synergistic and more potent GH release, potentially allowing for a lower, more specific dose of Hexarelin.[4][7]
-
Data Presentation
Table 1: Attenuation and Recovery of GH Response to Hexarelin
The following table summarizes data from a study investigating the effects of long-term Hexarelin administration. It demonstrates the partial and reversible nature of pituitary desensitization.
| Time Point | Mean Area Under the GH Curve (AUCGH) (μg/L·h) | Percent Change from Baseline |
| Week 0 (Baseline) | 19.1 ± 2.4 | 0% |
| Week 1 | 13.1 ± 2.3 | -31.4% |
| Week 4 | 12.3 ± 2.4 | -35.6% |
| Week 16 | 10.5 ± 1.8 | -45.0% |
| Week 20 (4-week washout) | 19.4 ± 3.7 | +1.6% |
| Data derived from a study on twice-daily subcutaneous Hexarelin therapy (1.5 μg/kg) over 16 weeks, followed by a 4-week washout period.[9][10] |
Experimental Protocols
Protocol 1: Assessment of Growth Hormone (GH) Response
This protocol outlines the procedure for measuring the acute GH response following Hexarelin administration.
-
Subject Preparation:
-
Subjects should be fasted overnight to establish a stable baseline.
-
For animal studies, ensure subjects are acclimatized to handling and experimental conditions to minimize stress-induced hormonal fluctuations.
-
Insert an indwelling catheter for serial blood sampling.[6]
-
-
Baseline Sampling:
-
Draw at least two baseline blood samples at 15-minute intervals (e.g., at -30 min and -15 min) before Hexarelin administration.[18]
-
-
Hexarelin Administration:
-
Post-Administration Sampling:
-
Sample Processing:
-
Quantification of GH:
-
Data Analysis:
-
Calculate the peak GH concentration and the Area Under the Curve (AUC) to quantify the total GH release.[9]
-
Compare the stimulated response to the established baseline for each subject.
-
Protocol 2: Quantification of Insulin-Like Growth Factor 1 (IGF-1)
This protocol describes the measurement of serum IGF-1, a downstream mediator of GH action.
-
Sample Collection and Processing:
-
Collect blood samples as described in the GH response protocol. Since IGF-1 levels are more stable than the pulsatile GH, single time-point measurements can be informative.
-
Process blood to obtain serum and store at -20°C or below.[21]
-
-
Sample Pre-treatment (Acidification):
-
Most circulating IGF-1 is bound to IGF binding proteins (IGFBPs), which can interfere with immunoassays. Samples, standards, and controls must be acidified and then neutralized prior to the assay to dissociate IGF-1 from its binding proteins.[3] Follow the specific pre-treatment steps provided in the chosen ELISA kit.
-
-
Quantification of IGF-1:
-
Use a competitive binding or sandwich ELISA kit for IGF-1.[3][23]
-
Assay Procedure (General Steps):
-
Pipette pre-treated standards, controls, and samples into microtiter wells coated with an anti-IGF-1 monoclonal antibody.[3]
-
Add enzyme-conjugated detection antibody (or biotinylated IGF-1 for competitive assays).[3]
-
Incubate for the specified time (e.g., 60-120 minutes) at room temperature.[3][8]
-
Wash the wells multiple times to remove unbound components.[3]
-
Add the substrate solution (e.g., TMB) and incubate until color develops.[8]
-
Add the stop solution and measure the optical density using a microplate reader at the specified wavelength (typically 450 nm).[23]
-
-
-
Data Analysis:
-
Construct a standard curve and calculate the IGF-1 concentrations in the samples.
-
Compare post-administration IGF-1 levels to baseline values to assess the downstream biological effect of Hexarelin-induced GH release.
-
Visualizations
Caption: Hexarelin signaling pathway in pituitary somatotrophs.
Caption: Experimental workflow for assessing Hexarelin efficacy.
Caption: Logical workflow for a Hexarelin cycling strategy.
References
- 1. novamedline.com [novamedline.com]
- 2. Promiscuous Dimerization of the Growth Hormone Secretagogue Receptor (GHS-R1a) Attenuates Ghrelin-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sceti.co.jp [sceti.co.jp]
- 4. file.elabscience.com [file.elabscience.com]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. Desensitization to growth hormone-releasing factor (GRF) is associated with down-regulation of GRF-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. anshlabs.com [anshlabs.com]
- 9. Desensitization, trafficking, and resensitization of the pituitary thyrotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. The growth hormone response to hexarelin in children: reproducibility and effect of sex steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The synergistic effects of His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 on growth hormone (GH)-releasing factor-stimulated GH release and intracellular adenosine 3',5'-monophosphate accumulation in rat primary pituitary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Complexes of Ghrelin GHS-R1a, GHS-R1b, and Dopamine D1 Receptors Localized in the Ventral Tegmental Area as Main Mediators of the Dopaminergic Effects of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Growth hormone-releasing activity of hexarelin, a new synthetic hexapeptide, before and during puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The growth hormone-releasing activity of hexarelin, a new synthetic hexapeptide, in short normal and obese children and in hypopituitary subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pepdose.com [pepdose.com]
- 17. GH-releasing activity of Hexarelin, a new growth hormone releasing peptide, in infant and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. resources.novusbio.com [resources.novusbio.com]
- 20. The effect of hexarelin on growth hormone (GH) secretion in patients with GH deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. elkbiotech.com [elkbiotech.com]
- 22. assaypro.com [assaypro.com]
- 23. Human IGF-1 Rapid ELISA Kit (EELR024) - Invitrogen [thermofisher.com]
Troubleshooting unexpected results in Hexarelin acetate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexarelin (B1671829) acetate (B1210297).
Troubleshooting Guide
This guide addresses specific issues that may arise during Hexarelin acetate experiments, presenting them in a question-and-answer format.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| No or low Growth Hormone (GH) release observed after Hexarelin administration. | 1. Improper Peptide Storage/Handling: Hexarelin is a peptide and can degrade if not stored correctly.[1][2][3] 2. Incorrect Reconstitution: Using an inappropriate solvent or incorrect concentration can affect peptide stability and activity.[1][4] 3. Peptide Degradation in Solution: Reconstituted Hexarelin has a limited shelf-life.[1][2] 4. Receptor Desensitization: Repeated administration of Hexarelin can lead to a diminished response.[5][6] 5. Experimental Animal/Model Condition: The physiological state of the animal (e.g., age, disease state) can influence the response.[7][8] 6. Assay Issues: Problems with the GH assay itself (e.g., antibody quality, standard curve). | 1. Storage: Store lyophilized Hexarelin at -18°C or below.[1][2][3] For short periods (up to 3 weeks), it can be stable at room temperature.[1][2] 2. Reconstitution: Reconstitute with sterile, 18MΩ-cm H2O to a concentration of at least 100 µg/ml.[1][4] 3. Solution Stability: Store reconstituted Hexarelin at 4°C for 2-7 days. For longer storage, aliquot and store at -18°C or below, and consider adding a carrier protein like 0.1% HSA or BSA. Avoid repeated freeze-thaw cycles.[1][2][3] 4. Dosing Schedule: If chronic administration is required, consider washout periods to allow for receptor resensitization. A 4-week break between cycles has been suggested to restore the initial response.[6] 5. Model Consideration: Ensure the animal model is appropriate and consider age-related differences in responsiveness.[7] 6. Assay Validation: Validate the GH assay with appropriate controls and standards. |
| High variability in results between experimental subjects. | 1. Inconsistent Dosing: Inaccurate or inconsistent administration of Hexarelin. 2. Biological Variability: Natural physiological differences between individual animals. 3. Peptide Stability Issues: Degradation of the peptide stock solution over time.[9] | 1. Accurate Dosing: Ensure precise and consistent dosing for all subjects. 2. Increase Sample Size: A larger sample size can help to account for biological variability. 3. Fresh Preparations: Prepare fresh Hexarelin solutions regularly from a properly stored lyophilized powder. |
| Unexpected off-target effects observed. | 1. Activation of other receptors: Hexarelin can also bind to the CD36 receptor, which may mediate some of its non-GH-related effects.[10][11] 2. Effects on other hormones: Hexarelin can cause a slight increase in prolactin, cortisol, and adrenocorticotropic hormone (ACTH) levels.[12][13][14] | 1. Acknowledge CD36 Binding: Be aware of the potential for CD36-mediated effects in your experimental design and interpretation of results. 2. Monitor Other Hormones: If relevant to the experimental question, consider measuring prolactin, cortisol, and ACTH levels. |
| Peptide solubility issues. | 1. Improper solvent: Using a solvent in which Hexarelin is not readily soluble.[15] 2. Incorrect pH: The pH of the solution can affect peptide solubility. | 1. Recommended Solvent: Use sterile water or other aqueous solutions for reconstitution.[1] 2. Solubility Testing: If solubility issues persist, perform a solubility test at different pH values. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for Hexarelin?
Hexarelin primarily acts as a potent agonist for the growth hormone secretagogue receptor 1a (GHS-R1a) in the pituitary and hypothalamus.[10][16] This binding stimulates the release of growth hormone (GH).[10][17] Additionally, Hexarelin has been shown to bind to the CD36 receptor, which may mediate some of its cardiovascular and metabolic effects.[10][11]
2. What is the recommended dose of Hexarelin for in vivo studies?
The effective dose of Hexarelin can vary depending on the animal model and the desired effect. Studies in humans have shown dose-dependent increases in GH with intravenous boluses of 0.5, 1, and 2 µg/kg, with the 2 µg/kg dose approaching the maximal response.[12][18] In mice, intraperitoneal injections of 200 µg/kg have been used to study metabolic effects.[10][19] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental setup.
3. How should Hexarelin be stored?
Lyophilized Hexarelin should be stored desiccated below -18°C for long-term stability.[1][2][3] It can be stable for up to three weeks at room temperature.[1][2] After reconstitution in a suitable solvent, it should be stored at 4°C for 2-7 days or for future use, aliquoted and stored below -18°C.[1][2][3] To prevent degradation, avoid repeated freeze-thaw cycles.[1][2][3]
4. Can Hexarelin be administered chronically?
Chronic administration of Hexarelin can lead to a gradual decrease in the GH response, a phenomenon known as desensitization or tachyphylaxis.[5][6] Studies have shown that this effect is partially reversible after a washout period.[5] For long-term studies, it is important to consider the potential for desensitization and incorporate appropriate control groups and washout periods in the experimental design.
5. Does Hexarelin have effects other than stimulating GH release?
Yes, Hexarelin has been shown to have other biological effects. It can cause a modest and transient increase in plasma levels of prolactin, cortisol, and ACTH.[12][13][14] Furthermore, its binding to the CD36 receptor suggests potential roles in cardiovascular function and lipid metabolism, independent of its effects on GH.[10][20][21]
Quantitative Data Summary
Table 1: Dose-Response of Hexarelin on Peak Plasma Growth Hormone (GH) in Humans
| Dose (µg/kg, IV) | Mean Peak GH Concentration (ng/mL) |
| 0 (Placebo) | 3.9 |
| 0.5 | 26.9 |
| 1.0 | 52.3 |
| 2.0 | 55.0 |
| (Data sourced from a study in healthy adult male volunteers)[12] |
Table 2: Dose-Response of Hexarelin on Area Under the Curve (AUC) for GH in Humans
| Dose (µg/kg, IV) | AUC₀₋₁₈₀ (µg·min/mL) |
| 0 (Placebo) | 0.135 |
| 0.5 | 1.412 |
| 1.0 | 2.918 |
| 2.0 | 3.695 |
| (Data sourced from a study in healthy adult male volunteers)[12] |
Experimental Protocols
Protocol 1: In Vivo Assessment of GH Release in Mice
This protocol is adapted from studies investigating the effects of Hexarelin on GH secretion in mice.[10]
-
Animal Model: Male MKR (muscle-specific IGF-1 receptor knockout) and wild-type FVB mice.
-
Hexarelin Preparation: Dissolve lyophilized this compound in sterile physiological saline to the desired concentration (e.g., for a 200 µg/kg dose). Prepare fresh solutions daily.
-
Administration: Administer Hexarelin or vehicle (saline) via intraperitoneal (IP) injection.
-
Blood Sampling: Collect whole blood (e.g., 2 µL) from the tail vein at multiple time points: -15, 0 (immediately before injection), 15, 30, 45, 60, 75, 90, 105, and 120 minutes post-injection.
-
Sample Processing: Homogenize blood samples in an appropriate buffer (e.g., PBS with 0.05% Tween 20).
-
GH Measurement: Determine GH concentrations using a specific and validated mouse GH enzyme-linked immunosorbent assay (ELISA).
Protocol 2: Assessment of Hexarelin Dose-Response on GH Release in Humans
This protocol is based on a clinical study evaluating the dose-dependent GH-releasing activity of Hexarelin.[12]
-
Subjects: Healthy adult male volunteers.
-
Study Design: A double-blind, placebo-controlled, rising-dose study.
-
Hexarelin Preparation: Reconstitute lyophilized this compound with a sterile vehicle suitable for intravenous injection.
-
Administration: Administer single intravenous (IV) boluses of Hexarelin at doses of 0.5, 1, and 2 µg/kg, as well as a placebo.
-
Blood Sampling: Collect plasma samples at baseline and at regular intervals (e.g., every 15-30 minutes) for up to 240 minutes post-injection.
-
GH Measurement: Measure plasma GH concentrations using a validated immunoassay.
-
Data Analysis: Calculate the peak plasma GH concentration (Cmax) and the area under the curve (AUC) to assess the dose-response relationship.
Visualizations
Caption: Hexarelin signaling pathways via GHSR-1a and CD36 receptors.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. prospecbio.com [prospecbio.com]
- 2. raybiotech.com [raybiotech.com]
- 3. angioproteomie.com [angioproteomie.com]
- 4. abeomics.com [abeomics.com]
- 5. Growth hormone status during long-term hexarelin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. particlepeptides.com [particlepeptides.com]
- 7. Hexarelin stimulation of growth hormone release and mRNA levels in an infant and adult rat model of impaired GHRH function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of dose, nutrition, and age on hexarelin-induced anterior pituitary hormone secretion in adult patients on maintenance hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving Science by Overcoming Laboratory Pitfalls With Hormone Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hexarelin, a Growth Hormone Secretagogue, Improves Lipid Metabolic Aberrations in Nonobese Insulin-Resistant Male MKR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of the growth hormone-releasing peptide binding site in CD36: a photoaffinity cross-linking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effect of hexarelin on growth hormone (GH) secretion in patients with GH deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hexarelin-induced growth hormone, cortisol, and prolactin release: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. genscript.com [genscript.com]
- 16. revolutionhealth.org [revolutionhealth.org]
- 17. onlytest.org [onlytest.org]
- 18. Growth hormone-releasing activity of hexarelin in humans. A dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hexarelin, a Growth Hormone Secretagogue, Improves Lipid Metabolic Aberrations in Nonobese Insulin-Resistant Male MKR Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Exploring the Multifaceted Research Potential of Hexarelin Peptide | Iredell Free News [iredellfreenews.com]
- 21. parkmagazineny.com [parkmagazineny.com]
Technical Support Center: Hexarelin Acetate Delivery & Experimental Consistency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of Hexarelin (B1671829) acetate (B1210297) to ensure consistent and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: How should lyophilized Hexarelin acetate be stored for maximum stability?
A1: Lyophilized this compound is stable at room temperature for up to three weeks, but for long-term storage, it should be kept in a desiccated environment below -18°C.[1][2][3] To prevent degradation from moisture and temperature fluctuations, store the powder in its original sealed vial in a freezer at -20°C.[4]
Q2: What is the correct procedure for reconstituting this compound?
A2: It is recommended to reconstitute lyophilized this compound in sterile, 18MΩ-cm H2O (ultrapure water) or bacteriostatic water.[1][5] Slowly add the solvent down the side of the vial to avoid foaming. Gently swirl the vial until the powder is fully dissolved; do not shake vigorously. The final concentration should be no less than 100 µg/mL to ensure solubility.[1][2]
Q3: How should the reconstituted this compound solution be stored?
A3: For short-term use, the reconstituted solution can be stored at 4°C for 2-7 days.[1][2][3] For longer-term storage, it is best to prepare single-use aliquots and store them at -18°C or below to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][2][3] For extended storage, adding a carrier protein like 0.1% HSA or BSA is recommended.[1][2][3]
Q4: What are the most common administration routes for this compound in research?
A4: The most common and effective administration route in research settings is subcutaneous (SC) injection due to its high bioavailability.[5][6] Intravenous (IV) administration provides the highest bioavailability but may be less practical for long-term studies. Intraperitoneal (IP) injections are also used in animal models.[3] Oral and intranasal routes have significantly lower bioavailability.
Q5: What is receptor desensitization or tachyphylaxis in the context of Hexarelin?
A5: Receptor desensitization is a phenomenon where the cellular response to Hexarelin diminishes with repeated or continuous administration.[1][7][8] This occurs with the GHSR-1a receptor and leads to a partial attenuation of the growth hormone (GH) response over time.[7][8] This effect is reversible, and responsiveness can be restored after a washout period.[8][9]
Data Presentation
Table 1: this compound Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | Room Temperature | Up to 3 weeks | Stable for short-term shipping and handling.[1][2][3] |
| Lyophilized Powder | -18°C to -20°C | 12+ months | Recommended for long-term storage; must be desiccated.[1][10] |
| Reconstituted Solution | 4°C | 2 to 7 days | Suitable for immediate experimental use.[1][2][3] |
| Reconstituted Solution | -18°C to -20°C | For future use | Aliquot into single-use vials to prevent freeze-thaw cycles.[1][2][3] |
Table 2: Bioavailability of Hexarelin by Administration Route
| Administration Route | Species | Bioavailability (%) | Key Findings |
| Intravenous (IV) | Human | 100% (Reference) | Produces a rapid and highly reproducible GH response. |
| Subcutaneous (SC) | Human | 77.0 ± 10.5% | High bioavailability, making it a preferred route for consistent dosing.[9][11] |
| Subcutaneous (SC) | Rat | 64% | Demonstrates rapid absorption.[6] |
| Intranasal | Human | 4.8 ± 0.9% | Significantly lower bioavailability compared to injections.[9][11] |
| Oral (PO) | Human | 0.3 ± 0.1% | Very low bioavailability, likely due to enzymatic degradation in the GI tract.[9][11] |
Troubleshooting Guides
Issue 1: High Variability in GH Response Between Subjects in the Same Group
-
Question: My in vivo experiment shows significant variation in growth hormone (GH) levels between animals receiving the same dose of Hexarelin. What are the potential causes?
-
Answer:
-
Inconsistent Injection Technique: Variations in subcutaneous injection depth or volume can alter absorption rates. Ensure all personnel are trained on a standardized protocol.
-
Peptide Degradation: Improper storage or multiple freeze-thaw cycles of the reconstituted solution can lead to inconsistent peptide potency. Always use fresh aliquots for each experiment.
-
Animal-Specific Factors: Biological variability in age, weight, and metabolic state can influence response.[2] Ensure animals are properly age and weight-matched. Increasing the sample size per group can help mitigate the impact of individual outliers.
-
Dosing Time: Administering Hexarelin at different times relative to the animal's light/dark cycle can affect results. Standardize the time of injection for all subjects.
-
Issue 2: Diminished GH Response in Long-Term Studies (Desensitization)
-
Question: The GH-releasing effect of Hexarelin is decreasing over several weeks of continuous administration. How can I manage this?
-
Answer:
-
Mechanism: This is likely due to GHSR-1a receptor desensitization, a known effect of continuous Hexarelin exposure.[1][8][12] The attenuation of the GH response is partial and reversible.[8]
-
Solution 1: Implement Cycling Protocols: Introduce "off-drug" or washout periods in your experimental design. Studies have shown that responsiveness can be restored after stopping treatment for a period (e.g., 4 weeks).[5][8][9] A typical cycle might involve 12-16 weeks of administration followed by a 4-6 week break.[5]
-
Solution 2: Intermittent Dosing: Instead of daily administration, consider an intermittent schedule (e.g., every other day) to reduce the constant receptor stimulation.
-
Solution 3: Co-administration: In some models, co-administration with GHRH can synergistically enhance GH release, which may be a strategy to explore, although this synergism can also be lost with repeated administration.[13]
-
Issue 3: Poor Solubility or Precipitation of Reconstituted Peptide
-
Question: My reconstituted Hexarelin solution appears cloudy or forms a precipitate. What should I do?
-
Answer:
-
Incorrect Solvent: Ensure you are using a high-purity, appropriate solvent like sterile water, bacteriostatic water, or a compatible buffer.[5] The acetate salt form of Hexarelin is intended to enhance solubility.[14]
-
Concentration Too High: Do not reconstitute to a concentration significantly higher than recommended (e.g., above 1 mg/mL) without first testing solubility. The recommended minimum concentration is 100 µg/mL.[1]
-
pH Issues: The pH of the final solution can affect peptide solubility. Ensure the pH is within a stable range (typically 5.0-7.0).
-
Solution: If precipitation occurs, you can try gentle warming or sonication, but be cautious as this may affect peptide integrity. It is often best to discard the solution and reconstitute a fresh vial, ensuring the powder is fully dissolved before use.
-
Experimental Protocols
Protocol 1: In Vivo GH Stimulation Assay in Mice
-
Animal Model: Use age and weight-matched male mice (e.g., C57BL/6, 10-15 weeks old).[3] Allow animals to acclimate for at least one week before the experiment.
-
Hexarelin Preparation:
-
Administration:
-
Blood Sampling:
-
Analysis:
-
Process blood samples to isolate plasma or serum.
-
Measure growth hormone concentrations using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the area under the curve (AUC) for GH concentration over time to quantify the response.
-
Protocol 2: Reconstitution and Aliquoting for Long-Term Storage
-
Materials: Lyophilized this compound vial, sterile water for injection (or bacteriostatic water), sterile low-protein-binding microcentrifuge tubes, calibrated micropipettes.
-
Reconstitution:
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Using aseptic technique, slowly inject the calculated volume of sterile water down the side of the vial. For a 2 mg vial, adding 2 mL of water will yield a 1 mg/mL stock solution.
-
Gently swirl the vial. Do not invert or shake. Allow it to sit for a few minutes to ensure complete dissolution.
-
-
Aliquoting:
-
Once fully dissolved, use a calibrated pipette to dispense the solution into single-use, sterile, low-protein-binding microcentrifuge tubes.
-
Choose an aliquot volume that is practical for your experiments (e.g., 20 µL or 50 µL) to avoid wasting material and prevent multiple freeze-thaw cycles of the same stock.
-
-
Storage:
-
Clearly label each aliquot with the peptide name, concentration, and date.
-
Immediately place the aliquots in a freezer at -20°C or -80°C for long-term storage.
-
Visualizations
Caption: Hexarelin activates the GHSR-1a receptor, leading to GH release.
Caption: Standard workflow for an in vivo Hexarelin GH stimulation study.
Caption: Decision tree for troubleshooting common Hexarelin experiment issues.
References
- 1. Rapid desensitisation of the GH secretagogue (ghrelin) receptor to hexarelin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Hexarelin, a Growth Hormone Secretagogue, Improves Lipid Metabolic Aberrations in Nonobese Insulin-Resistant Male MKR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. peptideinitiative.com [peptideinitiative.com]
- 6. Kinetics and disposition of hexarelin, a peptidic growth hormone secretagogue, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desensitization from long-term intranasal treatment with hexarelin does not interfere with the biological effects of this growth hormone-releasing peptide in short children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Does desensitization to hexarelin occur? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sixteen weeks of hexarelin therapy in aged dogs: effects on the somatotropic axis, muscle morphology, and bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hexarelin stimulation of growth hormone release and mRNA levels in an infant and adult rat model of impaired GHRH function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptides.gg [peptides.gg]
- 13. The effect of repeated administration of hexarelin, a growth hormone releasing peptide, and growth hormone releasing hormone on growth hormone responsivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CAS 208251-52-9: this compound | CymitQuimica [cymitquimica.com]
- 15. researchgate.net [researchgate.net]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Injection Site Reactions in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate injection site reactions (ISRs) in animal models. Adherence to best practices in injection technique and formulation development is critical to ensuring animal welfare and the integrity of scientific data.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of injection site reactions in animal models?
A1: Injection site reactions (ISRs) in animal models are typically inflammatory responses to the injection procedure or the injected substance. The primary causes can be categorized as follows:
-
Mechanical Trauma: Damage to tissues from the needle insertion, the volume of the injectate, or excessive movement of the animal during the procedure.[1]
-
Physicochemical Properties of the Formulation: The pH, osmolality, viscosity, and concentration of the injected substance can cause irritation, pain, and inflammation if they are not biocompatible.[2] For instance, non-physiological pH can lead to tissue damage.
-
Immunogenic Components: The active pharmaceutical ingredient (API), excipients, or contaminants can trigger an immune response, leading to inflammation. This can range from a mild, localized reaction to a more severe systemic response.
-
Foreign Body Response: The injected substance, particularly with viscous or high-concentration formulations that form a depot, can be recognized by the immune system as a foreign body, initiating a cascade of inflammatory events.
Q2: How can I refine my injection technique to minimize injection site reactions?
A2: Proper injection technique is paramount in reducing ISRs. Key considerations include:
-
Animal Restraint: Ensure the animal is properly and comfortably restrained to prevent movement that could cause tissue trauma.[3]
-
Needle Selection: Use the smallest gauge needle appropriate for the viscosity of the substance to be injected. A smaller needle minimizes tissue damage.
-
Injection Volume: Adhere to the recommended maximum injection volumes for the specific species and injection site to avoid distending the tissue, which can be painful.
-
Injection Speed: Inject the substance slowly and steadily to minimize mechanical trauma to the tissues.
-
Site Rotation: For studies involving repeated dosing, rotate the injection sites to allow for tissue recovery and prevent cumulative irritation.
-
Aseptic Technique: Always use sterile needles and syringes to prevent infection. Disinfecting the injection site with 70% alcohol is also recommended.
Q3: What are the ideal formulation properties to reduce the risk of injection site reactions?
A3: The formulation of the injected substance plays a crucial role in its local tolerability. To minimize ISRs, the formulation should ideally be:
-
Isotonic: The osmolality should be close to physiological levels (approximately 300 mOsm/kg). Hypertonic solutions can cause pain and irritation. An upper limit of 600 mOsm/kg is generally recommended for subcutaneous injections.[2][4][5]
-
Euhydric (Physiological pH): The pH of the formulation should be as close to the physiological pH of the tissue (around 7.4) as possible. For subcutaneous injections, a pH range of 4-9 is generally considered acceptable, though formulations with a pH closer to neutral are better tolerated.[6]
-
Low in Viscosity: Highly viscous formulations can be more difficult to inject and may lead to the formation of a depot, increasing the likelihood of a foreign body response.
-
Free of Irritating Excipients: Some excipients, such as certain preservatives or solubilizing agents, can cause local irritation. Careful selection and screening of excipients are necessary.
Q4: What are the initial steps to take when an unexpected injection site reaction is observed?
A4: If an unexpected ISR is observed, the following steps should be taken:
-
Assess and Score the Reaction: Systematically evaluate the injection site at predefined time points for signs of erythema (redness), edema (swelling), and other reactions. Use a standardized scoring system for consistency.
-
Consult a Veterinarian: For severe or unexpected reactions, such as ulceration or necrosis, immediately consult with the study veterinarian for diagnosis and management.
-
Review Protocols: Thoroughly review the injection technique and formulation preparation protocols to ensure they were followed correctly.
-
Document Findings: Document all observations, including photographs of the injection sites, to track the progression of the reaction.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting & Optimization |
| Swelling, Redness, or Palpable Nodules Post-injection | - Intense localized inflammatory response to the drug depot. - Mechanical trauma from the injection. - Non-optimal formulation (e.g., pH, osmolality). | - Review Injection Technique: Ensure proper needle size, injection speed, and volume. - Optimize Formulation: Adjust pH and osmolality to be closer to physiological values. Consider alternative excipients. - Rotate Injection Sites: For repeat dosing, alternate injection sites to allow for tissue recovery. |
| Formation of a Sterile Abscess | - Intense localized inflammatory response. - Necrosis of subcutaneous tissue. | - Veterinary Consultation: Immediately consult with veterinary staff for diagnosis and management. It is crucial to differentiate a sterile abscess from a bacterial abscess. - Aspiration: Under aseptic conditions, a veterinarian may aspirate the contents to confirm the absence of bacteria. - Surgical Intervention: If the abscess is large, painful, or does not resolve, surgical drainage may be necessary. |
| Bruising at the Injection Site | - Damage to capillaries under the skin by the needle. - Pinching the skin too tightly during restraint. | - Refine Injection Technique: Ensure a smooth and steady needle insertion. - Proper Restraint: Use appropriate restraint methods that do not put excessive pressure on the injection site. - Monitor: If bruising is observed, monitor the tissue daily until it has healed. |
| Systemic Reaction to Injected Substance (e.g., signs of illness) | - Non-sterile substance or equipment. - Systemic immune response to the formulation. - Formulation with a pH that is too high or too low, or is hyper/hypo-osmotic. | - Ensure Sterility: Always use sterile substances, syringes, and needles. - Review Formulation: Verify that the formulation was prepared correctly and is within acceptable physiological ranges for pH and osmolality. - Veterinary Consultation: Consult with a veterinarian for appropriate supportive care. |
Data Presentation
Table 1: Recommended Needle Gauges and Maximum Injection Volumes for Common Laboratory Animals
| Species | Route | Recommended Needle Gauge | Maximum Volume per Site |
| Mouse | Subcutaneous (SC) | 25-27 G | 5 ml/kg |
| Intramuscular (IM) | 27 G | 0.05 ml | |
| Intraperitoneal (IP) | 25-27 G | < 10 ml/kg | |
| Intravenous (IV) | 26-28 G | 0.2 ml (slow IV) | |
| Rat | Subcutaneous (SC) | 23-26 G | 5 ml/kg |
| Intramuscular (IM) | 26 G (max 25) | 0.1 ml | |
| Intraperitoneal (IP) | 23-25 G | < 10 ml/kg | |
| Intravenous (IV) | < 23 G | 0.5 ml (slow IV) | |
| Rabbit | Subcutaneous (SC) | < 20 G | 30-50 ml |
| Intramuscular (IM) | < 20 G | 0.5 ml | |
| Intravenous (IV) | < 21 G | 1-5 ml |
Table 2: Macroscopic Scoring System for Injection Site Reactions
| Score | Erythema | Edema |
| 0 | No erythema | No edema |
| 1 | Very slight erythema (barely perceptible) | Very slight edema (barely perceptible) |
| 2 | Well-defined erythema | Slight edema (edges of area well-defined by definite raising) |
| 3 | Moderate to severe erythema | Moderate edema (raised approximately 1 mm) |
| 4 | Severe erythema (beet redness) to eschar formation | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
Table 3: Histopathological Scoring System for Injection Site Reactions
| Score | Finding | Description |
| 0 | Normal | No significant findings |
| 1 | Minimal | Focal, sparsely cellular infiltrate |
| 2 | Mild | Multifocal, loosely arranged cellular infiltrate |
| 3 | Moderate | Multifocal to coalescing, moderately dense cellular infiltrate |
| 4 | Marked | Diffuse, dense cellular infiltrate |
| 5 | Severe | Diffuse, dense cellular infiltrate with tissue necrosis |
Experimental Protocols
Protocol 1: Subcutaneous Injection in Mice
-
Preparation:
-
Warm the substance to be injected to room or body temperature.[7]
-
Prepare a new sterile syringe and needle (25-27G) for each animal.
-
Ensure the injection volume does not exceed the recommended maximum of 5 ml/kg per site.
-
-
Restraint:
-
Manually restrain the mouse using the scruff method, ensuring a firm but gentle grip.
-
-
Injection:
-
Create a "tent" of skin over the scruff of the neck or the flank.
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
-
Aspirate by pulling back slightly on the plunger to ensure a blood vessel has not been entered. If blood appears, withdraw the needle and re-attempt in a different location with a fresh needle and syringe.
-
Inject the substance slowly and steadily.
-
-
Post-injection:
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze if necessary.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Protocol 2: Assessment of Local Tolerance in Rabbits
-
Animal Preparation:
-
Use healthy, thin-skinned albino rabbits.
-
On the day of the test, closely clip the fur on the animal's back on both sides of the spinal column.
-
-
Injection Procedure:
-
Inject the test substance and a vehicle control at designated sites. Typically, 0.2 ml per site is used for intracutaneous injections.
-
-
Observation and Scoring:
-
Examine the injection sites for erythema and edema at 24, 48, and 72 hours post-injection.
-
Score the reactions using a standardized macroscopic scoring system (see Table 2).
-
-
Histopathology (at study termination):
-
Collect tissue samples from the injection sites.
-
Process the tissues for histopathological examination.
-
A veterinary pathologist should evaluate the slides for signs of inflammation, necrosis, and other pathological changes, using a scoring system like the one in Table 3.
-
Visualizations
Caption: Signaling pathway of the foreign body response to a subcutaneous depot.
Caption: Experimental workflow for preclinical local tolerance testing.
Caption: Logical workflow for troubleshooting injection site reactions.
References
- 1. pharmasug.org [pharmasug.org]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Local tolerance testing of parenteral drugs: how to put into practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tolerability of hypertonic injectables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of pH changes in inflammation of the subcutaneous air pouch lining in the rat, induced by carrageenan, dextran and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-clinical Local tolerance studies - Creative Animodel [creative-animodel.com]
Technical Support Center: Managing Hexarelin's Orexigenic Effects in Metabolic Research
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the appetite-stimulating (orexigenic) effects of Hexarelin (B1671829) in metabolic studies. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind Hexarelin's orexigenic effect?
A1: Hexarelin, a synthetic growth hormone secretagogue, exerts its orexigenic effects primarily by acting as a ghrelin receptor (GHS-R1a) agonist.[1][2][3] Its primary site of action is the arcuate nucleus of the hypothalamus.[4][5] Within the arcuate nucleus, Hexarelin stimulates neurons that co-express neuropeptide Y (NPY), a potent appetite stimulator.[4][5] This activation of NPY pathways is a key mediator of the increased food intake observed after Hexarelin administration.[4][5]
Q2: Can the orexigenic effect of Hexarelin be separated from its growth hormone-releasing effect?
A2: While often linked, some studies with Hexarelin analogs suggest a potential dissociation between the growth hormone (GH)-releasing and orexigenic effects.[4][5] However, with Hexarelin itself, the two effects are generally observed concurrently as they are both mediated through the ghrelin receptor. Therefore, in most experimental settings, it is crucial to implement controls to isolate the metabolic effects of Hexarelin independent of the confounding variable of increased food intake.
Q3: What are the primary methods to control for Hexarelin's orexigenic effects in a study?
A3: The two primary methods to control for the orexigenic effects of Hexarelin are:
-
Pair-feeding: This experimental design involves restricting the food intake of a control group to match the amount consumed by the Hexarelin-treated group.[6][7] This ensures that any observed metabolic changes are not simply due to differences in caloric intake.
-
Use of Ghrelin Receptor Antagonists: Co-administration of a ghrelin receptor antagonist can block the binding of Hexarelin to its receptor in the hypothalamus, thereby inhibiting its appetite-stimulating effects.[1][2][8]
Q4: Will the orexigenic effect of Hexarelin diminish over time with chronic administration?
A4: Studies in rats have shown that the orexigenic action of Hexarelin can be persistent throughout an 8-week treatment period in both young and old rats.[9] Interestingly, in some long-term studies, an increase in food intake due to Hexarelin did not necessarily lead to a significant change in body weight gain.[9][10][11]
Troubleshooting Guides
Issue 1: Unexpected weight gain in the Hexarelin-treated group is confounding metabolic data.
-
Troubleshooting Step 1: Implement a Pair-Feeding Protocol. If not already in place, introducing a pair-fed control group is essential. This will help determine if the observed weight gain is a direct metabolic effect of Hexarelin or a consequence of increased food consumption.[6]
-
Troubleshooting Step 2: Analyze Body Composition. An increase in body weight might not solely be due to fat accumulation. Hexarelin's primary function is to increase growth hormone, which can lead to an increase in lean muscle mass.[10][11] Therefore, it is crucial to measure body composition (e.g., using DEXA scans) to differentiate between fat and lean mass changes.
-
Troubleshooting Step 3: Consider a Ghrelin Receptor Antagonist. If pair-feeding is not feasible or if you wish to block the orexigenic effect directly, co-administer a selective ghrelin receptor antagonist.[12] This will help to normalize food intake in the Hexarelin-treated group.
Issue 2: Difficulty in sourcing a suitable ghrelin receptor antagonist for my animal model.
-
Troubleshooting Step 1: Review the Literature for Validated Antagonists. Several ghrelin receptor antagonists have been developed and used in preclinical studies.[13] A thorough literature search for antagonists validated in your specific animal model is the first step.
-
Troubleshooting Step 2: Consult with Pharmacological Suppliers. Contact commercial suppliers of research peptides and small molecules. They can often provide information on the availability and suitability of different ghrelin receptor antagonists.
-
Troubleshooting Step 3: Explore Alternative Growth Hormone Secretagogues. If a suitable antagonist cannot be found, consider if an alternative GH secretagogue with a different orexigenic profile might be suitable for your research question. Some Hexarelin analogs have been shown to selectively stimulate GH release with minimal effects on food intake.[4][5]
Quantitative Data Summary
Table 1: Orexigenic Effects of Hexarelin in Rodent Models
| Animal Model | Hexarelin Dose | Duration of Treatment | Effect on Food Intake | Effect on Body Weight | Reference |
| Male MKR Mice | 200 µg/kg BW (twice daily, IP) | 12 days | Significantly increased by 24% compared to vehicle-treated mice | No significant change | [10][11] |
| Young Male Rats (3-month-old) | 80 µg/kg (once daily, SC) | 8 weeks | Maintained a persistent significant orexigenic action | No significant effect on body weight gain | [9] |
| Old Male Rats (24-month-old) | 80 µg/kg (once daily, SC) | 8 weeks | Maintained a persistent significant orexigenic action | No significant effect on body weight gain | [9] |
Experimental Protocols
Protocol 1: Pair-Feeding Experimental Design
Objective: To control for the effects of increased food intake in Hexarelin-treated animals.
Materials:
-
Hexarelin
-
Vehicle (e.g., sterile saline)
-
Experimental animals (e.g., mice or rats) housed in individual cages
-
Metabolic cages for accurate food intake measurement
-
Standard laboratory animal diet
Procedure:
-
Acclimatization: Acclimate animals to individual housing and the specific diet for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to three groups:
-
Group A (Ad Libitum Control): Receives vehicle and has free access to food.
-
Group B (Hexarelin-Treated): Receives Hexarelin and has free access to food.
-
Group C (Pair-Fed Control): Receives vehicle and is fed the amount of food consumed by the Hexarelin-treated group on the previous day.
-
-
Treatment Administration: Administer Hexarelin or vehicle to the respective groups at the designated dose and frequency.
-
Food Intake Measurement:
-
For Group B (Hexarelin-Treated), measure the amount of food consumed daily. It is crucial to account for any spillage.
-
On the following day, provide the animals in Group C (Pair-Fed Control) with the average amount of food consumed by Group B on the previous day.
-
-
Data Collection: Monitor body weight, body composition, and other relevant metabolic parameters for all groups throughout the study.
-
Data Analysis: Compare the metabolic outcomes of the Hexarelin-treated group (Group B) with the pair-fed control group (Group C). Any significant differences can be attributed to the direct metabolic effects of Hexarelin, independent of changes in food intake.
Protocol 2: Co-administration of a Ghrelin Receptor Antagonist
Objective: To block the orexigenic effects of Hexarelin.
Materials:
-
Hexarelin
-
Ghrelin receptor antagonist (e.g., [D-Lys-3]-GHRP-6, Substance JMV2959)
-
Vehicle (e.g., sterile saline)
-
Experimental animals
Procedure:
-
Pilot Study: Conduct a pilot study to determine the optimal dose of the ghrelin receptor antagonist required to block the orexigenic effect of the intended Hexarelin dose without causing other significant behavioral or metabolic changes.
-
Group Allocation: Randomly assign animals to at least four groups:
-
Group 1 (Vehicle Control): Receives vehicle for both Hexarelin and the antagonist.
-
Group 2 (Hexarelin Only): Receives Hexarelin and vehicle for the antagonist.
-
Group 3 (Antagonist Only): Receives vehicle for Hexarelin and the ghrelin receptor antagonist.
-
Group 4 (Hexarelin + Antagonist): Receives both Hexarelin and the ghrelin receptor antagonist.
-
-
Treatment Administration: Administer the compounds according to the established protocol. The timing of administration is critical; the antagonist should be given shortly before or concurrently with Hexarelin to ensure effective receptor blockade.
-
Data Collection: Monitor food intake, body weight, and other metabolic parameters in all groups.
-
Data Analysis: Compare the food intake and metabolic outcomes between Group 2 (Hexarelin Only) and Group 4 (Hexarelin + Antagonist). A successful blockade should result in similar food intake between Group 4 and the control groups (Group 1 and Group 3). Any metabolic differences between Group 2 and Group 4 can then be more confidently attributed to the non-orexigenic actions of Hexarelin.
Visualizations
Caption: Signaling pathway of Hexarelin's orexigenic effect.
Caption: Experimental workflow for a pair-feeding study.
Caption: Logic of using a ghrelin receptor antagonist.
References
- 1. What are ghrelin antagonists and how do they work? [synapse.patsnap.com]
- 2. What are GHSR antagonists and how do they work? [synapse.patsnap.com]
- 3. revolutionhealth.org [revolutionhealth.org]
- 4. Differential orexigenic effects of hexarelin and its analogs in the rat hypothalamus: indication for multiple growth hormone secretagogue receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Assessment of feeding behavior in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oxfordreference.com [oxfordreference.com]
- 8. varmedicine.com [varmedicine.com]
- 9. Feeding behavior during long-term hexarelin administration in young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hexarelin, a Growth Hormone Secretagogue, Improves Lipid Metabolic Aberrations in Nonobese Insulin-Resistant Male MKR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Co-administration of Hexarelin and Other Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the co-administration of Hexarelin (B1671829) with other peptides.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Issue 1: Inconsistent or Lower-Than-Expected Growth Hormone (GH) Secretion
-
Question: We are co-administering Hexarelin and Sermorelin but observe variable and lower-than-expected GH release in our subjects. What are the potential causes and solutions?
-
Answer: Several factors can contribute to this issue. Consider the following troubleshooting steps:
-
Peptide Integrity and Reconstitution:
-
Problem: Improper reconstitution or degradation of the peptides can significantly reduce their bioactivity.[1]
-
Solution: Ensure you are following the correct reconstitution protocol. Use sterile, 18MΩ-cm H2O to reconstitute lyophilized Hexarelin to a concentration of at least 100 µg/ml.[2][3][4][5] Store the reconstituted peptide at 4°C for short-term use (2-7 days) and below -18°C for long-term storage.[2][3][4][5] It is also recommended to add a carrier protein like 0.1% HSA or BSA for long-term storage to prevent degradation.[2][3][4][5] Avoid repeated freeze-thaw cycles.[2][3][4][5]
-
-
Dosing and Timing:
-
Problem: The synergistic effect of Hexarelin and a GHRH analog like Sermorelin is dose-dependent.[6][7] The timing of administration relative to the subject's natural GH pulses can also impact the response.
-
Solution: Review your dosing protocol. Studies have shown that even low doses of Hexarelin (e.g., 0.125 µg/kg) can synergistically enhance the GH response to GHRH.[6][8] Administer the peptides on an empty stomach to maximize absorption.
-
-
Receptor Desensitization:
-
Problem: Prolonged or high-dose administration of Hexarelin can lead to desensitization of the ghrelin receptor (GHS-R).[9][10][11]
-
Solution: Implement a cycling protocol. For long-term studies, consider a regimen of daily injections for a set period (e.g., 16 weeks) followed by a washout period of at least 4 weeks to allow for receptor resensitization.[11][12] The attenuation of the GH response to long-term Hexarelin therapy has been shown to be partial and reversible.[11]
-
-
Issue 2: Elevated Cortisol and Prolactin Levels
-
Question: Our experimental data shows a significant increase in cortisol and prolactin levels following Hexarelin administration. How can we mitigate this?
-
Answer: Hexarelin is known to stimulate the release of cortisol and prolactin, particularly at higher doses.[6][7][8][12][13][14][15][16]
-
Dose Optimization:
-
Problem: The increase in cortisol and prolactin is dose-dependent.[6][8]
-
Solution: A dose-response study can help identify the optimal Hexarelin dose that maximizes GH release while minimizing the impact on cortisol and prolactin.[6] For instance, one study showed that a low dose of Hexarelin (0.125 µg/kg) in combination with GHRH resulted in a massive GH release with no significant rise in serum cortisol.[8]
-
-
Co-administration with GHRH Analogs:
-
Problem: Administering Hexarelin alone may lead to a more pronounced effect on cortisol and prolactin.
-
Solution: Co-administering Hexarelin with a GHRH analog like Sermorelin can create a synergistic effect on GH release, potentially allowing for a lower, more targeted dose of Hexarelin, thereby reducing the impact on other hormones.[7][10]
-
-
Monitoring and Management:
-
Problem: Unmanaged elevations in cortisol and prolactin can be confounding factors in your research.
-
Solution: Regularly monitor cortisol and prolactin levels. If persistently elevated, consider adjusting the dosage or cycling protocol. For significant prolactin elevation, medications like cabergoline (B1668192) may be considered for management in a clinical research setting.[14] Interestingly, one study on chronic Hexarelin administration showed a decrease in the cortisol response over 16 weeks, suggesting a potential adaptation.[17]
-
-
Issue 3: Peptide Instability and Aggregation in Solution
-
Question: We are noticing precipitation in our reconstituted peptide solutions, and our assay results are inconsistent. What could be the cause?
-
Answer: Peptide instability and aggregation are common challenges that can lead to loss of bioactivity and unreliable experimental outcomes.[1]
-
Solubility Issues:
-
Problem: Peptides can have poor solubility in aqueous solutions, leading to the formation of aggregates.[1]
-
Solution: Ensure the peptide is fully dissolved in the recommended solvent. If solubility is an issue, consider using a small amount of a co-solvent like DMSO or acetonitrile, ensuring it is compatible with your experimental system. The net charge of the peptide can help determine the appropriate solvent; basic peptides dissolve better in acidic solutions, and acidic peptides in basic solutions.[18]
-
-
Storage Conditions:
-
Problem: Improper storage of reconstituted peptides can accelerate degradation.
-
Solution: Store reconstituted peptides at the recommended temperature, typically 2-8°C for short-term and -20°C or -80°C for long-term storage.[2][3][4][5] Aliquot the peptide solution into single-use vials to avoid repeated freeze-thaw cycles.[2][3][4][5]
-
-
Visual Inspection and Quality Control:
-
Problem: It can be difficult to visually assess the quality of a peptide solution.
-
Solution: Always visually inspect for precipitates or cloudiness before use. If aggregation is suspected, techniques like dynamic light scattering can be used for assessment.[1] For critical experiments, consider having the net peptide content verified through amino acid analysis to ensure accurate dosing.[18]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of synergy between Hexarelin and GHRH analogs like Sermorelin?
A1: Hexarelin and GHRH analogs stimulate GH release through two distinct and complementary pathways. Hexarelin, a ghrelin mimetic, acts on the growth hormone secretagogue receptor (GHS-R1a) in the pituitary and hypothalamus.[19] Sermorelin, a GHRH analog, acts on the GHRH receptor.[15][16] The co-administration of both peptides leads to a synergistic release of GH that is greater than the additive effect of each peptide alone.[7][10][20] This is because GHRH increases the population of somatotrophs ready to release GH, while Hexarelin amplifies the amount of GH released from each cell.
Q2: What is the recommended starting dose for co-administration of Hexarelin and Sermorelin in a research setting?
A2: A common starting point for subcutaneous administration is 100 mcg of Hexarelin co-administered with 100 mcg of a GHRH analog like CJC-1295 (a modified GHRH). Dosing can be adjusted based on the specific research goals and observed response. For intravenous administration, studies have used doses as low as 0.125 µg/kg of Hexarelin in combination with 1.0 µg/kg of GHRH with significant synergistic effects.[6][8]
Q3: How can we perform a basic in-vivo experiment to assess GH secretion following peptide administration?
A3: A typical experimental protocol involves the following steps:
-
Subject Preparation: Subjects should be fasted overnight. An indwelling catheter is placed in a forearm vein for blood sampling.[21]
-
Baseline Sampling: Collect baseline blood samples to measure basal GH levels.[21]
-
Peptide Administration: Administer the peptide(s) (e.g., Hexarelin, Sermorelin, or their combination) intravenously or subcutaneously at the desired dose.[21]
-
Post-administration Sampling: Collect blood samples at regular intervals (e.g., every 15-30 minutes) for 2-4 hours.[21]
-
Hormone Analysis: Analyze the collected serum or plasma samples for GH concentrations using a validated immunoassay.
-
Data Analysis: Plot the GH concentration over time to determine the peak concentration (Cmax) and the area under the curve (AUC) to quantify the total GH release.[13][22]
Q4: What are the key differences between Hexarelin and other GHRPs like Ipamorelin and GHRP-2?
A4: While all are GHRPs, they have different potency and side effect profiles.
-
Hexarelin: Considered one of the most potent GHRPs, but with a higher likelihood of increasing cortisol and prolactin levels.[14][19]
-
Ipamorelin: Has a more moderate and selective effect on GH release with minimal impact on cortisol and prolactin.[14]
-
GHRP-2: Also a potent GH secretagogue, but like Hexarelin, it can increase cortisol and prolactin.
The choice between them depends on the specific research objectives and the desired balance between potency and side effects.
Data Presentation
Table 1: Dose-Response of Intravenous Hexarelin on Peak GH, Cortisol, and Prolactin Levels in Healthy Adult Males
| Hexarelin Dose (µg/kg) | Mean Peak GH (ng/mL) | Mean Peak GH (mU/L) | Maximum % Rise in Cortisol from Baseline | Maximum % Rise in Prolactin from Baseline |
| 0 (Placebo) | 3.9 | - | - | - |
| 0.125 | - | 7.9 | No significant rise | 28.5% |
| 0.5 | 26.9 | - | ~40% | - |
| 1.0 | 52.3 | 140 | - | 180% |
| 2.0 | 55.0 | - | - | - |
Data synthesized from multiple studies in healthy adult males.[6][8][13][22]
Table 2: Synergistic Effect of Hexarelin and GHRH Co-administration on Peak GH Release
| Treatment | Peak GH Response (mU/L) |
| GHRH (1.0 µg/kg) | 42.5 |
| Hexarelin (0.125 µg/kg) | 7.9 |
| GHRH (1.0 µg/kg) + Hexarelin (0.125 µg/kg) | 115 |
Data from a study in healthy adult males.[6][8]
Experimental Protocols
Detailed Protocol: Reconstitution of Lyophilized Hexarelin
-
Materials:
-
Vial of lyophilized Hexarelin
-
Vial of sterile water for injection (or other recommended sterile solvent)
-
Sterile syringe and needles
-
Alcohol swabs
-
-
Procedure:
-
Allow the lyophilized Hexarelin vial and the sterile water to come to room temperature.
-
Swab the rubber stoppers of both vials with an alcohol swab.
-
Using a sterile syringe, draw up the required volume of sterile water. A common reconstitution is to add 1 mL of water to a 2 mg vial of Hexarelin to yield a final concentration of 200 µg per 0.1 mL.
-
Slowly inject the sterile water into the Hexarelin vial, aiming the stream of liquid against the side of the glass vial to avoid foaming.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
-
The reconstituted solution should be clear. If there is any particulate matter, do not use it.
-
Store the reconstituted solution in the refrigerator at 2-8°C for up to 7 days or freeze for longer-term storage.[2][3][4][5]
-
Mandatory Visualizations
Caption: Signaling pathways of Hexarelin and Sermorelin in stimulating GH secretion.
Caption: Experimental workflow for assessing GH secretion after peptide administration.
References
- 1. benchchem.com [benchchem.com]
- 2. angioproteomie.com [angioproteomie.com]
- 3. prospecbio.com [prospecbio.com]
- 4. Hexarelin 20mg [3hbiomedical.com]
- 5. Hexarelin|Hexarelin [novateinbio.com]
- 6. academic.oup.com [academic.oup.com]
- 7. medicalantiaging.com [medicalantiaging.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Rapid desensitisation of the GH secretagogue (ghrelin) receptor to hexarelin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mynuceria.com [mynuceria.com]
- 11. Does desensitization to hexarelin occur? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. happyhormonesmd.com [happyhormonesmd.com]
- 13. researchgate.net [researchgate.net]
- 14. swolverine.com [swolverine.com]
- 15. tryeden.com [tryeden.com]
- 16. medisearch.io [medisearch.io]
- 17. The effect of chronic hexarelin administration on the pituitary-adrenal axis and prolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. revolutionhealth.org [revolutionhealth.org]
- 20. Interaction of the growth hormone releasing peptide hexarelin with somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Growth hormone-releasing activity of hexarelin in humans. A dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Hexarelin Acetate vs. GHRP-6: A Comparative Analysis of Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hexarelin (B1671829) acetate (B1210297) and Growth Hormone-Releasing Peptide-6 (GHRP-6), two synthetic hexapeptides that stimulate the release of growth hormone (GH). The following sections detail their relative potencies, efficacies, and underlying mechanisms, supported by experimental data and detailed protocols to aid in research and development.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of Hexarelin acetate and GHRP-6 based on available experimental data.
Table 1: Comparative Potency in Growth Hormone Release
| Parameter | Hexarelin | GHRP-6 | Species | Key Findings | Reference |
| Peak Plasma GH Concentration (ng/mL) | 552 ± 125 | 386 ± 132 | Rat | At a dose of 25 µg/kg IV, Hexarelin induced a significantly higher peak GH concentration compared to GHRP-6. | [1][2] |
| ED50 for GH Release (µg/kg) | ~0.50 - 0.64 | Not Available | Human | Dose-response studies for Hexarelin show a potent effect on GH release, with near-maximal response at 2 µg/kg. Direct comparative ED50 data for GHRP-6 under identical conditions is not readily available in the cited literature. | |
| Maximum GH Response (Cmax, ng/mL) | ~55.0 | Not Available | Human | Intravenous administration of 2 µg/kg Hexarelin resulted in a mean peak plasma GH concentration of 55.0 ng/mL. |
Table 2: Comparative Binding Affinity
| Parameter | Hexarelin | GHRP-6 | Receptor | Key Findings | Reference |
| IC50 (µM) | 0.95 ± 0.26 | 2.03 ± 1.36 | CD36 | In a competitive binding assay using rat cardiac membranes, Hexarelin demonstrated a higher binding affinity (lower IC50) for the CD36 receptor compared to GHRP-6. It is important to note that this is not the primary growth hormone secretagogue receptor (GHSR-1a). | [3] |
Table 3: Overview of Physiological Effects
| Feature | Hexarelin | GHRP-6 | Key Differences |
| GH Release | Very Potent | Potent | Hexarelin is generally considered more potent in stimulating GH release. |
| Appetite Stimulation | Minimal | Significant | GHRP-6 is a strong appetite stimulant, a side effect not prominently associated with Hexarelin. |
| Cortisol and Prolactin Release | Can increase levels | Can increase levels | Both peptides can stimulate the release of cortisol and prolactin. |
| Desensitization | Can occur with continuous use | Less pronounced than Hexarelin | The GH-releasing effect of Hexarelin may diminish more rapidly with continuous administration. |
Signaling Pathways
Both Hexarelin and GHRP-6 primarily exert their effects by binding to the growth hormone secretagogue receptor 1a (GHSR-1a), a G-protein coupled receptor (GPCR). This binding activates the Gq protein, initiating a downstream signaling cascade that results in the release of growth hormone from the pituitary gland.
Caption: GHSR-1a signaling cascade initiated by Hexarelin and GHRP-6.
In addition to the primary Gq pathway, GHSR-1a activation can also lead to the recruitment of β-arrestin. This interaction is involved in receptor desensitization and internalization, and can also initiate separate signaling cascades, contributing to the diverse physiological effects of these peptides.[4]
Experimental Protocols
In Vivo Administration of GHRPs in Rats
This protocol outlines the procedure for the intravenous administration of Hexarelin or GHRP-6 to conscious, freely-moving rats to assess their impact on plasma growth hormone levels.[1][2]
Materials:
-
This compound or GHRP-6
-
Sterile saline solution (0.9% NaCl)
-
Adult male Sprague-Dawley rats with indwelling jugular vein catheters
-
Syringes and needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Pipettes and tips
-
Freezer (-20°C or -80°C)
Procedure:
-
Peptide Preparation: Dissolve this compound or GHRP-6 in sterile saline to the desired concentration (e.g., 25 µg/mL for a 25 µg/kg dose in a 1 mL/kg injection volume).
-
Animal Handling: Acclimatize the catheterized rats to the experimental setting to minimize stress.
-
Baseline Blood Sampling: Prior to peptide administration, collect a baseline blood sample (e.g., 0.3 mL) through the jugular vein catheter.
-
Peptide Administration: Administer the prepared Hexarelin or GHRP-6 solution as an intravenous bolus injection through the catheter.
-
Post-Administration Blood Sampling: Collect blood samples at multiple time points after injection (e.g., 5, 10, 15, 30, 45, and 60 minutes) to determine the time course of GH release.
-
Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 rpm for 15 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -20°C or -80°C until analysis.
References
- 1. Mechanism of action of hexarelin and GHRP-6: analysis of the involvement of GHRH and somatostatin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the growth hormone-releasing peptide binding site in CD36: a photoaffinity cross-linking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G Protein and β-Arrestin Signaling Bias at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Analysis of Hexarelin and Sermorelin for Growth Hormone Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of Hexarelin and Sermorelin (B1632077), two synthetic peptides known for their ability to stimulate growth hormone (GH) secretion. The following sections objectively evaluate their mechanisms of action, quantitative performance in clinical settings, and the experimental protocols used to generate these findings.
Overview and Mechanisms of Action
Hexarelin and Sermorelin represent two distinct classes of growth hormone secretagogues.
Hexarelin is a potent, synthetic hexapeptide that mimics the action of ghrelin, the endogenous "hunger hormone." It is a member of the Growth Hormone-Releasing Peptide (GHRP) family. Hexarelin primarily acts by binding to the growth hormone secretagogue receptor type 1a (GHS-R1a) in the pituitary gland and hypothalamus.[1][2] This interaction triggers a strong release of growth hormone. Additionally, Hexarelin has been shown to have unique cardiovascular effects mediated through a secondary receptor, CD36.
Sermorelin , on the other hand, is a synthetic analogue of the naturally occurring growth hormone-releasing hormone (GHRH).[3][4] It is a 29-amino acid polypeptide that corresponds to the N-terminal fragment of human GHRH, which is the shortest fully functional fragment.[3] Sermorelin stimulates the pituitary gland to produce and release growth hormone by binding to the GHRH receptor (GHRHR).[3][5] Its action is considered to be more physiological, preserving the natural pulsatile release of GH.[3]
Quantitative Comparison of Growth Hormone Release
A head-to-head clinical study conducted by Arvat et al. provides a direct quantitative comparison of the GH-releasing capabilities of Hexarelin and a GHRH analogue (like Sermorelin) in healthy human volunteers. The study administered a 1.0 µg/kg intravenous bolus of each peptide. The results are summarized in the table below.
| Parameter | Hexarelin (1.0 µg/kg i.v.) | GHRH (1.0 µg/kg i.v.) |
| Mean Peak GH Concentration (Cmax) | 68.4 ± 14.7 µg/L | 26.7 ± 8.7 µg/L |
| Area Under the Curve (AUC) | 1546.9 ± 380.0 µg/L·h | 619.6 ± 174.4 µg/L·h |
| Data from Arvat et al.[6][7][8] |
These results demonstrate that, under identical experimental conditions, Hexarelin is significantly more potent in stimulating GH release than GHRH, inducing a peak GH concentration and a total GH release (AUC) that are approximately 2.5 times greater.[6][7][8]
Further studies have also highlighted the superior potency of Hexarelin. One study noted that the GH response to a 1 µg/kg intravenous dose of Hexarelin was about twice as high as that induced by a 1 µg/kg dose of GHRH.[9]
Signaling Pathways
The distinct mechanisms of action of Hexarelin and Sermorelin are visually represented by their signaling pathways.
Experimental Protocols
The following outlines the methodology for a comparative study of Hexarelin and Sermorelin, based on the protocol from Arvat et al.[6][7][8]
4.1. Subject Population
-
Healthy, young adult male volunteers (e.g., 7 subjects, aged 24-32 years, with a body mass index of 20-24 kg/m ²).
-
Subjects should be free of any endocrine or other systemic diseases and not on any medication for at least one week prior to the study.
-
Informed consent must be obtained from all participants.
4.2. Study Design
-
A randomized, placebo-controlled, crossover study design is recommended.
-
Each subject receives an intravenous (i.v.) bolus of:
-
Hexarelin (1.0 µg/kg)
-
Sermorelin (as GHRH, 1.0 µg/kg)
-
Placebo (isotonic saline)
-
-
A washout period of at least one week should be implemented between each test session.
4.3. Procedure
-
Subjects should fast overnight before each test.
-
On the morning of the study, an indwelling catheter is inserted into a forearm vein for blood sampling and kept patent with a slow infusion of isotonic saline.
-
After a 30-minute acclimatization period, baseline blood samples are collected.
-
The assigned peptide or placebo is administered as a single i.v. bolus at time 0.
-
Blood samples are collected at -15, 0, 15, 30, 45, 60, 90, 120, 150, and 180 minutes relative to the injection.
4.4. Hormone Assays
-
Serum GH concentrations are measured using a sensitive and specific immunoradiometric assay (IRMA) or a similar validated method.
-
Other hormones, such as prolactin, ACTH, and cortisol, can also be measured to assess the selectivity of the peptides.
4.5. Data Analysis
-
The peak GH concentration (Cmax) is determined for each subject in each session.
-
The total GH response is calculated as the area under the curve (AUC) using the trapezoidal rule.
-
Statistical analysis (e.g., ANOVA for repeated measures followed by post-hoc tests) is used to compare the responses between the different treatments.
Side Effect Profile and Other Considerations
Both Hexarelin and Sermorelin are generally well-tolerated, but they have distinct side effect profiles.
-
Common to both: Flushing, headache, dizziness, and injection site reactions.[1]
-
Hexarelin-specific: May also cause an increase in appetite, water retention, and tingling in extremities.[1] It also stimulates the release of prolactin and cortisol.[6][7][8]
-
Sermorelin-specific: Has been associated with muscle loss and fatigue in some instances.[1]
It is important to note that Sermorelin's action is subject to the negative feedback of somatostatin, which can modulate its effects and may prevent tachyphylaxis (diminishing response to successive doses).[3] Hexarelin is also subject to partial feedback inhibition by GH.[9]
Conclusion
Hexarelin and Sermorelin are both effective at stimulating growth hormone release, but they do so through different mechanisms and with varying degrees of potency.
-
Hexarelin is a highly potent GH secretagogue that acts via the GHS-R1a receptor, leading to a robust and rapid increase in GH levels. Its additional activity at the CD36 receptor suggests potential for cardiovascular applications.
-
Sermorelin acts as a GHRH analogue, providing a more physiological, pulsatile release of GH. While less potent than Hexarelin, its mechanism is more aligned with the body's natural endocrine rhythms.
The choice between these two peptides for research or therapeutic development will depend on the desired outcome. For studies requiring a strong and acute peak in GH, Hexarelin may be the more suitable candidate. For applications where a more sustained and physiological GH profile is desired, Sermorelin would be the preferred option. Further research into the long-term effects and full therapeutic potential of both peptides is warranted.
References
- 1. tryeden.com [tryeden.com]
- 2. mynuceria.com [mynuceria.com]
- 3. Sermorelin - Wikipedia [en.wikipedia.org]
- 4. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sermorelin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Endocrine activities of ghrelin, a natural growth hormone secretagogue (GHS), in humans: comparison and interactions with hexarelin, a nonnatural peptidyl GHS, and GH-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Hexarelin induced growth hormone release is influenced by exogenous growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexarelin Acetate's Cardioprotective Effects: A Comparative Guide for Researchers
An objective analysis of Hexarelin (B1671829) acetate's performance in preclinical cardiac models, with supporting experimental data and comparisons to key alternatives.
This guide provides a comprehensive overview of the experimental validation of Hexarelin acetate's effects on cardiac function. Designed for researchers, scientists, and drug development professionals, it summarizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways and workflows to facilitate a deeper understanding of this promising synthetic growth hormone secretagogue.
Comparative Analysis of Cardiac Function
Hexarelin has demonstrated significant cardioprotective effects across various preclinical models. Its performance, when compared with its natural analog ghrelin and recombinant human growth hormone (rhGH), highlights its potential as a therapeutic agent for cardiovascular diseases.[1]
Table 1: Effects of Hexarelin and Comparators on Cardiac Function in Myocardial Infarction (MI) Models
| Parameter | Species | Model | Treatment | Dosage | Duration | Outcome | Reference |
| Left Ventricular Ejection Fraction (LVEF) | Mouse | MI (LAD Ligation) | Hexarelin | 0.3 mg/kg/day | 14 days | ↑ Significant improvement vs. vehicle | [2][3] |
| Mouse | MI (LAD Ligation) | Vehicle | - | 14 days | - | [2][3] | |
| Rat | MI (LAD Ligation) | Hexarelin | 100 µg/kg/day | 2 weeks | ↑ Significant increase in cardiac output | [4][5] | |
| Rat | MI (LAD Ligation) | rhGH | 2.5 mg/kg/day | 2 weeks | ↑ Significant increase in cardiac output | [4][5] | |
| Cardiac Output | Rat | MI (LAD Ligation) | Hexarelin | 100 µg/kg/day | 2 weeks | ↑ 49% vs. vehicle | [4][5] |
| Rat | MI (LAD Ligation) | rhGH | 2.5 mg/kg/day | 2 weeks | ↑ 45% vs. vehicle | [4][5] | |
| Cardiac Fibrosis | Mouse | MI (LAD Ligation) | Hexarelin | 0.3 mg/kg/day | 21 days | ↓ Significant decrease in interstitial collagen | [2][3] |
| Mouse | MI (LAD Ligation) | Vehicle | - | 21 days | - | [2][3] |
Table 2: Acute Hemodynamic Effects of Hexarelin in Humans
| Parameter | Species | Condition | Treatment | Dosage | Outcome | Reference |
| Left Ventricular Ejection Fraction (LVEF) | Human | Healthy Volunteers | Hexarelin | IV | ↑ from 64.0±1.5% to 70.7±3.0% | [6] |
| Human | Healthy Volunteers | rhGH | IV | No significant change | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
1. In Vivo Myocardial Infarction Model
-
Animal Model: Male C57BL/6J mice or Sprague-Dawley rats.[2][5]
-
Disease Induction: Myocardial infarction (MI) is induced by permanent ligation of the left anterior descending (LAD) coronary artery.[2][5]
-
Drug Administration:
-
Assessment of Cardiac Function:
-
Echocardiography: Transthoracic echocardiography is performed to measure LVEF, fractional shortening, stroke volume, and cardiac output.[4][5][7]
-
Magnetic Resonance Imaging (MRI): Cardiac MRI is used to assess left ventricular function, mass, and infarct size.[2][3]
-
Histology: Heart tissues are stained with Masson's trichrome or Picrosirius red to quantify the extent of cardiac fibrosis.[2]
-
Biomarkers: Plasma levels of troponin-I, IL-1β, and TNF-α are measured to assess cardiomyocyte injury and inflammation.[2][3]
-
2. In Vitro Cardiomyocyte Protection Assay
-
Induction of Cell Death: Cardiomyocyte apoptosis is induced by treatment with doxorubicin.[8]
-
Hexarelin Treatment: Cells are pre-treated with Hexarelin before the addition of the apoptosis-inducing agent.
-
Assessment of Cell Viability and Apoptosis:
-
Cell survival is measured using assays such as the MTT assay.
-
Apoptosis is quantified by measuring DNA fragmentation using methods like the TUNEL assay.[8]
-
Signaling Pathways and Experimental Workflow
Hexarelin's Cardioprotective Signaling
Hexarelin exerts its effects on cardiomyocytes through multiple signaling pathways. It binds to the growth hormone secretagogue receptor 1a (GHSR1a) and the CD36 receptor.[1][10][11] This binding activates downstream pathways that inhibit apoptosis and promote cell survival.[1][12]
Caption: Hexarelin's signaling pathways in cardiomyocytes.
Experimental Workflow for In Vivo Cardioprotection Studies
The following diagram illustrates a typical experimental workflow for assessing the cardioprotective effects of Hexarelin in a mouse model of myocardial infarction.
Caption: Workflow for MI model and Hexarelin treatment.
References
- 1. The cardiovascular action of hexarelin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hexarelin treatment preserves myocardial function and reduces cardiac fibrosis in a mouse model of acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hexarelin treatment preserves myocardial function and reduces cardiac fibrosis in a mouse model of acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The growth hormone secretagogue hexarelin improves cardiac function in rats after experimental myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Acute cardiovascular and hormonal effects of GH and hexarelin, a synthetic GH-releasing peptide, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One dose of oral hexarelin protects chronic cardiac function after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hexarelin protects H9c2 cardiomyocytes from doxorubicin-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural (ghrelin) and synthetic (hexarelin) GH secretagogues stimulate H9c2 cardiomyocyte cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. corepeptides.com [corepeptides.com]
A Comparative Analysis of the Side Effect Profiles of Hexarelin and GHRP-2 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side effect profiles of two synthetic growth hormone-releasing peptides (GHRPs), Hexarelin (B1671829) and GHRP-2. The information presented is intended for research and drug development purposes and is supported by experimental data from preclinical and clinical studies.
Introduction
Hexarelin and GHRP-2 are potent, synthetic, non-natural super-analogs of GHRP-6 that stimulate the secretion of growth hormone (GH).[1] Both peptides act as agonists at the ghrelin/growth hormone secretagogue receptor (GHS-R1a).[2] However, their side effect profiles, particularly concerning their impact on other hormones and cardiovascular parameters, exhibit notable differences that are critical for consideration in experimental design and therapeutic development.
Comparative Side Effect Data
The following table summarizes the key side effects associated with Hexarelin and GHRP-2 based on available research data.
| Side Effect Category | Hexarelin | GHRP-2 | Key Findings & References |
| Hormonal Profile | |||
| Prolactin (PRL) Increase | Significant, dose-dependent increase.[3][4] | Significant, dose-dependent increase.[4][5] | Both peptides induce similar increases in prolactin levels.[1][6] The PRL-releasing activity of both is lower than that of Thyrotropin-releasing hormone (TRH).[1][5] |
| Cortisol & ACTH Increase | Significant, dose-dependent increase.[3][4][7] | Significant, dose-dependent increase.[4][5] | Both peptides induce similar increases in ACTH and cortisol levels.[1][6] Their ACTH/cortisol-releasing activity is comparable to that of corticotropin-releasing hormone (hCRH).[1][5] |
| Cardiovascular Effects | |||
| Inotropic Effect | Positive inotropic effect observed; increases Left Ventricular Ejection Fraction (LVEF).[7][8] | Limited direct evidence of inotropic effects in humans. Some studies suggest cardioprotective effects by decreasing apoptosis in heart cells. | Hexarelin has a demonstrated short-lasting, positive inotropic effect in humans, which appears to be GH-independent.[7][9] This effect is likely mediated by specific myocardial receptors, including CD36.[8] |
| Blood Pressure & Heart Rate | No significant changes in mean blood pressure or heart rate observed.[7][9] | Ghrelin, the natural ligand for the GHRP-2 receptor, can decrease arterial pressure. However, a ghrelin antagonist has been shown to increase blood pressure and heart rate in rats.[10] | Direct effects of GHRP-2 on blood pressure and heart rate in humans are not as well-documented as Hexarelin. |
| Metabolic Effects | |||
| Appetite Stimulation | Milder increase in appetite compared to GHRP-2 and GHRP-6.[11] | Potent appetite stimulant, mimicking the effects of ghrelin.[3][12][13] | The significant increase in appetite with GHRP-2 is a well-documented side effect.[3][12][13] |
| Other Side Effects | |||
| Water Retention | May cause water retention. | May cause water retention, particularly at higher doses.[12] | |
| Tingling/Numbness | Occasional tingling in extremities has been reported. | Tingling or numb feeling in hands and/or feet may occur with excess dosages.[12] | |
| Flushing | Flushing has been reported as a potential side effect.[7][14] | Not as commonly reported, but may occur. |
Experimental Protocols
Assessment of Hormonal Response (Prolactin, Cortisol, ACTH)
Objective: To determine the impact of Hexarelin and GHRP-2 on pituitary and adrenal hormone secretion.
Methodology:
-
Study Population: Healthy adult volunteers are typically recruited. Exclusion criteria include endocrine disorders, use of medications known to affect the hypothalamic-pituitary-adrenal axis, and pregnancy.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover design is often employed. Each subject receives an intravenous (IV) bolus of Hexarelin, GHRP-2, or a placebo (saline) on separate occasions.
-
Dosing: Doses typically range from 1 to 2 µg/kg for both peptides to elicit a maximal response.[1][5]
-
Blood Sampling: Venous blood samples are collected at baseline (before peptide administration) and at regular intervals (e.g., -15, 0, 15, 30, 45, 60, 90, 120, 180 minutes) post-injection.
-
Hormone Analysis: Serum or plasma concentrations of prolactin, cortisol, and ACTH are measured using specific and sensitive immunoassays, such as enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).[15][16]
-
Data Analysis: The peak hormone concentration (Cmax) and the area under the curve (AUC) are calculated to quantify the hormonal response to each peptide. Statistical analysis (e.g., ANOVA) is used to compare the responses between the peptides and placebo.
Evaluation of Cardiovascular Effects (Inotropic Action)
Objective: To assess the direct effects of Hexarelin and GHRP-2 on cardiac function.
Methodology:
-
Study Population: Healthy male volunteers are often included in initial studies.[9]
-
Imaging Technique: Radionuclide angiocardiography (also known as a MUGA scan) is a non-invasive method used to evaluate cardiac performance.[7][9][13]
-
Procedure:
-
Red blood cells are labeled with a radioactive tracer (e.g., Technetium-99m).[7]
-
Baseline cardiac function, including Left Ventricular Ejection Fraction (LVEF), is measured while the subject is at rest.
-
An IV bolus of Hexarelin, GHRP-2, or placebo is administered.
-
Serial radionuclide angiocardiography scans are performed at specific time points (e.g., 15, 30, 45, 60, 90 minutes) after injection to monitor changes in LVEF.
-
-
Data Analysis: Changes in LVEF from baseline are calculated for each time point. Hemodynamic parameters such as mean blood pressure and heart rate are also monitored throughout the procedure. Statistical tests are used to determine the significance of any observed changes.[9]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of Hexarelin and GHRP-2 and a typical experimental workflow for their comparative study.
Caption: GHRP-2 Signaling Pathway via GHS-R1a.
Caption: Hexarelin Dual Signaling Pathways.
Caption: Crossover Study Experimental Workflow.
Conclusion
Both Hexarelin and GHRP-2 are potent growth hormone secretagogues with distinct side effect profiles. While both peptides can lead to significant increases in prolactin and cortisol, their effects on appetite and the cardiovascular system differ. Hexarelin demonstrates a positive inotropic effect on the heart without significantly altering blood pressure or heart rate, and has a milder impact on appetite. Conversely, GHRP-2 is a strong appetite stimulant. These differences are crucial for researchers to consider when selecting a peptide for a specific experimental model or therapeutic application. The choice between Hexarelin and GHRP-2 should be guided by the specific research question and the desired physiological outcomes, with careful consideration of their respective side effect profiles.
References
- 1. GHRP-2: Investigating the Peptide’s Emerging Roles in Research and Physiology - from OX Magazine [oxmag.co.uk]
- 2. peptibase.com [peptibase.com]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. Tyr-Ala-Hexarelin, a synthetic octapeptide, possesses the same endocrine activities of Hexarelin and GHRP-2 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of GHRP-2 and hexarelin, two synthetic GH-releasing peptides, on GH, prolactin, ACTH and cortisol levels in man. Comparison with the effects of GHRH, TRH and hCRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Radionuclide angiography - Wikipedia [en.wikipedia.org]
- 8. The cardiovascular action of hexarelin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute cardiovascular and hormonal effects of GH and hexarelin, a synthetic GH-releasing peptide, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A growth hormone-releasing peptide that binds scavenger receptor CD36 and ghrelin receptor up-regulates sterol transporters and cholesterol efflux in macrophages through a peroxisome proliferator-activated receptor gamma-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Radionuclide Angiogram - Medical Test | Stanford Health Care [stanfordhealthcare.org]
- 14. Ghrelin receptor agonist GHRP-2 prevents arthritis-induced increase in E3 ubiquitin-ligating enzymes MuRF1 and MAFbx gene expression in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eaglebio.com [eaglebio.com]
- 16. Stimulation of serum cortisol and prolactin secretion in humans by MK-212, a centrally active serotonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Hexarelin for the GHSR-1a Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hexarelin's specificity for the growth hormone secretagogue receptor 1a (GHSR-1a) against other alternatives, supported by experimental data and detailed methodologies.
Hexarelin, a synthetic hexapeptide, is a potent agonist of the GHSR-1a, also known as the ghrelin receptor.[1][2] Its primary mechanism of action involves mimicking the endogenous ligand ghrelin to stimulate the release of growth hormone (GH).[1] However, understanding its specificity is crucial for its therapeutic application and for minimizing off-target effects. This guide delves into the binding affinity and functional potency of Hexarelin at the GHSR-1a, compares it with other GH secretagogues, and explores its interaction with the off-target receptor CD36.
Comparative Analysis of Receptor Binding and Functional Potency
To quantitatively assess the specificity of Hexarelin, its binding affinity (Ki) and functional potency (EC50) for the GHSR-1a are compared with those of other ghrelin receptor agonists, namely Ipamorelin and GHRP-6.
| Compound | Receptor | Binding Affinity (Ki) [nmol/L] | Cell Line | Radioligand | Reference |
| Hexarelin | GHSR-1a | Data not consistently reported | BHK | [35S]-MK-677 | [3] |
| Ipamorelin | GHSR-1a | Significantly lower than Hexarelin | BHK | [35S]-MK-677 | [3] |
| GHRP-6 | GHSR-1a | Data not consistently reported | - | - | |
| Ghrelin | GHSR-1a | - | HEK293 | [125I]-ghrelin | [4] |
| Compound | Assay | Functional Potency (EC50) [nmol/L] | Cell System | Reference |
| Hexarelin | GH Release | ~1 (in vivo ED50) | Anesthetized rats | [5] |
| Ipamorelin | GH Release | 1.3 ± 0.4 | Primary rat pituitary cells | [6] |
| GHRP-6 | GH Release | 2.2 ± 0.3 | Primary rat pituitary cells | [6] |
Note: The EC50 values are from different studies and experimental systems, which should be considered when making direct comparisons.
Off-Target Effects: Interaction with CD36 and Other Hormones
Besides its primary target, GHSR-1a, Hexarelin has been shown to interact with the scavenger receptor CD36, particularly in cardiovascular tissues.[7][8][9] This interaction may contribute to some of Hexarelin's cardiovascular effects.
| Compound | Receptor/Hormone | Effect | Potency (IC50/ED50) | Reference |
| Hexarelin | CD36 | Binding | 0.95 ± 0.26 µM (IC50) | [7] |
| Hexarelin | Prolactin | Release | 0.39 ± 0.02 µg/kg (ED50) | [10] |
| Hexarelin | Cortisol | Release | Step increase at 0.5 µg/kg | [10] |
| Ipamorelin | Prolactin/Cortisol | No significant release | - | [6] |
| GHRP-6 | Prolactin/Cortisol | Release | - | [6] |
Ipamorelin is noted for its higher selectivity for GH release with minimal effects on prolactin and cortisol, unlike Hexarelin and GHRP-6.[6][11]
Signaling Pathways and Experimental Workflows
To understand the functional consequences of Hexarelin binding to GHSR-1a, it is essential to visualize the downstream signaling pathways and the experimental workflows used to measure them.
References
- 1. Establishment of a Cell Line Stably Expressing the Growth Hormone Secretagogue Receptor to Identify Crocin as a Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bc9.co [bc9.co]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of the growth hormone-releasing peptide binding site in CD36: a photoaffinity cross-linking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A growth hormone-releasing peptide that binds scavenger receptor CD36 and ghrelin receptor up-regulates sterol transporters and cholesterol efflux in macrophages through a peroxisome proliferator-activated receptor gamma-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. droracle.ai [droracle.ai]
A comparative analysis of the stability of different Hexarelin acetate formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of different Hexarelin acetate (B1210297) formulations. The information presented herein is curated to assist researchers and drug development professionals in making informed decisions regarding the formulation, storage, and handling of this potent, synthetic hexapeptide. This document summarizes available data on the stability of Hexarelin acetate in various states and introduces key experimental protocols for stability assessment.
Hexarelin, a growth hormone secretagogue, is known for its ability to stimulate the release of growth hormone. Its stability is a critical factor for maintaining its biological activity and ensuring the reliability of experimental results. The inherent structure of Hexarelin, which includes D-amino acids, provides a degree of resistance to proteolytic degradation. However, like all peptides, its stability is influenced by its formulation, including its physical state (lyophilized vs. solution), the presence of excipients, pH, and storage conditions.
Comparative Stability of this compound Formulations
The stability of this compound is significantly different in its lyophilized and reconstituted forms. The choice of formulation components, such as buffers and stabilizing agents, further impacts its shelf-life and degradation profile in aqueous solutions.
Table 1: Stability of Lyophilized vs. Reconstituted this compound
| Parameter | Lyophilized this compound | Reconstituted this compound (in Sterile Water) |
| Storage Temperature | -20°C to -80°C (long-term) | 2-8°C |
| Recommended Storage | Desiccated, protected from light | Refrigerated |
| Shelf-life | 24+ months at -20°C | Generally recommended for use within a few days to a week |
| Key Stability Concerns | Moisture absorption | Hydrolysis, Oxidation, Aggregation |
Table 2: Influence of Formulation Components on Aqueous Stability of Peptides (Inferred for this compound)
While specific quantitative data for this compound across a range of formulations is limited in publicly available literature, the stability of similar peptides provides valuable insights. The following table extrapolates potential stability characteristics based on common peptide formulation strategies.
| Formulation Component | Potential Impact on this compound Stability | Rationale/Supporting Evidence for Similar Peptides |
| Buffer Type | Acetate buffers may offer better stability against hydrolysis compared to phosphate (B84403) buffers. | For some peptides, phosphate buffers have been shown to catalyze degradation. Acetate buffers are often preferred for peptides stable in acidic to neutral pH ranges. |
| pH of Solution | Optimal stability is likely to be in a slightly acidic pH range (around 5-6). | Peptide degradation pathways such as deamidation and hydrolysis are often pH-dependent. A slightly acidic environment can minimize the rates of these reactions for many peptides. |
| Carrier Proteins (e.g., HSA, BSA) | Addition of Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) can significantly enhance stability. | Carrier proteins can prevent peptide adsorption to container surfaces, reduce aggregation, and protect against oxidative damage. |
| Antioxidants (e.g., Ascorbic Acid) | May reduce degradation due to oxidation, particularly of the tryptophan residues. | Tryptophan and histidine residues are susceptible to oxidation. Antioxidants can mitigate this degradation pathway. |
Experimental Protocols for Stability Assessment
To rigorously assess the stability of a given this compound formulation, a series of experiments should be conducted. These typically involve subjecting the formulation to various stress conditions and analyzing the degradation over time using stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical methods.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or a specific buffer).
-
Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Alkaline Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 3%) and incubate at room temperature.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 70°C).
-
Photostability: Expose the solution to UV light in a photostability chamber.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact peptide from its degradation products.
Example Protocol:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time (e.g., 5% to 95% B in 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm and 280 nm.
-
Column Temperature: 30°C.
Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mass Spectrometry for Degradation Product Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is used to identify the molecular weights of the degradation products, providing insights into the degradation pathways.
Protocol:
-
Analyze the stressed samples using an LC-MS system with the same chromatographic conditions as the HPLC method.
-
Acquire mass spectra for the parent peptide and each degradation product.
-
Determine the mass shift of the degradation products relative to the intact Hexarelin to hypothesize the chemical modification (e.g., oxidation, deamidation, hydrolysis).
Visualizing Key Pathways and Workflows
Hexarelin Signaling Pathway
Hexarelin primarily acts on the ghrelin receptor (GHSR-1a) to stimulate the release of growth hormone. The signaling cascade involves G-protein coupling and downstream effectors.
Caption: Hexarelin signaling cascade for growth hormone release.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for the comparative stability analysis of different this compound formulations.
Caption: Workflow for this compound stability analysis.
Replicating Key In Vivo Findings of Hexarelin's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo neuroprotective effects of Hexarelin, a synthetic ghrelin analogue, with its natural counterpart, Ghrelin. The following sections detail key experimental findings, methodologies, and the underlying signaling pathways implicated in their neuroprotective actions. This document is intended to serve as a resource for researchers seeking to replicate and build upon these findings in the context of developing novel neuroprotective therapeutics.
Comparative Analysis of In Vivo Neuroprotective Efficacy
The following tables summarize quantitative data from key in vivo studies investigating the neuroprotective effects of Hexarelin and Ghrelin in different animal models of neurological damage.
Table 1: Hexarelin In Vivo Neuroprotective Effects in a Neonatal Hypoxia-Ischemia Model
| Parameter | Vehicle Control | Hexarelin (1 µg, i.c.v.) | Percentage Change | Animal Model | Source |
| Total Brain Damage (%) | 100 | 61 | ↓ 39% | 7-day-old Wistar rats | [1] |
| Cortical Injury Score | 2.8 ± 0.2 | 1.8 ± 0.2 | ↓ 36% | 7-day-old Wistar rats | [1] |
| Hippocampal Injury Score | 2.5 ± 0.2 | 1.5 ± 0.3 | ↓ 40% | 7-day-old Wistar rats | [1] |
| Thalamic Injury Score | 2.9 ± 0.1 | 2.1 ± 0.2 | ↓ 28% | 7-day-old Wistar rats | [1] |
| Caspase-3 Activity (arbitrary units) | ~1.8 | ~1.2 | ↓ ~33% | 7-day-old Wistar rats | [1] |
| p-Akt/Akt ratio | Baseline | Increased | ↑ | 7-day-old Wistar rats | [1] |
| p-GSK-3β/GSK-3β ratio | Baseline | Increased | ↑ | 7-day-old Wistar rats | [1] |
Table 2: Ghrelin In Vivo Neuroprotective Effects in Various Neurological Disease Models
| Parameter | Control/Vehicle | Ghrelin Treatment | Percentage Change | Animal Model | Source |
| Infarct Volume (mm³) | ~250 | ~150 | ↓ ~40% | Rats (MCAO model of stroke) | [2] |
| Neurological Deficit Score | 4 | 2 | ↓ 50% | Rats (MCAO model of stroke) | [2] |
| Dopaminergic Neuron Loss (%) | ~50 | ~25 | ↓ 50% | Mice (MPTP model of Parkinson's) | [3] |
| Striatal Dopamine Level (%) | ~40 | ~70 | ↑ 75% | Mice (MPTP model of Parkinson's) | [3] |
| Aβ-induced Memory Deficit (Y-maze) | Impaired | Rescued | - | Mice (Aβ injection model of Alzheimer's) | [1] |
| Hippocampal MDA level (nmol/mg protein) | ~12 | ~8 | ↓ ~33% | Rats (Aβ injection model of Alzheimer's) | [4] |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of both Hexarelin and Ghrelin are mediated through the activation of the growth hormone secretagogue receptor 1a (GHS-R1a), which triggers downstream signaling cascades promoting cell survival and inhibiting apoptosis.
Caption: Signaling cascade initiated by Hexarelin/Ghrelin binding to GHS-R1a.
Detailed Experimental Protocols
To facilitate the replication of these key in vivo findings, detailed methodologies for the primary studies cited are provided below.
Protocol 1: Hexarelin in a Neonatal Hypoxia-Ischemia Rat Model
This protocol is based on the study by Carlsson et al.[1].
1. Animal Model:
-
Species: Wistar rats, postnatal day 7 (P7).
-
Induction of Hypoxia-Ischemia (HI):
-
Anesthetize pups with isoflurane.
-
Make a midline cervical incision and permanently ligate the left common carotid artery.
-
Allow pups to recover for 1 hour.
-
Place pups in a chamber with a humidified gas mixture of 7.7% oxygen and balance nitrogen for 50 minutes at 36°C.
-
2. Drug Administration:
-
Compound: Hexarelin (1 µg) dissolved in 0.9% saline.
-
Route of Administration: Intracerebroventricular (i.c.v.) injection into the left lateral ventricle.
-
Timing: Immediately after the hypoxic exposure.
3. Outcome Measures:
-
Brain Damage Assessment (7 days post-HI):
-
Perfuse brains with saline followed by 4% paraformaldehyde.
-
Cryosection the brains into 14 µm coronal sections.
-
Stain sections with cresyl violet.
-
Quantify the area of brain injury at four standardized coronal levels using image analysis software.
-
-
Biochemical Analysis (24 hours post-HI):
-
Dissect brain tissue from the hippocampus and cortex.
-
Homogenize tissue for Western blot analysis to determine the phosphorylation status of Akt and GSK-3β.
-
Measure Caspase-3 activity using a fluorometric assay.
-
Caption: Workflow for assessing Hexarelin's neuroprotection in neonatal rats.
Protocol 2: Ghrelin in a Middle Cerebral Artery Occlusion (MCAO) Stroke Model
This protocol is a generalized representation based on findings from studies such as Liu et al.[2].
1. Animal Model:
-
Species: Adult male Sprague-Dawley rats (250-300g).
-
Induction of MCAO:
-
Anesthetize rats with an appropriate anesthetic (e.g., isoflurane).
-
Perform a transient MCAO by inserting a nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
2. Drug Administration:
-
Compound: Acylated Ghrelin (e.g., 50 µg/kg).
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Timing: At the onset of reperfusion.
3. Outcome Measures:
-
Neurological Deficit Scoring (24 hours post-MCAO):
-
Assess sensorimotor deficits using a standardized neurological scoring system (e.g., a 0-5 point scale).
-
-
Infarct Volume Measurement (24 hours post-MCAO):
-
Euthanize animals and remove brains.
-
Slice the brain into 2 mm coronal sections.
-
Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Calculate the infarct volume as a percentage of the total brain volume.
-
-
Biochemical and Molecular Analysis:
-
Collect brain tissue from the ischemic penumbra for analysis of inflammatory markers (e.g., TNF-α, IL-1β) by ELISA or RT-PCR, and apoptotic markers (e.g., cleaved caspase-3, Bax/Bcl-2 ratio) by Western blot.
-
Caption: Workflow for assessing Ghrelin's neuroprotection in a rat stroke model.
Conclusion
The available in vivo data strongly suggest that both Hexarelin and its natural counterpart, Ghrelin, exhibit significant neuroprotective properties across different models of neuronal injury. While Hexarelin has been shown to be effective in a neonatal hypoxia-ischemia model, Ghrelin has demonstrated efficacy in models of stroke, Parkinson's, and Alzheimer's disease. The primary mechanism of action for both peptides appears to be the activation of the GHS-R1a and subsequent modulation of pro-survival and anti-apoptotic signaling pathways, including the PI3K/Akt pathway.
For researchers aiming to replicate and extend these findings, the provided protocols offer a foundational framework. It is important to note that while the signaling pathways are similar, the optimal dosing, timing of administration, and specific outcome measures may vary depending on the animal model and the nature of the neurological insult. Further head-to-head comparative studies of Hexarelin and Ghrelin within the same in vivo model are warranted to definitively establish their relative neuroprotective potencies and therapeutic potential. The exploration of other synthetic ghrelin analogues, such as JMV2894, in neuroprotection-focused in vivo studies also represents a promising avenue for future research.
References
- 1. Role of ghrelin system in neuroprotection and cognitive functions: implications in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ghrelin reduces cerebral ischemic injury in rats by reducing M1 microglia/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ghrelin-AMPK Signaling Mediates the Neuroprotective Effects of Calorie Restriction in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of ghrelin on antioxidant status in the rat’s model of Alzheimer’s disease induced by amyloid-beta - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hexarelin and Other Growth Hormone Secretagogues on Sleep Architecture
For Researchers, Scientists, and Drug Development Professionals
The intricate relationship between the somatotropic axis and sleep regulation presents a compelling area of research for the development of novel therapeutics. Growth hormone secretagogues (GHSs), a class of molecules that stimulate the endogenous release of growth hormone (GH), have demonstrated varied and sometimes contradictory effects on sleep architecture. This guide provides a comparative analysis of the impact of Hexarelin and other prominent secretagogues—including GHRP-6, Sermorelin, CJC-1295, and Ipamorelin—on the different stages of sleep, supported by available experimental data.
Overview of Growth Hormone Secretagogues and Sleep
Growth hormone (GH) is predominantly released in a pulsatile manner during slow-wave sleep (SWS), also known as deep sleep. This stage is critical for physical restoration, memory consolidation, and cellular repair. Consequently, substances that modulate the GH axis are hypothesized to influence sleep structure. GHSs primarily act via the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor, to stimulate GH release from the pituitary gland. However, their downstream effects on sleep architecture are not uniform and appear to be substance-specific.
Signaling Pathway of Growth Hormone Secretagogues
Growth hormone secretagogues, such as Hexarelin, GHRP-6, and Ipamorelin, are ghrelin analogues that bind to the Growth Hormone Secretagogue Receptor (GHS-R). This G protein-coupled receptor, located in the hypothalamus and pituitary gland, initiates a signaling cascade upon activation. This process stimulates the release of Growth Hormone (GH) from the pituitary. Sermorelin, a GHRH analogue, acts on a different receptor (GHRH-R) but also results in GH release.
Comparative Data on Sleep Architecture
The following tables summarize the quantitative effects of various secretagogues on sleep stages as reported in human clinical studies. Data for Sermorelin is based on studies of its parent compound, GHRH, as specific polysomnography data for Sermorelin is limited in primary literature. Data for CJC-1295 and Ipamorelin are largely qualitative due to a lack of published clinical trials with detailed polysomnography results.
Table 1: Impact of GHSs on Non-REM (NREM) Sleep Stages
| Compound | Dosage & Administration | NREM Stage 1 | NREM Stage 2 | Slow-Wave Sleep (SWS / N3 & N4) | EEG Delta Power |
| Hexarelin | 4 x 50 µg IV boluses | No significant change | No significant change | Decreased (Stage 4 in 1st half of night)[1] | Decreased [1] |
| GHRP-6 | 4 x 50 µg IV boluses | No significant change | Increased [2] | No significant change[2] | Not reported |
| 30 µg/kg Intranasal | No significant change | Trend towards increase | No significant change | Trend towards decrease[3] | |
| Sermorelin (as GHRH) | 4 x 50 µg IV boluses | Not specified | Not specified | Increased | Not specified |
| CJC-1295 | N/A (Limited Data) | - | - | Promotes deeper, more restorative sleep | - |
| Ipamorelin | N/A (Limited Data) | - | - | Promotes deeper sleep stages | - |
Table 2: Impact of GHSs on REM Sleep and Other Sleep Parameters
| Compound | Dosage & Administration | REM Sleep | Sleep Latency | Wake After Sleep Onset (WASO) |
| Hexarelin | 4 x 50 µg IV boluses | No significant change | No significant change | No significant change |
| GHRP-6 | 4 x 50 µg IV boluses | No significant change | No significant change | Trend towards decrease |
| Sermorelin (as GHRH) | 4 x 50 µg IV boluses | No significant change | Not specified | Not specified |
| CJC-1295 | N/A (Limited Data) | - | - | - |
| Ipamorelin | N/A (Limited Data) | - | Reduced by 30% (in a 2-year study) | - |
Detailed Compound Analysis
Hexarelin
Experimental data indicates that Hexarelin has a unique, and somewhat counterintuitive, effect on sleep architecture. In a study involving healthy volunteers, repetitive intravenous administration of Hexarelin led to a significant decrease in stage 4 sleep during the first half of the night and a reduction in overall EEG delta power[1]. This suggests an impairment of deep sleep. It is hypothesized that this effect may be due to Hexarelin's potent stimulation of not only GH, but also ACTH and cortisol[1]. The resulting shift in the GHRH/corticotropin-releasing hormone (CRH) ratio in favor of the arousal-promoting CRH may override the sleep-promoting effects of GH release[1].
GHRP-6
GHRP-6 has been shown to increase the amount of time spent in stage 2 sleep without significantly affecting slow-wave sleep[2][4]. The effects of GHRP-6 appear to be dependent on the route of administration. Intravenous boluses produced a significant increase in stage 2 sleep[2]. Intranasal administration showed a similar trend, along with a trend towards decreased delta power, suggesting a shift towards lighter sleep[3].
Sermorelin
Sermorelin is a synthetic analogue of growth hormone-releasing hormone (GHRH). Clinical studies on GHRH have demonstrated its ability to significantly increase slow-wave sleep[5]. By mimicking the body's natural GHRH, Sermorelin is believed to enhance deep sleep, which is crucial for recovery and GH secretion[5][6][7]. It is often reported to improve overall sleep quality and efficiency, though detailed polysomnography data from trials specifically on Sermorelin are not widely published in peer-reviewed literature[6].
CJC-1295 and Ipamorelin
CJC-1295, a long-acting GHRH analogue, and Ipamorelin, a selective GHS, are often used in combination. Their purported benefit to sleep is based on the principle of augmenting the natural nocturnal pulse of GH, which is intrinsically linked to deep sleep[8]. Users and clinics report deeper, more restorative sleep and improved sleep quality[8][9][10]. However, there is a notable lack of formal clinical trials with polysomnography data to quantify these effects on specific sleep stages[11]. One study on Ipamorelin reported significant improvements in sleep efficiency and a reduction in sleep latency over a two-year period, with polysomnography data indicating increased time in deep sleep stages.
Experimental Protocols
The primary method for assessing sleep architecture in the cited human studies is polysomnography (PSG).
General Polysomnography (PSG) Protocol
A standardized PSG is conducted overnight in a sleep laboratory. The protocol involves the continuous and simultaneous recording of multiple physiological variables to identify sleep stages and diagnose sleep-related disorders.
Key Recorded Parameters:
-
Electroencephalogram (EEG): To monitor brain wave activity, which defines the stages of sleep. Electrodes are placed at standardized scalp locations (e.g., frontal, central, occipital).
-
Electrooculogram (EOG): To record eye movements, crucial for identifying REM sleep.
-
Electromyogram (EMG): To measure muscle activity, particularly from the chin, to detect muscle atonia during REM sleep.
-
Electrocardiogram (ECG): To monitor heart rate and rhythm.
-
Respiratory Effort and Airflow: To detect breathing irregularities.
-
Pulse Oximetry: To measure blood oxygen saturation.
Sleep stages are typically scored in 30-second epochs according to standardized criteria, such as those from the American Academy of Sleep Medicine (AASM).
Administration Protocol for Hexarelin vs. Placebo (Example)
Based on a cited study, a representative protocol would be as follows:
-
Participants: Healthy young male volunteers.
-
Design: A randomized, placebo-controlled, double-blind, crossover study.
-
Procedure: Each participant undergoes two overnight sessions. On the treatment night, four intravenous (IV) boluses of 50 µg of Hexarelin are administered at 22:00, 23:00, 24:00, and 01:00. On the placebo night, saline is administered on the same schedule[1].
-
Data Collection: Continuous polysomnography is recorded from 23:00 to 07:00. Blood samples are drawn frequently to measure hormone concentrations.
Conclusion
The impact of growth hormone secretagogues on sleep architecture is complex and varies significantly between different compounds.
-
Hexarelin appears to disrupt deep sleep, likely through its concurrent stimulation of the HPA axis, making it an outlier among GHSs.
-
GHRP-6 promotes lighter, stage 2 sleep, without enhancing the deeper, more restorative slow-wave sleep.
-
Sermorelin , as a GHRH analogue, has the strongest evidence for promoting slow-wave sleep, aligning with the known physiological role of GHRH in sleep regulation.
-
CJC-1295 and Ipamorelin are widely reported to improve deep sleep and overall sleep quality, but these claims are not yet substantiated by rigorous, quantitative data from peer-reviewed clinical trials.
For researchers and drug development professionals, these findings underscore the importance of nuanced evaluation. While the primary function of these peptides is to stimulate GH release, their off-target effects or the broader physiological cascade they initiate can lead to divergent outcomes on sleep. Future research should focus on conducting placebo-controlled trials with polysomnography for compounds like CJC-1295 and Ipamorelin to validate current anecdotal claims and provide a more complete comparative picture.
References
- 1. Hexarelin decreases slow-wave sleep and stimulates the secretion of GH, ACTH, cortisol and prolactin during sleep in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth hormone-releasing peptide-6 stimulates sleep, growth hormone, ACTH and cortisol release in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of growth hormone-releasing peptide-6 on the nocturnal secretion of GH, ACTH and cortisol and on the sleep EEG in man: role of routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. regenics.com [regenics.com]
- 6. elementsarms.com [elementsarms.com]
- 7. genesislifestylemedicine.com [genesislifestylemedicine.com]
- 8. ghpnews.digital [ghpnews.digital]
- 9. huddlemenshealth.com [huddlemenshealth.com]
- 10. particlepeptides.com [particlepeptides.com]
- 11. peptidesciences.com [peptidesciences.com]
Detecting Hexarelin in Biological Samples: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of Hexarelin in biological samples is crucial for pharmacokinetic studies, monitoring therapeutic efficacy, and ensuring regulatory compliance. This guide provides a detailed comparison of the primary analytical methods used for Hexarelin detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Hexarelin, a synthetic growth hormone secretagogue, stimulates the release of growth hormone (GH) from the pituitary gland. Its detection in biological matrices such as plasma and urine requires sensitive and specific analytical methods. The two most prominent techniques employed for this purpose are LC-MS/MS and ELISA, each with distinct advantages and limitations.
Performance Comparison
The choice of analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and the nature of the biological matrix. Below is a summary of the typical performance characteristics of LC-MS/MS and ELISA for the detection of peptides like Hexarelin.
| Parameter | LC-MS/MS | ELISA |
| Specificity | High to Very High | Moderate to High |
| Sensitivity (LOD) | 0.05 - 0.5 ng/mL (in urine) | Typically in the pg/mL to low ng/mL range (inferred from ghrelin kits) |
| Limit of Quantification (LOQ) | Typically 2 ng/mL (WADA requirement) | Varies; often slightly higher than LOD |
| Linearity (R²) | > 0.99 | > 0.98 |
| Precision (%CV) | Intra-day: 2.8-16.5% Inter-day: 7.0-22.6% | Intra-assay: < 10% Inter-assay: < 15% |
| Accuracy/Recovery | 10.4 - 100.8% | 80 - 120% |
| Sample Throughput | Moderate | High |
| Cost per Sample | High | Low to Moderate |
| Multiplexing Capability | Yes | Limited |
Note: As of the writing of this guide, specific, commercially available ELISA kits validated exclusively for Hexarelin with detailed performance data are not readily found. The ELISA data presented here is inferred from commercially available kits for ghrelin, a peptide with structural and functional similarities to Hexarelin.
Experimental Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of small molecules and peptides in complex biological matrices due to its high specificity and sensitivity.
Sample Preparation (Urine): A common procedure for extracting Hexarelin from urine involves solid-phase extraction (SPE).
-
An aliquot of urine (e.g., 2 mL) is fortified with an internal standard.
-
The sample is loaded onto a weak cation exchange (WCX) SPE cartridge, which has been pre-conditioned with methanol (B129727) and water.
-
The cartridge is washed with water and methanol to remove interfering substances.
-
The target analytes, including Hexarelin, are then eluted with a solvent mixture, often containing an acid or base to disrupt the ionic interaction with the sorbent (e.g., methanol with 10% formic acid followed by methanol with 25% ammonia).[1]
-
The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solution for injection into the LC-MS/MS system.[1]
Instrumentation and Analysis: The reconstituted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column using a gradient elution with mobile phases consisting of water and an organic solvent (e.g., acetonitrile), both containing a modifier like formic acid to improve peak shape and ionization efficiency.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved by selected reaction monitoring (SRM), where specific precursor-to-product ion transitions for Hexarelin and its internal standard are monitored. This highly selective detection method minimizes interference from other components in the sample.
Enzyme-Linked Immunosorbent Assay (ELISA)
Assay Principle: A sandwich ELISA involves capturing the target antigen (Hexarelin) between two specific antibodies.
-
Coating: A microplate is pre-coated with a capture antibody specific to Hexarelin.
-
Sample Incubation: The biological sample (e.g., plasma, serum) and standards are added to the wells. Hexarelin present in the sample binds to the capture antibody.
-
Washing: The plate is washed to remove unbound components.
-
Detection Antibody: A biotinylated detection antibody, also specific to Hexarelin, is added. This antibody binds to a different epitope on the captured Hexarelin, forming a "sandwich."
-
Washing: The plate is washed again to remove the unbound detection antibody.
-
Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin (B1667282) on the detection antibody.
-
Washing: A final wash step removes the unbound enzyme conjugate.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the HRP enzyme into a colored product.
-
Stopping the Reaction: The reaction is stopped by the addition of an acid, and the absorbance is measured at a specific wavelength using a microplate reader. The intensity of the color is proportional to the concentration of Hexarelin in the sample.
Visualizing Workflows and Pathways
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for LC-MS/MS analysis and the signaling pathway of Hexarelin.
Hexarelin exerts its biological effects by binding to the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor. This interaction triggers a downstream signaling cascade, primarily in the pituitary gland and hypothalamus.
Conclusion
Both LC-MS/MS and ELISA are powerful techniques for the detection of Hexarelin in biological samples. LC-MS/MS offers superior specificity and is the method of choice for confirmatory analysis and in regulatory settings, such as anti-doping control. While a dedicated commercial ELISA kit for Hexarelin is not readily apparent, the high-throughput nature and lower cost of immunoassays make them a viable option for screening large numbers of samples, provided a well-validated assay with sufficient specificity and sensitivity can be developed. The selection of the most appropriate method will ultimately depend on the specific requirements of the research or clinical application.
References
Hexarelin's Age-Dependent Efficacy: A Comparative Analysis in Animal Models
For Immediate Release
A comprehensive review of preclinical studies reveals a significant age-dependent variance in the efficacy of Hexarelin (B1671829), a synthetic growth hormone secretagogue. This comparison guide synthesizes findings from key research to provide a clear overview for researchers, scientists, and drug development professionals. The data indicates that while Hexarelin is a potent stimulator of growth hormone (GH) secretion in both young and aged animal models, the magnitude of response and downstream effects can differ substantially with age.
Somatotropic Axis Modulation: A Tale of Two Ages
Hexarelin consistently demonstrates its ability to stimulate GH secretion across the lifespan. However, the dynamics of this response are notably influenced by age. In young animals, Hexarelin elicits a robust and often immediate release of GH. Conversely, in aged models, while still effective, the GH response to Hexarelin can be blunted, though it remains a more potent stimulus than GHRH alone in some contexts.[1]
Long-term administration of Hexarelin in aged rats has been shown to normalize some biological markers of somatotrophic function.[2] For instance, chronic treatment can restore the GH response to an acute Hexarelin challenge and normalize hypothalamic somatostatin (B550006) mRNA concentrations to levels seen in younger animals.[2] However, repeated administration in adult rats did not enhance the effect of a subsequent challenge, suggesting a potential for desensitization that may be age-dependent.[3] In aged dogs, long-term Hexarelin therapy effectively releases GH and primes the pituitary.[4][5] Interestingly, during continuous treatment in older dogs, the peak GH response initially increases and then declines, a pattern that can be reset after a washout period.[4][5][6]
Comparative Growth Hormone Response to Hexarelin
| Animal Model | Age Group | Hexarelin Dose | Peak GH Response (Mean ± SEM) | Fold Increase vs. Baseline (Approx.) | Reference |
| Beagle Dogs | Young (1-6 years) | 31.25 µg/kg i.v. | AUC(0-90) 878.50 ± 267.02 ng/mL/h | Not specified | [7] |
| Beagle Dogs | Aged (10-16 years) | 31.25 µg/kg i.v. | AUC(0-90) 314.82 ± 117.11 ng/mL/h | Not specified | [7] |
| Beagle Dogs | Aged (11-17 years) | 500 µg/kg/day s.c. (4 weeks) | 79.7 ± 22.7 ng/mL | Not specified | [5] |
| Rats | Infant (10-day-old) | 80 µg/kg s.c. | Progressive enhancement over 10 days | Not specified | [8] |
| Rats | Young Adult | 80 µg/kg s.c. (5-10 days) | Suppressed response to subsequent challenge | Not specified | [8] |
Cardiovascular and Metabolic Effects: Beyond Growth Hormone
Hexarelin's influence extends beyond the somatotropic axis, with notable cardiovascular and metabolic effects that also exhibit age-related differences. The peptide has demonstrated significant cardioprotective properties, which are believed to be mediated through specific cardiac receptors like GHSR-1a and CD36, independent of its GH-releasing activity.[9][10][11][12] In aged animals, these effects could be particularly beneficial.
Studies in aged dogs have shown that Hexarelin can improve some indices of body composition.[4][5][6] Furthermore, in a mouse model of nonobese insulin (B600854) resistance, Hexarelin treatment improved glucose and insulin intolerance and corrected abnormal body composition by decreasing fat mass and increasing lean mass.[13]
A fascinating age-dependent dichotomy is observed in the interaction between Hexarelin and the nitric oxide (NO) system in dogs.[7] While an NO synthase inhibitor suppressed Hexarelin-induced GH release in young dogs, it potentiated the response in old dogs, suggesting an age-related alteration in somatotrope function.[7]
Experimental Protocols
Growth Hormone Response Assessment in Dogs
-
Animal Model: Young (1-6 years) and aged (10-16 years) beagle dogs.[7]
-
Hexarelin Administration: Intravenous (i.v.) injection of Hexarelin at a dose of 31.25 µg/kg.[7]
-
Blood Sampling: Blood samples are collected at regular intervals (e.g., -15, 0, 5, 10, 15, 30, 45, 60, and 90 minutes) post-injection to measure plasma GH concentrations.
-
Assay: Plasma GH levels are determined by a specific radioimmunoassay (RIA).
-
Data Analysis: The GH response is often quantified as the area under the curve (AUC) of the plasma GH concentration over time.[7]
Long-Term Hexarelin Administration in Aged Dogs
-
Animal Model: Old beagle dogs (e.g., 11-17 years old).[5]
-
Hexarelin Administration: Subcutaneous (s.c.) injection of Hexarelin at a daily dose of 500 µg/kg for an extended period (e.g., 16 weeks), often with on-drug and off-drug periods.[4][5]
-
Outcome Measures:
Signaling Pathways and Experimental Workflow
The biological effects of Hexarelin are mediated through a complex network of signaling pathways. Its primary action on GH release involves binding to the GHSR-1a receptor in the pituitary and hypothalamus.[14][15] This interaction triggers downstream signaling cascades, likely involving protein kinase C (PKC).[14] Hexarelin's action is also intertwined with the endogenous GHRH and somatostatin systems.[16][17]
In addition to its secretagogue activity, Hexarelin exerts direct effects on other tissues. Its cardioprotective effects are mediated by binding to GHSR-1a and CD36 receptors in the heart, leading to the activation of pro-survival pathways.[9][10][11] Recent studies also point towards neuroprotective effects through the modulation of MAPK and PI3K/Akt pathways.[18][19]
Concluding Remarks
The available evidence strongly suggests that Hexarelin's efficacy is age-dependent. While it remains a potent GH secretagogue in older animals, the response dynamics and interactions with other physiological systems differ from those in younger counterparts. These findings have important implications for the potential therapeutic applications of Hexarelin in age-related conditions. Further research is warranted to fully elucidate the mechanisms underlying these age-related differences and to optimize dosing and treatment regimens for different age groups. The cardioprotective and metabolic benefits of Hexarelin, which appear to be at least partially independent of GH, are particularly promising areas for future investigation in the context of aging.
References
- 1. Hexarelin, a synthetic GH-releasing peptide, is a powerful stimulus of GH secretion in pubertal children and in adults but not in prepubertal children and in elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of long-term administration of Hexarelin on the somatotrophic axis in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of Hexarelin. I. Growth hormone-releasing activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sixteen weeks of hexarelin therapy in aged dogs: effects on the somatotropic axis, muscle morphology, and bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitric oxide modulation of the growth hormone-releasing activity of Hexarelin in young and old dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. The cardiovascular action of hexarelin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cardiovascular action of hexarelin [jgc301.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Growth hormone-independent cardioprotective effects of hexarelin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hexarelin, a Growth Hormone Secretagogue, Improves Lipid Metabolic Aberrations in Nonobese Insulin-Resistant Male MKR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. corepeptides.com [corepeptides.com]
- 15. pinnaclepeptides.com [pinnaclepeptides.com]
- 16. researchgate.net [researchgate.net]
- 17. Mechanism of action of hexarelin and GHRP-6: analysis of the involvement of GHRH and somatostatin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Protective Effects of Hexarelin and JMV2894 in a Human Neuroblastoma Cell Line Expressing the SOD1-G93A Mutated Protein - PMC [pmc.ncbi.nlm.nih.gov]
Hexarelin's Receptor Activity Profile: A Comparative Analysis with Other Ghrelin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexarelin (B1671829), a synthetic hexapeptide growth hormone secretagogue (GHS), has garnered significant interest for its potent induction of growth hormone (GH) release. Beyond its primary endocrine effects, Hexarelin exhibits a unique pharmacological profile, notably its cross-receptor activity. This guide provides a comprehensive comparison of Hexarelin's receptor binding and functional activity with other key ghrelin analogs, including Ipamorelin, Capromorelin, and Anamorelin. The data presented herein, supported by detailed experimental protocols and signaling pathway visualizations, offers a valuable resource for researchers investigating the therapeutic potential of these compounds.
Comparative Analysis of Receptor Activity
Hexarelin's activity is primarily mediated through two distinct receptors: the growth hormone secretagogue receptor type 1a (GHS-R1a), the endogenous receptor for ghrelin, and the scavenger receptor CD36.[1][2] This dual-receptor interaction distinguishes it from many other ghrelin analogs, which exhibit more selective activity at the GHS-R1a.
Quantitative Comparison of Receptor Binding and Potency
The following tables summarize the available quantitative data for the binding affinities (Ki or IC50) and functional potencies (EC50) of Hexarelin and other ghrelin analogs at the GHS-R1a and CD36 receptors. It is important to note that direct comparative studies across all analogs are limited, and assay conditions can vary between studies.
Table 1: GHS-R1a Receptor Binding Affinity and Functional Potency
| Compound | Binding Affinity (Ki/IC50, nM) | Functional Potency (EC50, nM) - GH Release | Assay System |
| Hexarelin | Lower affinity than GHRP-6 & MK-677[3] | ~1.0 (in vitro, GH1 cells)[1] | Rat pituitary cells, BHK/COS-7 cells expressing hGHS-R1a[1][3] |
| Ipamorelin | Significantly lower affinity than Hexarelin & GHRP-6[3] | 1.3 ± 0.4 (GH release)[4] | Primary rat pituitary cells[4] |
| Capromorelin | 7 (hGHS-R1a) | 3 (rat pituitary cells, GH release) | HEK293 cells expressing hGHS-R1a; Primary rat pituitary cells |
| Anamorelin | 0.69 (IC50 vs. 35S-MK-677) | 1.5 (GH release) | HEK293 cells, Rat pituitary cells |
| Ghrelin | 0.53 ± 0.03 (Ki)[5] | - | COS-7 cells expressing GHS-R1a[5] |
Table 2: CD36 Receptor Binding Affinity
| Compound | Binding Affinity (IC50, µM) | Assay System |
| Hexarelin | 0.95 ± 0.26[6] | Rat cardiac membranes, [125I]Tyr-Bpa-Ala-hexarelin displacement[6] |
| Ipamorelin | Data not available | - |
| Capromorelin | Data not available | - |
| Anamorelin | Data not available | - |
| GHRP-2 | 1.79 ± 0.47[6] | Rat cardiac membranes, [125I]Tyr-Bpa-Ala-hexarelin displacement[6] |
| GHRP-6 | 2.03 ± 1.36[6] | Rat cardiac membranes, [125I]Tyr-Bpa-Ala-hexarelin displacement[6] |
| Ghrelin | >10[6] | Rat cardiac membranes, [125I]Tyr-Bpa-Ala-hexarelin displacement[6] |
Signaling Pathways and Cross-Receptor Activity
The differential receptor engagement of Hexarelin leads to the activation of distinct signaling cascades. While its interaction with GHS-R1a triggers classical pathways associated with GH release, its binding to CD36 initiates signaling related to cardiovascular function and metabolism.[2][7]
GHS-R1a Signaling Pathway
Activation of the G-protein coupled receptor GHS-R1a by ghrelin or its analogs initiates a signaling cascade primarily through the Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which subsequently generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This increase in intracellular calcium is a key trigger for the fusion of GH-containing vesicles with the plasma membrane and subsequent hormone secretion.
GHS-R1a signaling cascade leading to growth hormone release.
CD36 Signaling and Cardiovascular Effects
Hexarelin's binding to the scavenger receptor CD36, particularly in cardiac and endothelial cells, is implicated in its cardioprotective effects.[2] This interaction is distinct from the GHS-R1a pathway and appears to be independent of GH release. While the complete downstream signaling of Hexarelin via CD36 is still under investigation, it is known to overlap with the binding site for oxidized low-density lipoprotein (oxLDL).[6]
Hexarelin's dual activity on GHS-R1a and CD36 receptors.
Experimental Protocols
Competitive Radioligand Binding Assay for GHS-R1a
This protocol determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the GHS-R1a receptor.
Materials:
-
Cell membranes from a cell line stably expressing human GHS-R1a (e.g., HEK293 or BHK cells).[3]
-
Radioligand: [125I]-Ghrelin or [35S]-MK-677.[3]
-
Test compounds (Hexarelin and other ghrelin analogs).
-
Assay Buffer: 25 mM HEPES, 10 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
GF/C glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes (10-50 µg protein), a fixed concentration of radioligand (e.g., 50 pM [125I]-Ghrelin), and varying concentrations of the unlabeled test compound.
-
Total and Non-specific Binding: Include wells with radioligand and membranes only (total binding) and wells with an excess of unlabeled ghrelin (1 µM) to determine non-specific binding.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the incubation mixture through GF/C filters pre-soaked in wash buffer using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Workflow for a competitive radioligand binding assay.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate GHS-R1a and trigger an increase in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing human GHS-R1a.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test compounds.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed GHS-R1a expressing cells in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Load the cells with Fluo-4 AM in assay buffer for 60 minutes at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Assay: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Compound Addition: Inject varying concentrations of the test compound into the wells.
-
Measurement: Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration and plot a dose-response curve to calculate the EC50 value.
ERK Phosphorylation Assay (Western Blot)
This assay determines the activation of the MAPK/ERK signaling pathway downstream of receptor activation.
Materials:
-
Cells expressing the target receptor (e.g., GHS-R1a or CD36).
-
Test compounds.
-
Lysis buffer.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
Western blotting equipment.
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and serum-starve overnight. Treat cells with varying concentrations of the test compound for a specified time (e.g., 5-60 minutes).
-
Cell Lysis: Lyse the cells and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with the primary antibody against phospho-ERK1/2.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated ERK to total ERK. Plot the fold-change in phosphorylation against the log concentration of the test compound to determine the EC50 value.
Conclusion
Hexarelin exhibits a distinct cross-receptor activity profile compared to other ghrelin analogs such as Ipamorelin, Capromorelin, and Anamorelin. While all these compounds are agonists at the GHS-R1a receptor, Hexarelin also demonstrates significant binding to the CD36 receptor, an interaction not widely reported for the other analogs. This dual agonism may contribute to Hexarelin's unique physiological effects, particularly its pronounced cardioprotective properties. The lower in vitro binding affinity of Hexarelin and Ipamorelin for GHS-R1a, despite their potent in vivo GH-releasing activity, suggests complex pharmacological interactions that warrant further investigation. The data and protocols presented in this guide provide a foundation for researchers to further explore the nuanced receptor pharmacology of these compounds and their potential for targeted therapeutic development.
References
- 1. Hexarelin, a novel GHRP-6 analog, stimulates growth hormone (GH) release in a GH-secreting rat cell line (GH1) insensitive to GH-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cardiovascular action of hexarelin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth hormone-releasing activity of hexarelin in humans. A dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ipamorelin, the first selective growth hormone secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the growth hormone-releasing peptide binding site in CD36: a photoaffinity cross-linking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hexarelin, a Growth Hormone Secretagogue, Improves Lipid Metabolic Aberrations in Nonobese Insulin-Resistant Male MKR Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hexarelin Acetate and Other Growth Hormone Secretagogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic review and meta-analysis of research findings on Hexarelin (B1671829) acetate (B1210297), offering an objective comparison with other growth hormone (GH) secretagogues, including Growth Hormone-Releasing Peptides (GHRPs) like GHRP-6 and Ipamorelin (B1672098), the GHRH analogue Sermorelin, and recombinant human Growth Hormone (rhGH). The information is intended to support research and development efforts by presenting quantitative data, detailed experimental protocols, and insights into the mechanisms of action of these compounds.
Overview of Hexarelin Acetate
Hexarelin is a synthetic hexapeptide and a potent growth hormone secretagogue that belongs to the GHRP family. It stimulates the release of endogenous growth hormone from the pituitary gland. Structurally similar to GHRP-6, Hexarelin is recognized for its robust efficacy in increasing circulating GH levels. Beyond its effects on the GH axis, research has highlighted its potential cardioprotective and metabolic benefits.
Mechanism of Action
Hexarelin primarily acts on the growth hormone secretagogue receptor (GHSR-1a) in the hypothalamus and pituitary gland, the same receptor activated by the endogenous hormone ghrelin.[1] This interaction triggers a cascade of intracellular signaling, leading to a potent and dose-dependent release of growth hormone.[2]
Additionally, Hexarelin has been shown to have direct effects on cardiac tissue through binding to the CD36 receptor, which is independent of its GH-releasing activity and contributes to its cardioprotective effects.[3] Unlike some other GHRPs, Hexarelin has a notable but generally modest effect on the release of other pituitary hormones such as prolactin and cortisol.[4]
Signaling Pathway of Hexarelin
Caption: Hexarelin signaling pathways for GH release and cardioprotection.
Comparative Analysis of Growth Hormone Secretagogues
The following tables provide a comparative summary of this compound and its alternatives based on available research data.
Table 1: General Characteristics and Mechanism of Action
| Feature | Hexarelin | GHRP-6 | Ipamorelin | Sermorelin | rhGH |
| Class | GHRP | GHRP | GHRP | GHRH Analogue | Recombinant GH |
| Primary Receptor | GHSR-1a, CD36 | GHSR-1a | GHSR-1a | GHRH-R | GH Receptor |
| Mechanism | Stimulates endogenous GH release | Stimulates endogenous GH release | Stimulates endogenous GH release | Stimulates endogenous GH release | Direct activation of GH receptors |
| Effect on Prolactin/Cortisol | Moderate | Moderate to High | Minimal | Minimal | None |
| Effect on Appetite | Minimal | High | Minimal | Minimal | Variable |
| Half-life | ~55 minutes | ~30 minutes | ~2 hours | ~10-20 minutes | Variable (formulation dependent) |
Table 2: Comparative Efficacy on Body Composition and Bone Density (Human Studies)
| Parameter | Hexarelin | GHRP-6 | Ipamorelin | Sermorelin | rhGH |
| Lean Body Mass | No significant change reported in a 16-week study.[5] | Limited quantitative human data available. | ↑ 1-3 kg over 8-24 weeks.[6] | ↑ 1.26 kg reported in one study.[7] | ↑ ~5.5 kg in 6 months (GH-deficient adults). |
| Fat Mass | No significant change reported in a 16-week study.[5] | Limited quantitative human data available; promotes fat loss.[8][9] | ↓ 1-2 kg over 8-24 weeks.[6] | Reduction in abdominal adiposity reported.[10] | ↓ ~5.7 kg in 6 months (GH-deficient adults). |
| Bone Mineral Density (BMD) | No significant change in a 16-week study, but increased bone formation markers.[5] Animal studies show increased BMC.[11] | Animal studies suggest an increase in BMC.[12] | Increased BMD reported in elderly women with osteoporosis.[13] Animal studies show increased BMC.[12] | Limited direct data on BMD. | Meta-analysis confirms a beneficial effect on BMD in GH-deficient adults.[14] |
Note: The effects on body composition can be influenced by diet, exercise, and the subject's baseline hormonal status.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of experimental protocols from key studies for each compound.
Hexarelin: Dose-Response Study in Healthy Humans
-
Objective: To evaluate the GH-releasing activity of Hexarelin at different doses.
-
Study Design: Double-blind, placebo-controlled, rising-dose study.
-
Participants: Twelve healthy adult male volunteers.
-
Intervention: Single intravenous boluses of 0.5, 1, and 2 µg/kg of Hexarelin, as well as a placebo, were administered. Doses were given in a rising-dose fashion with the placebo randomly inserted.
-
Measurements: Plasma growth hormone concentrations were measured at baseline and at various time points post-injection (e.g., peaking around 30 minutes and returning to baseline within 240 minutes).[15]
-
Workflow:
Caption: Workflow for a Hexarelin dose-response clinical trial.
rhGH: Body Composition Study in GH-Deficient Adults
-
Objective: To determine the effects of rhGH replacement on body composition.
-
Study Design: Double-blind, placebo-controlled trial.
-
Participants: 24 adults with growth hormone deficiency.
-
Intervention: Daily subcutaneous injections of rhGH (0.07 U/kg of body weight) or placebo at bedtime for six months.
-
Measurements: Body composition was assessed using methods such as dual-energy X-ray absorptiometry (DXA) or computed tomography (CT) to measure lean body mass and fat mass. Plasma IGF-1 levels were also monitored.[16]
Sermorelin: Growth Hormone Stimulation Protocol
-
Objective: To assess the GH-releasing activity of Sermorelin.
-
Study Design: Open-label or controlled trial.
-
Participants: Children or adults with suspected growth hormone deficiency.
-
Intervention: Administration of Sermorelin, typically as a subcutaneous injection at a dose of 30 µg/kg/day at bedtime.[5]
-
Measurements: Serum GH levels are measured at baseline and at regular intervals post-injection to assess the pituitary's response. IGF-1 levels are also monitored as a marker of GH activity.[17]
Comparative Summary and Conclusion
Hexarelin stands out as a potent GHRP with additional cardioprotective effects not typically associated with other secretagogues. Its impact on body composition in human studies appears less pronounced than that of rhGH, though further research is needed for a definitive comparison.
-
Potency: Hexarelin is one of the most potent GHRPs, comparable to GHRP-2 and more potent than GHRP-6 and Ipamorelin in stimulating GH release.[2]
-
Selectivity: Ipamorelin is the most selective GHRP, with minimal impact on other pituitary hormones, making it a favorable option where specificity is desired.[2]
-
Mechanism: Sermorelin acts via the GHRH receptor, offering a different physiological pathway for GH stimulation compared to the GHRPs that act on the ghrelin receptor.
-
Efficacy on Body Composition: rhGH has the most robust data supporting its significant effects on increasing lean body mass and decreasing fat mass in GH-deficient individuals. The effects of GHRPs and Sermorelin are generally more modest and may be more beneficial in individuals with less severe GH deficiency or in anti-aging contexts.
For drug development professionals, the choice between these compounds will depend on the therapeutic goal. For potent, pulsatile GH release with potential cardiovascular benefits, Hexarelin is a strong candidate. For a more selective and subtle stimulation of the GH axis, Ipamorelin may be preferred. Sermorelin offers an alternative pathway of stimulation, while rhGH remains the standard for direct hormone replacement in cases of severe deficiency. Further head-to-head clinical trials are necessary to fully elucidate the comparative efficacy and long-term safety profiles of these compounds.
References
- 1. karger.com [karger.com]
- 2. revolutionhealth.org [revolutionhealth.org]
- 3. droracle.ai [droracle.ai]
- 4. lotilabs.com [lotilabs.com]
- 5. Growth hormone status during long-term hexarelin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. deltapeptides.com [deltapeptides.com]
- 7. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The positive effects of growth hormone-releasing peptide-6 on weight gain and fat mass accrual depend on the insulin/glucose status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Sermorelin Therapy: A Comprehensive Guide to Growth Hormone [puramint.com]
- 11. Bone effects of hexarelin, a GH-releasing peptide, in female rats: influence of estrogen milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The GH secretagogues ipamorelin and GH-releasing peptide-6 increase bone mineral content in adult female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Impact of Ipamorelin on Bone Health: A Comprehensive Review - Pro Peptide Source [propeptidesource.com]
- 14. Effects of Growth Hormone Replacement Therapy on Bone Mineral Density in Growth Hormone Deficient Adults: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Growth hormone-releasing activity of hexarelin in humans. A dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Body composition and tissue distributions in growth hormone deficient adults before and after growth hormone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Understanding Sermorelin Clinical Trials: A Comprehensive Review of Scientific Research - Zappy Health [zappyhealth.com]
Safety Operating Guide
Navigating the Disposal of Hexarelin Acetate: A Protocol for Laboratory Personnel
The proper disposal of Hexarelin acetate (B1210297), a synthetic peptide, is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage and dispose of Hexarelin acetate waste in compliance with standard laboratory safety protocols and regulatory principles. Adherence to these procedures is essential to minimize environmental impact and ensure a safe laboratory environment.
This compound, in its pure form, is typically a lyophilized powder and is soluble in water.[1][2] While some safety data sheets (SDS) may classify it as a non-hazardous substance or mixture, it is crucial to handle it with care, as it may cause respiratory tract, skin, or eye irritation.[1] Furthermore, related peptide compounds can have specific health hazards, such as reproductive toxicity, underscoring the need for cautious handling and disposal.[3]
Waste Characterization
Before disposal, it is imperative to characterize the waste stream containing this compound. The nature of the waste will dictate the appropriate disposal pathway. The table below summarizes the key characteristics of this compound relevant to its disposal.
| Characteristic | Description | Disposal Implication |
| Physical Form | Typically a white to off-white lyophilized powder.[1] | Solid waste stream. |
| Solubility | Soluble in water.[1] | Aqueous waste stream if dissolved. |
| Chemical Nature | A synthetic peptide acetate salt. | Must not be mixed with incompatible chemicals.[4] |
| Hazard Classification | May be classified as non-hazardous, but can cause irritation.[1] Some related peptides carry reproductive toxicity warnings.[3] | Prudent practice dictates treating it as chemical waste. |
| Regulatory Framework | Disposal is governed by local and national regulations for chemical and pharmaceutical waste.[5][6][7] | Requires disposal through a licensed waste management provider.[1] |
Standard Operating Procedure for this compound Disposal
This step-by-step protocol outlines the recommended procedure for the disposal of this compound from a research laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Waste Identification and Segregation
-
Unused or Expired Pure Product: Keep the this compound in its original, clearly labeled container. Do not mix it with other chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, vials, or gloves, should be considered chemically contaminated waste. These items must be segregated from regular trash.
-
Aqueous Solutions: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container. Hazardous chemicals must never be poured down the drain.[8]
Waste Accumulation and Storage
-
Containers: Use appropriate, leak-proof, and sealed containers for all this compound waste.[9] Ensure containers are compatible with the chemical nature of the waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" (or as required by your institution's policy), the full chemical name "this compound," and the approximate quantity.
-
Storage Location: Store the waste in a designated satellite accumulation area within the laboratory.[8][10] This area should be away from drains and high-traffic zones.[10] Ensure incompatible wastes are stored separately.[10]
Final Disposal
-
Professional Disposal Service: The primary method for the disposal of unused this compound and contaminated materials is through a licensed and professional waste disposal company.[1][4] Your institution's Environmental Health and Safety (EHS) office will coordinate the pickup and disposal of this waste.
-
Incineration: For some peptide acetates, a recommended disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by a licensed waste disposal facility.
-
Documentation: Maintain accurate records of the disposed of this compound, including quantities and dates of disposal, in accordance with your laboratory's and institution's protocols.[4]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. xxx-labs.com [xxx-labs.com]
- 3. biosynth.com [biosynth.com]
- 4. "Comprehensive Guide to Safe Disposal of Expired Laboratory... [ryzechemie.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Research: A Comprehensive Guide to Handling Hexarelin Acetate
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Hexarelin acetate (B1210297). It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain research integrity. While specific hazard data for Hexarelin acetate is not fully established, it should be handled as a potentially hazardous chemical, with stringent precautions to prevent inhalation, and skin and eye contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should be conducted for all laboratory procedures involving this compound to determine if additional personal protective equipment is necessary. The following table summarizes the recommended PPE for handling this potent synthetic peptide.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.[1] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide.[1][2] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1][2] A fume hood or biosafety cabinet should be used when handling lyophilized powders to prevent inhalation.[2] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[1] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or compromised seals.
-
Ensure the product is correctly labeled.
Storage:
-
Lyophilized Powder: For long-term storage, keep the lyophilized powder at -18°C or colder in a tightly sealed, desiccated container, protected from light.[3] Although stable at room temperature for up to three weeks, desiccated storage below -18°C is recommended.[3]
-
In Solution: Storing peptides in solution for extended periods is not recommended. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to prevent repeated freeze-thaw cycles.[1] Solutions stored at -20°C should ideally be used within a month.[1]
Handling:
-
Designated Area: All handling of this compound should be confined to a designated laboratory area.
-
Avoid Inhalation: Exercise caution to avoid inhaling the peptide powder.[4]
-
Cross-Contamination: Use fresh, sterile equipment for each peptide or experimental step.[2]
Experimental Workflow for Handling this compound
Caption: General experimental workflow for handling this compound.
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound must be disposed of as hazardous waste.
Waste Categories and Disposal Procedures:
| Waste Type | Disposal Procedure |
| Unused Product | Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Observe all federal, state, and local environmental regulations.[5] |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated, clearly labeled hazardous waste container. The container should be sealed to prevent leakage. |
| Contaminated PPE (e.g., gloves, lab coat) | Place in a designated, clearly labeled hazardous waste container. |
| Aqueous Waste | Collect in a designated, clearly labeled hazardous waste container. Do not dispose of down the drain. |
Disposal Workflow
Caption: Waste disposal workflow for this compound.
Emergency Procedures: Immediate Actions for Exposure
In the event of accidental exposure, immediate and appropriate action is critical.
Exposure Type and First Aid Measures:
| Exposure Type | Immediate Action |
| Inhalation | Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Use an eyewash station. Seek immediate medical attention.[2][5] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use appropriate absorbent material to contain the spill.
-
Clean: Wearing appropriate PPE, carefully clean the spill area.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
PPE Selection Logic
Caption: Decision-making logic for selecting appropriate PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
